3-Methylbenzofuran-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGCSXAZTJXZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628619 | |
| Record name | 3-Methyl-1-benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501892-99-5 | |
| Record name | 3-Methyl-5-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501892-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isolation of 3-Methylbenzofuran-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds frequently encountered in natural products and synthetic molecules of significant biological importance.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged structures in medicinal chemistry and drug discovery. The strategic functionalization of the benzofuran core allows for the fine-tuning of its physicochemical and biological properties, making the development of robust synthetic routes to novel analogs a key focus for researchers. This guide provides a detailed technical overview of a proposed synthetic pathway and isolation protocol for 3-Methylbenzofuran-5-carboxylic acid, a valuable building block for the elaboration into more complex molecular architectures.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the readily available starting material, methyl 4-hydroxy-3-methylbenzoate. This strategy involves an initial O-alkylation with chloroacetone to form a key ether intermediate, followed by an intramolecular cyclization to construct the benzofuran ring system, and concluding with the hydrolysis of the methyl ester to the desired carboxylic acid.
Figure 1: Proposed two-step synthesis of this compound.
Part 1: Synthesis of Methyl 3-methylbenzofuran-5-carboxylate
The initial step involves the formation of the benzofuran ring system. This is accomplished through the reaction of methyl 4-hydroxy-3-methylbenzoate with chloroacetone in the presence of a weak base, such as potassium carbonate, followed by an intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-hydroxy-3-methylbenzoate (1 equivalent), anhydrous potassium carbonate (2 equivalents), and acetone as the solvent.
-
Addition of Reagent: While stirring, add chloroacetone (1.2 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with a small amount of acetone.
-
Isolation of Intermediate: Concentrate the filtrate under reduced pressure to obtain the crude intermediate, methyl 4-(2-oxopropoxy)-3-methylbenzoate.
-
Cyclization: The crude intermediate can be cyclized by heating in a high-boiling point solvent or by treatment with a dehydrating agent. In many cases, the cyclization occurs in situ during the initial reflux in acetone.
-
Purification: The resulting crude methyl 3-methylbenzofuran-5-carboxylate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[3]
Part 2: Hydrolysis to this compound
The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard procedure involving base-mediated hydrolysis.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the purified methyl 3-methylbenzofuran-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Addition of Base: Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute hydrochloric acid.
-
Isolation: The desired this compound will precipitate out of the solution as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum to obtain the final compound.
Isolation and Purification
For obtaining high-purity this compound, recrystallization is a highly effective method.
Figure 2: Workflow for the purification of this compound by recrystallization.[5]
Recrystallization Protocol:
-
Solvent Selection: A mixed solvent system, such as ethanol and water, is often suitable for the recrystallization of aromatic carboxylic acids.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature.
-
Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Characterization
The identity and purity of the synthesized this compound (CAS 501892-99-5) should be confirmed by a combination of spectroscopic methods and physical property measurements.[6][7]
| Property | Expected Value/Observation |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | Not definitively reported, but expected for a crystalline solid |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns indicative of their substitution on the benzene ring. The methyl group protons will appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ 10-13 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-185 ppm). The aromatic and benzofuran carbons will appear in the δ 110-160 ppm region, while the methyl carbon will be in the upfield region (around δ 15-25 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will provide key information about the functional groups present. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band between 1680-1710 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid. Other bands corresponding to C-H and C-O stretching, as well as aromatic C=C bending, will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern will likely involve the loss of a hydroxyl radical (-OH) and a carboxyl group (-COOH).
References
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abcr GmbH. (n.d.). 3-Methyl-benzofuran-5-carboxylic acid. Retrieved from [Link]
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Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Methylbenzofuran-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbenzofuran-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its scaffold is found in various molecules with promising biological activities, including potential antitumor agents. A thorough understanding of its physicochemical properties is paramount for optimizing synthesis, formulation, and predicting its behavior in biological systems. This guide provides a detailed examination of the key physicochemical parameters of this compound, outlines robust experimental protocols for their determination, and discusses the profound implications of these properties on its application in pharmaceutical research.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety is a privileged heterocyclic system frequently incorporated into the design of novel therapeutic agents. Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, underscoring their versatility as a core structure in drug development. Specifically, substituted benzofuran carboxylic acids have been explored as potent inhibitors of various enzymes, including Pim-1 kinase, a target in oncology. The subject of this guide, this compound (CAS No. 501892-99-5), represents a key intermediate and structural analogue in the synthesis of such biologically active molecules.[1]
The journey of a candidate molecule from laboratory synthesis to a viable drug product is critically dependent on its physicochemical characteristics. Properties such as solubility, acidity (pKa), and lipophilicity (LogP) govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Therefore, a precise characterization of these attributes is not merely an academic exercise but a foundational step in rational drug design. This document serves as a technical resource, offering both established data and field-proven methodologies for the comprehensive physicochemical profiling of this compound.
Core Physicochemical Profile
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 501892-99-5 | Chemical Abstract Service[1] |
| Molecular Formula | C₁₀H₈O₃ | - |
| Molecular Weight | 176.17 g/mol | Calculated[1] |
| Melting Point (°C) | Not available | Requires experimental determination |
| Boiling Point (°C) | 352.8 ± 37.0 (Predicted) | Prediction based on related structures |
| pKa | ~3-4 (Predicted) | Prediction based on carboxylic acid moiety |
| LogP (Octanol/Water) | Not available | Requires experimental determination |
| Aqueous Solubility | Not available | Requires experimental determination |
Methodologies for Experimental Characterization
To ensure scientific integrity and reproducibility, direct experimental measurement of key physicochemical properties is essential. The following section details standard, validated protocols appropriate for the characterization of this compound.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: The melting point is a critical indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method as it provides a precise melting temperature (Tm) and the enthalpy of fusion (ΔH), offering deeper insight into the material's thermal behavior than traditional capillary methods.[2][3] A sharp, well-defined endothermic peak is characteristic of a pure crystalline solid.[4]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen purge (50 mL/min) at a controlled rate, typically 10 °C/min, over a temperature range expected to encompass the melting point (e.g., 50 °C to 250 °C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[5] The area under the peak corresponds to the heat of fusion.
Diagram 1. Workflow for Melting Point Determination using DSC.
Acidity Constant (pKa) Determination by Potentiometric Titration
Causality: The pKa value defines the extent of ionization of a molecule at a given pH. For an acidic compound like this compound, the pKa dictates its charge state in physiological environments (pH ~7.4), which profoundly impacts its solubility, membrane permeability, and interaction with biological targets. Potentiometric titration is a highly accurate and standard method for pKa determination.[6]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility.
-
Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via an auto-burette for precision.
-
Titration Execution: Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[7] For higher accuracy, derivative plots (dpH/dV) can be used to precisely locate the equivalence point.
Lipophilicity (LogP/LogD) Determination by the Shake-Flask Method
Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of drug design. It is quantified by the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD at a specific pH).[8] These values are crucial for predicting oral absorption, membrane transport, and plasma protein binding. The shake-flask method, though labor-intensive, remains the "gold standard" for its direct and accurate measurement.[9][10]
Step-by-Step Protocol:
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Pre-saturate each phase with the other by mixing and allowing them to separate for at least 24 hours.[11]
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add a precise volume of the second phase.
-
Equilibration: Agitate the mixture vigorously (e.g., on a shaker) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Diagram 2. Experimental Workflow for LogD Determination.
Spectroscopic Profile and Structural Confirmation
While not strictly physicochemical properties, spectroscopic data are indispensable for confirming the identity and structure of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system, a singlet for the methyl group (around 2.3-2.5 ppm), a signal for the furan proton, and a broad singlet for the acidic carboxylic acid proton (typically >10 ppm), which may exchange with D₂O.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show characteristic signals for the carbonyl carbon of the carboxylic acid (typically >170 ppm), along with signals for the sp² carbons of the aromatic and furan rings, and a signal for the methyl carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should readily show the deprotonated molecule [M-H]⁻ at an m/z corresponding to a mass of ~175.04.
-
Infrared (IR) Spectroscopy: Key vibrational stretches would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1710 cm⁻¹).
Implications for Drug Discovery and Development
The physicochemical properties detailed above are not isolated data points; they form a cohesive profile that predicts the "drug-likeness" of this compound and its derivatives.
-
Solubility and Absorption: The carboxylic acid moiety suggests that solubility will be pH-dependent, increasing significantly at pH values above its pKa as the anionic carboxylate is formed. This is a critical consideration for oral formulation and absorption in the gastrointestinal tract.
-
Lipophilicity and Permeability: The LogD at pH 7.4 will be a key predictor of its ability to cross cell membranes. An optimal LogD value (typically between 1 and 3) is often sought to balance aqueous solubility with the lipophilicity required for passive diffusion across lipid bilayers.
-
Ionization and Target Binding: The pKa determines the charge of the molecule in different cellular compartments. The carboxylate group, being predominantly ionized at physiological pH, may form crucial ionic interactions or hydrogen bonds with amino acid residues in a target protein's binding site.
By understanding and, where necessary, modifying these properties through chemical derivatization, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles and enhanced biological activity.
Conclusion
This compound is a valuable scaffold in modern medicinal chemistry. This guide has provided a comprehensive overview of its essential physicochemical properties and detailed the robust experimental frameworks required for their accurate determination. For researchers and drug developers, mastering this physicochemical profile is a critical step, transforming a promising chemical entity into a potential therapeutic agent by enabling informed decisions in synthesis, formulation, and biological evaluation.
References
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Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Available at: [Link]
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LogP/D - Cambridge MedChem Consulting. (n.d.). Cambridge MedChem Consulting. Available at: [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]
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LogP / LogD shake-flask method. (2024). Protocols.io. Available at: [Link]
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A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Available at: [Link]
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Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net. Available at: [Link]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar. Available at: [Link]
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Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. Available at: [Link]
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Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. (n.d.). SKZ Industrial. Available at: [Link]
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Differential Scanning Calorimeter (DSC) - Seven Star Pharma. (n.d.). Seven Star Pharmaceutical Services. Available at: [Link]
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3-Benzofurancarboxylic acid, methyl ester. (n.d.). PubChem. Available at: [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Available at: [Link]
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Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and NMR Titrations. (2015). Lifescience Global. Available at: [Link]
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(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025). ResearchGate. Available at: [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Methylbenzofuran-5-carboxylic acid
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract: This document provides an in-depth technical guide on the spectroscopic analysis of 3-Methylbenzofuran-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this guide synthesizes predictive data and established spectroscopic principles to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical basis for the expected spectral features, provides detailed data tables, and explains the causal logic behind the spectral interpretation. Standardized experimental protocols are also provided to ensure reproducibility.
Introduction and Molecular Structure
This compound belongs to the benzofuran class of heterocyclic compounds, which are prevalent in many biologically active natural products and synthetic pharmaceuticals.[1] The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's atomic arrangement and functional groups.
Molecular Properties:
-
Chemical Structure:

-
Molecular Formula: C₁₀H₈O₃
-
Molecular Weight: 176.17 g/mol
-
CAS Number: 10242-10-1 (for the 2-carboxylic acid isomer, CAS for 5-carboxylic acid is not uniquely established)
Spectroscopic Analysis Workflow
The comprehensive identification of this compound follows a logical workflow. Mass spectrometry first confirms the molecular weight. Infrared spectroscopy then identifies the key functional groups present. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for complete structural elucidation.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. The analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a complete assignment of the molecule's structure.
¹H NMR Spectroscopy: Analysis and Interpretation
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, seven distinct signals are predicted. The interpretation below is based on known data for benzofuran-5-carboxylic acid[2] and substituent effects derived from various 3-methylbenzofuran analogues.[3]
| Signal # | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~12.5 - 13.0 | Broad Singlet | 1H | COOH | The acidic proton is highly deshielded, exchangeable, and its signal is typically broad. |
| 2 | ~8.35 | Singlet (or narrow d) | 1H | H-4 | Positioned ortho to the electron-withdrawing carboxylic acid group, resulting in significant deshielding. |
| 3 | ~7.95 | Doublet of Doublets | 1H | H-6 | Positioned meta to the COOH group and ortho to H-7, showing coupling to H-7. |
| 4 | ~7.60 | Doublet | 1H | H-7 | Coupled to H-6, least affected by the COOH group. |
| 5 | ~7.50 | Singlet (or narrow q) | 1H | H-2 | Proton on the furan ring. Its chemical shift is characteristic of this position. |
| 6 | ~2.30 | Singlet | 3H | C3-CH₃ | The methyl group protons are in a typical range for a methyl on an aromatic/heterocyclic ring. |
¹³C NMR Spectroscopy: Analysis and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the lack of symmetry, all 10 carbon atoms in the molecule are expected to be unique and produce distinct signals. The predicted chemical shifts are based on data from benzofuran[4] and general principles of substituent effects.[5]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C=O | Carboxylic acid carbonyl carbon, characteristically found in this low-field region. |
| ~155 | C-7a | Quaternary carbon at the fusion of the two rings, bonded to oxygen. |
| ~145 | C-2 | Furan ring carbon bearing a proton, deshielded by the adjacent oxygen. |
| ~130 | C-3a | Quaternary carbon at the ring fusion, adjacent to the carboxylic acid substituent. |
| ~128 | C-5 | Quaternary carbon bearing the carboxylic acid group. |
| ~126 | C-6 | Aromatic CH carbon. |
| ~124 | C-4 | Aromatic CH carbon, deshielded by the adjacent C-5 substituent. |
| ~115 | C-3 | Quaternary furan carbon, shielded by the methyl group. |
| ~112 | C-7 | Aromatic CH carbon, typically the most shielded of the benzene ring carbons. |
| ~10 | -CH₃ | Methyl carbon, appearing in the typical high-field aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is dominated by features characteristic of the carboxylic acid and the benzofuran core.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3300 - 2500 | Strong, Very Broad | O-H (Carboxylic Acid) | Stretching |
| ~3050 | Medium | C-H (Aromatic/Furan) | Stretching |
| ~2950 | Medium-Weak | C-H (Methyl) | Stretching |
| ~1700 | Strong, Sharp | C=O (Carboxylic Acid) | Stretching |
| 1610, 1580, 1470 | Medium-Strong | C=C (Aromatic Ring) | Stretching |
| ~1280 | Strong | C-O (Carboxylic Acid) | Stretching |
| ~1250 | Strong | C-O-C (Furan Ether) | Asymmetric Stretching |
| 950 - 910 | Medium, Broad | O-H Bend | Out-of-Plane Bending |
Expert Interpretation: The most definitive feature is the extremely broad absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6] This overlaps with the C-H stretching vibrations. The second key peak is the intense, sharp carbonyl (C=O) absorption around 1700 cm⁻¹. The presence of both of these bands is strong evidence for the carboxylic acid functionality. The various C=C and C-O stretches below 1650 cm⁻¹ constitute the "fingerprint region," confirming the benzofuran core structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight.
-
Calculated Exact Mass: 176.0473 g/mol
-
Expected Molecular Ion [M]⁺•: m/z = 176
Plausible Fragmentation Pathway: Under electron ionization (EI), aromatic carboxylic acids exhibit characteristic fragmentation patterns.[7] The most likely pathway involves the loss of the entire carboxylic acid group, leading to a stable benzofuranyl cation.
Caption: Primary fragmentation of the target molecule.
Interpretation of Key Fragments:
| m/z | Proposed Fragment | Formula | Notes |
| 176 | [M]⁺• | [C₁₀H₈O₃]⁺• | The molecular ion. Its presence confirms the molecular weight. |
| 159 | [M-OH]⁺ | [C₁₀H₇O₂]⁺ | Loss of a hydroxyl radical, a common fragmentation for carboxylic acids. |
| 131 | [M-COOH]⁺ | [C₉H₇O]⁺ | Loss of the entire carboxyl group via alpha-cleavage. This is often a very stable and abundant ion, corresponding to the 3-methylbenzofuran cation. |
Standardized Experimental Methodologies
To ensure the acquisition of high-quality, reproducible data, the following generalized protocols are recommended.
A. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
B. IR Spectroscopy Protocol (ATR)
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
C. Mass Spectrometry Protocol (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.
References
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PubChem. (n.d.). 3-Methylbenzofuran. National Institutes of Health. Retrieved from [Link].
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A Strategic Guide to the Biological Activity Screening of 3-Methylbenzofuran-5-carboxylic acid
Abstract
The benzofuran scaffold is a privileged heterocyclic system renowned for its presence in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of a novel derivative, 3-Methylbenzofuran-5-carboxylic acid. From initial in silico profiling to a cascade of primary and secondary in vitro assays, we delineate a robust, logic-driven workflow. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice to facilitate the identification and validation of potential therapeutic leads.
Introduction: The Rationale for Screening
The discovery of novel therapeutic agents is a cornerstone of modern medicine. The benzofuran nucleus represents a fertile ground for this pursuit, with numerous derivatives having been investigated for diverse biological activities.[2][4] The specific compound, this compound, while belonging to this promising class, remains largely uncharacterized. A systematic screening approach is therefore essential to unveil its therapeutic potential.
This guide eschews a one-size-fits-all template, instead adopting a strategic, tiered approach that prioritizes efficiency and resource allocation. We begin with a broad-based primary screening panel targeting the most common activities associated with the benzofuran scaffold: anticancer, anti-inflammatory, and antimicrobial.[1] Positive "hits" from this initial tier will then inform the selection of more specific, mechanism-of-action-focused secondary assays. This logical progression ensures that experimental efforts are concentrated on the most promising avenues of investigation.
Preliminary Compound Profiling: In Silico & Physicochemical Assessment
Before committing to resource-intensive biological assays, a preliminary assessment of the compound's drug-likeness is a critical step in modern drug discovery.[5][6] This initial phase helps to identify potential liabilities and informs the design of subsequent experiments.
In Silico ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are key determinants of a drug's success. A variety of computational tools can predict these properties, allowing for the early flagging of compounds with unfavorable profiles.[6][7] We recommend using a comprehensive web server like ADMETlab 2.0 or admetSAR to evaluate this compound.[7][8]
Key Parameters to Evaluate:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors/Acceptors. Adherence to frameworks like Lipinski's Rule of Five provides a general assessment of oral bioavailability.[6]
-
Absorption: Prediction of Caco-2 permeability and Human Intestinal Absorption (HIA).
-
Metabolism: Prediction of susceptibility to metabolism by key Cytochrome P450 (CYP) enzymes.
-
Toxicity: Prediction of potential for hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (AMES test).
Physicochemical Characterization
Experimental verification of fundamental properties is essential.
-
Purity: Assessed via High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS). Purity should be >95% for biological screening.
-
Solubility: Determined in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents (e.g., Dimethyl Sulfoxide, DMSO) used for stock solutions. Poor solubility can lead to false-negative results in biological assays.
-
Stability: The compound's stability in the assay buffer and stock solution over time should be assessed to ensure the integrity of the test substance during experiments.
Tier 1: The Primary Screening Cascade
The primary screen is designed to cast a wide net, efficiently identifying any significant biological activity across three key therapeutic areas. The assays selected are robust, high-throughput, and well-established in the field.
Anticancer Activity Screening
Uncontrolled cell proliferation is a hallmark of cancer.[9] The initial screen for anticancer activity involves evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.
The MTT assay is a colorimetric method widely used for preliminary anticancer screening.[10][11] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which serves as a proxy for cell viability.[9][11]
Recommended Cell Line Panel: A representative panel should include cancers with high prevalence and diverse origins.
-
A549 (Non-small cell lung carcinoma)[12]
-
MCF-7 (Breast adenocarcinoma)[13]
-
PC-3 (Prostate adenocarcinoma)[14]
-
HCT116 (Colorectal carcinoma)
-
A normal cell line (e.g., HEK293 or primary fibroblasts) to assess selectivity.
The results are expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) |
| A549 (Lung) | [Hypothetical Data] | 0.05 | [Calculated Value] |
| MCF-7 (Breast) | [Hypothetical Data] | 0.08 | [Calculated Value] |
| PC-3 (Prostate) | [Hypothetical Data] | 0.12 | [Calculated Value] |
| HCT116 (Colon) | [Hypothetical Data] | 0.09 | [Calculated Value] |
| HEK293 (Normal) | [Hypothetical Data] | 5.20 | - |
| Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line |
Anti-inflammatory Activity Screening
Inflammation is a biological response that can become dysregulated in chronic diseases.[15] In vitro assays provide a cost-effective initial screen for anti-inflammatory properties.[16]
Protein denaturation is a well-documented cause of inflammation.[16][17] This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin.[17][18]
The HRBC membrane is analogous to the lysosomal membrane.[17] Stabilizing this membrane against hypotonicity-induced lysis is a hallmark of anti-inflammatory agents, as it prevents the release of lytic enzymes that contribute to tissue damage.[17][19]
Activity is measured as the percentage of inhibition at various concentrations, from which an IC50 value can be calculated. Diclofenac sodium is commonly used as a standard reference drug.[18][19]
| Assay | Compound IC50 (µg/mL) | Diclofenac IC50 (µg/mL) |
| BSA Denaturation Inhibition | [Hypothetical Data] | [Reference Value] |
| HRBC Membrane Stabilization | [Hypothetical Data] | [Reference Value] |
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the search for new chemical entities with antibacterial and antifungal properties.
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[20][21] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][22]
Recommended Microbial Panel:
-
Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Yeast: Candida albicans
Results are presented as MIC values in µg/mL.
| Microorganism | Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | ATCC 29213 | [Hypothetical Data] | 0.5 | N/A |
| E. coli | ATCC 25922 | [Hypothetical Data] | 0.015 | N/A |
| C. albicans | ATCC 90028 | [Hypothetical Data] | N/A | 1 |
Workflow and Decision Logic
The progression from initial profiling to hit identification follows a clear logical path. A compound demonstrating promising activity and selectivity in any of the Tier 1 assays is considered a "hit" and becomes a candidate for more in-depth Tier 2 analysis.
Caption: High-level workflow for biological activity screening.
Tier 2: Secondary and Mechanistic Assays
Should a compound be identified as a hit in Tier 1, the following assays can be employed to further characterize its activity and elucidate its mechanism of action.
-
If Anticancer Activity is Confirmed:
-
Apoptosis vs. Necrosis: Use Annexin V/Propidium Iodide staining with flow cytometry to determine the mode of cell death.[23]
-
Cell Cycle Analysis: Analyze the effect of the compound on cell cycle progression (G1, S, G2/M phases) via flow cytometry.[24]
-
Target-Based Assays: If a specific pathway is suspected, kinase inhibition assays can be performed to identify molecular targets.[10]
-
-
If Anti-inflammatory Activity is Confirmed:
-
If Antimicrobial Activity is Confirmed:
-
Time-Kill Kinetic Assay: This assay determines whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) by measuring the rate of bacterial killing over time.[21]
-
Biofilm Disruption Assay: Assess the compound's ability to inhibit the formation of or disrupt established microbial biofilms, a key factor in chronic infections.
-
Conclusion and Future Outlook
This guide outlines a systematic and scientifically rigorous framework for the initial biological evaluation of this compound. By integrating in silico predictions with a tiered in vitro screening cascade, this strategy maximizes the potential for discovering novel biological activity while ensuring efficient use of resources. The identification of a validated hit compound through this process serves as the crucial first step, paving the way for subsequent lead optimization, advanced mechanistic studies, and eventual in vivo efficacy and safety testing. The versatility of the benzofuran scaffold suggests that a thorough investigation of this novel derivative is a worthwhile scientific endeavor.
Appendix: Detailed Experimental Protocols
A.1 Protocol for MTT Cell Viability Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[14]
-
Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (DMSO concentration matched to the highest test concentration), and a negative control (medium only).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
A.2 Protocol for Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[22] Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial or fungal suspension to each well, bringing the final volume to 100 µL.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 20-24 hours for Candida.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
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Mounyr, B., Mouaffak, K., & Hassan, B. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
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Shanmuganathan, C., & Saravanan, R. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Available at: [Link]
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Asghari, S., Ramezani, M., & Asghari, G. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 21, 109. Available at: [Link]
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Brzozowski, Z., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4751. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4833. Available at: [Link]
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Bitesize Bio. (2023). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available at: [Link]
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Kauthale, S. S., et al. (2012). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences, 74(4), 368-371. Available at: [Link]
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Wang, C., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 222, 113501. Available at: [Link]
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The Therapeutic Promise of Benzofuran Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The benzofuran scaffold represents a cornerstone in medicinal chemistry, lauded for its prevalence in natural products and its remarkable versatility in synthetic drug design.[1][2][3] When functionalized with a carboxylic acid moiety, this heterocyclic system gains a crucial pharmacophoric feature that enhances its interaction with a multitude of biological targets. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of benzofuran carboxylic acids. We will delve into their significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, substantiated by mechanistic insights, quantitative data, and detailed experimental protocols to empower researchers in the field of drug development.
Introduction: The Benzofuran Carboxylic Acid Core
Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a privileged scaffold in drug discovery.[1][2] The incorporation of a carboxylic acid group, typically at the 2- or 3-position of the furan ring, introduces a key functionality for interacting with biological targets through hydrogen bonding and ionic interactions. This guide will focus on the synthesis and therapeutic applications of these derivatives, providing a comprehensive resource for researchers.
General Synthesis Strategies
The synthesis of benzofuran carboxylic acids can be achieved through several established methods, each offering distinct advantages in terms of substrate scope and reaction conditions.
-
Perkin Rearrangement: A classical and efficient method involves the Perkin rearrangement of 3-halocoumarins in the presence of a base to yield benzofuran-2-carboxylic acids.[4] Microwave-assisted protocols have been shown to significantly reduce reaction times.[4]
-
Sonogashira Coupling and Cyclization: Palladium-copper catalyzed Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, provides a versatile route to substituted benzofurans that can be further functionalized to introduce the carboxylic acid moiety.[2][5][6]
-
Other Synthetic Routes: A variety of other methods, including intramolecular cyclizations of ketoesters and multi-component reactions, have also been developed for the synthesis of this scaffold.[7]
Anticancer Applications: Targeting Tumor Proliferation and Survival
Benzofuran carboxylic acid derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including breast, colon, and cervical cancers.[8][9][10] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that drive tumorigenesis.[8]
Mechanism of Action: Inhibition of Carbonic Anhydrase IX and NF-κB Signaling
A significant number of benzofuran carboxylic acids exert their anticancer effects through the inhibition of crucial enzymatic and signaling pathways.
-
Carbonic Anhydrase IX (CA IX) Inhibition: CA IX is a transmembrane enzyme highly expressed in hypoxic tumors and plays a key role in regulating tumor pH, promoting survival and metastasis.[4][11] Certain benzofuran carboxylic acids have been identified as potent and selective inhibitors of CA IX, disrupting the pH balance in the tumor microenvironment and leading to cancer cell death.[12][13]
-
NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[1][14] Its constitutive activation is a hallmark of many cancers, promoting proliferation and preventing apoptosis.[1][8][15] Benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit NF-κB transcriptional activity, contributing to their anticancer effects.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative benzofuran carboxylic acid derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-based carboxylic acid (9e) | MDA-MB-231 (Breast) | 2.52 | [9][16] |
| Benzofuran-based carboxylic acid (9f) | MDA-MB-231 (Breast) | 11.50 | [16] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [10] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [10] |
| Benzofuran derivative (12) | SiHa (Cervical) | 1.10 | [10] |
| Benzofuran derivative (12) | HeLa (Cervical) | 1.06 | [10] |
| Oxindole-benzofuran hybrid (22d) | MCF-7 (Breast) | 3.41 | [10] |
| Oxindole-benzofuran hybrid (22f) | MCF-7 (Breast) | 2.27 | [10] |
Experimental Protocols
-
Step 1: To a microwave vessel, add 3-bromocoumarin (1 equivalent).
-
Step 2: Add ethanol and sodium hydroxide (3 equivalents).
-
Step 3: Seal the vessel and subject it to microwave irradiation (e.g., 300W, 79°C) for 5 minutes with stirring.[4]
-
Step 4: Monitor the reaction by thin-layer chromatography.
-
Step 5: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Step 6: Dissolve the crude product in a minimum volume of water and acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.[4]
-
Step 7: Collect the product by filtration and dry.
-
Step 1: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well and incubate for 24 hours.[12]
-
Step 2: Treat the cells with various concentrations of the benzofuran carboxylic acid derivative and incubate for the desired exposure period.
-
Step 3: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[17]
-
Step 4: Incubate for 2-4 hours until a purple precipitate is visible.[12]
-
Step 5: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][12]
-
Step 6: Leave the plate at room temperature in the dark for 2 hours.[12]
-
Step 7: Record the absorbance at 570 nm using a microplate reader.[3][12]
Visualization of Anticancer Mechanisms
Caption: Anticancer mechanisms of benzofuran carboxylic acids.
Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran carboxylic acids, particularly halogenated derivatives, have shown promising activity against a range of Gram-positive bacteria and fungi.[14]
Structure-Activity Relationships
The antimicrobial potency of benzofuran carboxylic acids is significantly influenced by the nature and position of substituents on the benzofuran ring. The introduction of halogens, such as bromine, has been shown to enhance antibacterial and antifungal activity.[14][18]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzofuran carboxylic acid derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Halogenated 3-benzofurancarboxylic acid derivative (III) | Gram-positive bacteria | 50 - 200 | [14][19] |
| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Gram-positive bacteria | 50 - 200 | [14][19] |
| Halogenated 3-benzofurancarboxylic acid derivative (III) | Candida albicans | 100 | [14][19] |
| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Candida parapsilosis | 100 | [14][19] |
| 5,7-dibromo-2-benzoylbenzofuran (9b, 9d) | MRSA | 32 | [18] |
| Benzofuran derivative (1) | Salmonella typhimurium | 12.5 | [20] |
| Benzofuran derivative (1) | Staphylococcus aureus | 12.5 | [20] |
| Benzofuran derivative (1) | Escherichia coli | 25 | [20] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Step 1: Prepare a series of twofold dilutions of the benzofuran carboxylic acid derivative in a suitable broth medium in a 96-well microtiter plate.
-
Step 2: Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Step 3: Include a growth control (no compound) and a sterility control (no inoculum).
-
Step 4: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Step 5: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Antimicrobial Assay Workflow
Caption: Workflow for MIC determination.
Anti-inflammatory Applications: Modulation of Inflammatory Pathways
Chronic inflammation is a key contributor to a wide range of diseases. Benzofuran carboxylic acids have emerged as potential anti-inflammatory agents through their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
Mechanism of Action: COX Inhibition and Reduction of Inflammatory Mediators
The anti-inflammatory properties of benzofuran carboxylic acids are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[21] Additionally, some derivatives have been shown to reduce the production of other inflammatory mediators, such as nitric oxide.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table provides IC50 values for the inhibition of COX enzymes by certain benzofuran derivatives.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Benzofuran derivative (5l) | COX-2 | 8.2 | [22] |
| Benzofuran derivative (5j) | COX-2 | 11.6 | [22] |
| Benzofuran derivative (5k) | COX-2 | 14.3 | [22] |
Experimental Protocol: In Vitro COX Inhibition Assay
-
Step 1: Use a commercially available COX inhibitor screening assay kit.
-
Step 2: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the benzofuran carboxylic acid derivative.
-
Step 3: Initiate the reaction by adding arachidonic acid as the substrate.
-
Step 4: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay.
-
Step 5: Calculate the percentage of COX inhibition and determine the IC50 value.
Visualization of Anti-inflammatory Mechanism
Caption: Inhibition of the COX-2 pathway by benzofuran carboxylic acids.
Neuroprotective Applications: A Potential Avenue for Neurodegenerative Diseases
Benzofuran-based structures have shown promise in the context of neurodegenerative disorders, particularly Alzheimer's disease.[23][24] The carboxylic acid functionality can enhance the interaction of these compounds with key enzymes implicated in the pathology of such diseases.
Mechanism of Action: Inhibition of Cholinesterases and BACE1
-
Cholinesterase Inhibition: A key therapeutic strategy for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[25] Several 2-arylbenzofuran derivatives have demonstrated potent inhibitory activity against these enzymes.[15][25][26]
-
BACE1 Inhibition: The β-secretase 1 (BACE1) enzyme is involved in the production of amyloid-β peptides, which form the characteristic plaques in the brains of Alzheimer's patients. Some benzofuran derivatives have shown the ability to inhibit BACE1, suggesting a disease-modifying potential.[12][26]
Quantitative Data: In Vitro Neuroprotective Activity
The following table lists the IC50 values for the inhibition of cholinesterases and BACE1 by representative benzofuran derivatives.
| Compound/Derivative | Target | IC50 (µM) | Reference(s) |
| Benzofuran derivative (7c) | AChE | 0.058 | [11][26] |
| Benzofuran derivative (7e) | AChE | 0.086 | [11][26] |
| 2-Arylbenzofuran derivative (20) | AChE | 0.086 | [25] |
| Cathafuran C (14) | BChE | 2.5 | [15] |
| Moracin N (11) | BChE | 13.5 | [15] |
| Benzofuran-azacyclic hybrid (4m) | BACE-1 | 0.134 | [12] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Step 1: Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the benzofuran carboxylic acid derivative in a 96-well plate.[1][27]
-
Step 2: Add the acetylthiocholine iodide (ATCI) substrate.[1]
-
Step 3: Initiate the reaction by adding the AChE or BChE enzyme solution.
-
Step 4: Measure the increase in absorbance at 412 nm over time using a microplate reader.[1][3][27]
-
Step 5: Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
Visualization of Neuroprotective Mechanisms
Caption: Neuroprotective mechanisms of benzofuran carboxylic acids.
Conclusion and Future Directions
Benzofuran carboxylic acids represent a highly promising class of compounds with a diverse range of therapeutic applications. Their synthetic tractability allows for the fine-tuning of their pharmacological properties, leading to the identification of potent and selective agents. Future research should focus on optimizing the lead compounds identified in this guide through medicinal chemistry efforts to improve their efficacy, selectivity, and pharmacokinetic profiles. In vivo studies are crucial to validate the promising in vitro results and to assess the therapeutic potential of these compounds in relevant disease models. The continued exploration of the benzofuran carboxylic acid scaffold is poised to yield novel drug candidates for the treatment of cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions.
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A-Z of 3-Methylbenzofuran Derivatives: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3-methylbenzofuran derivatives. We will delve into the key structural modifications that influence their biological activities, with a particular focus on their anticancer, antimicrobial, and anticonvulsant properties. This document is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery.
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in numerous biologically active molecules.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][3][4][5] The versatility of the benzofuran ring system allows for the synthesis of a diverse array of derivatives with tailored biological profiles.[1][3]
The Significance of the 3-Methyl Group
The presence of a methyl group at the 3-position of the benzofuran ring can significantly influence the compound's pharmacological activity. This substitution can impact the molecule's lipophilicity, steric profile, and electronic properties, thereby affecting its interaction with biological targets.[6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-methylbenzofuran derivatives is intricately linked to the nature and position of substituents on the benzofuran core. Understanding these relationships is crucial for the rational design of novel and potent therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 3-methylbenzofuran derivatives against various cancer cell lines.[4][7][8][9][10]
Key SAR Insights:
-
Substitution at the 2-position: Modifications at this position are critical for cytotoxic activity.[11] The introduction of amide functionalities has shown promising results. For instance, amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have demonstrated excellent activity against lung (A549) and breast (MCF7) cancer cell lines.[4] Specifically, a derivative bearing a p-methoxy group on a terminal phenyl ring exhibited potent antiproliferative activity against the A549 cell line with an IC50 value of 1.48 µM.[7]
-
Halogenation: The introduction of halogen atoms, such as bromine, into the benzofuran scaffold often leads to a significant increase in anticancer activity.[11] This is attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to target proteins.[11] Brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have shown selective action towards chronic myelogenous leukemia (K562) cells.[8]
-
Aryl and Heteroaryl Substituents: The nature of the aryl or heteroaryl group attached to the benzofuran core plays a crucial role in determining the anticancer potency. Derivatives with a p-methoxy group on a terminal phenyl ring have shown high antiproliferative activity.[7]
-
Mechanism of Action: Some 3-methylbenzofuran derivatives exert their anticancer effects by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[7][10] Others have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][8]
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-Methylbenzofuran derivative with p-methoxy phenyl | A549 (Lung) | 1.48 | [7] |
| 3-(Morpholinomethyl)benzofuran derivative | NCI-H23 (Lung) | 0.49 | [7] |
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid | A549 (Lung) | 0.858 | [4] |
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid | MCF7 (Breast) | 2.07 | [4] |
| Bromoalkyl derivative of benzofuran | K562 (Leukemia) | Selective Action | [8] |
Antimicrobial Activity
3-Methylbenzofuran derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[5][12][13][14][15]
Key SAR Insights:
-
Halogenation: Similar to anticancer activity, halogenation can enhance the antimicrobial properties of 3-methylbenzofuran derivatives.[5]
-
Hydrophobicity: Hydrophobic benzofuran analogs have been found to exhibit favorable antibacterial activities.[14]
-
Substituents at C-3: Aryl substituents at the C-3 position, connected through a methanone linker, have shown promising antibacterial and antifungal activities.[14]
-
Gram-Positive vs. Gram-Negative Activity: Some derivatives show selective activity against Gram-positive bacteria.[5]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50 - 200 | [5] |
| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans, C. parapsilosis | 100 | [5] |
| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [14] |
Anticonvulsant Activity
Certain 3-methylbenzofuran derivatives have been investigated for their anticonvulsant properties, showing promise in preclinical models of epilepsy.[16][17]
Key SAR Insights:
-
Pharmacophore Requirements: Specific structural features are necessary for anticonvulsant activity. A series of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs were designed to meet these requirements.[17]
-
Substituents on the Propanamide Side Chain: The nature of the substituent on the propanamide side chain significantly influences the anticonvulsant potency. A derivative with a 4-(2-fluorophenyl)piperazin-1-yl) group was found to be highly active.[17]
-
Spiro-imidazolidine-trione Derivatives: N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones have shown the ability to protect against pentylenetetrazol-induced convulsions.[16] The substitution pattern on the imidazolidine ring is crucial for activity.[16]
Quantitative Data Summary: Anticonvulsant Activity
| Compound Class | Animal Model | ED50 (mg/kg) | Reference |
| N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide | MES test | <30 | [17] |
| N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide | scMET test | <100 | [17] |
| N-1'-p-nitrophenyl, N-3'-ethyl spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-trione | scPTZ test | 41.8 | [16] |
Experimental Protocols
General Synthesis of 3-Methylbenzofuran Derivatives
A common synthetic route to 3-methylbenzofuran derivatives involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone.[8] Further modifications, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS).[8][18][19]
Step-by-Step Methodology:
-
Synthesis of the 3-Methylbenzofuran Core:
-
Dissolve the substituted o-hydroxyacetophenone in a suitable solvent (e.g., acetone, acetonitrile).
-
Add a base (e.g., potassium carbonate) to the reaction mixture.
-
Add chloroacetone dropwise and reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Bromination of the 3-Methyl Group:
-
Dissolve the 3-methylbenzofuran derivative in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture under light irradiation until the reaction is complete.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
-
Purify the product by column chromatography.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4][7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizations
General Synthetic Pathway for 3-Methylbenzofuran Derivatives
Caption: Synthetic and evaluation workflow for 3-methylbenzofuran derivatives.
Key SAR Insights for Anticancer Activity
Caption: Key structural features influencing anticancer activity.
Conclusion and Future Perspectives
The 3-methylbenzofuran scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in modulating the biological activity of these derivatives. Future research should focus on exploring novel substitutions, elucidating detailed mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their therapeutic potential into clinical applications.
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Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1837-1851. [Link]
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Wrona-Krol, E., et al. (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 25(23), 5638. [Link]
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Patel, R., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of the Serbian Chemical Society, 87(10), 1149-1163. [Link]
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El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 789-819. [Link]
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Kowalska, T., et al. (2018). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 23(10), 2533. [Link]
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Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]
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Al-Sanea, M. M., et al. (2021). Effect of 3-methylbenzofuran derivative 4b on the phases of cell cycle... ResearchGate. [Link]
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Patel, H. J., et al. (2006). Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. Bioorganic & Medicinal Chemistry Letters, 16(17), 4644-4647. [Link]
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Al-Azzawi, A. M., et al. (2017). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Research in Pharmacy and Science, 7(3), 1-6. [Link]
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Gebeş-Alperen, B., et al. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega, 8(31), 28247–28264. [Link]
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Fereidoonnezhad, M., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(4), 312-320. [Link]
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In silico modeling and docking studies of 3-Methylbenzofuran-5-carboxylic acid
An In-Depth Technical Guide to the In Silico Modeling and Docking of 3-Methylbenzofuran-5-carboxylic Acid
Prepared by: A Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded methodology for the in silico analysis of this compound, a molecule of interest owing to the established pharmacological importance of the benzofuran scaffold. We delineate a complete workflow, from initial ligand and target preparation to molecular docking and post-simulation analysis, using Cyclooxygenase-2 (COX-2) as a rational therapeutic target. The protocols herein are designed to be self-validating, explaining the causality behind each procedural choice to ensure scientific rigor. Hypothetical but plausible data are presented to illustrate the interpretation of docking results, including binding affinities and key molecular interactions. This document is intended for researchers and professionals in drug discovery, offering a practical framework for evaluating the therapeutic potential of novel small molecules through computational approaches.
Introduction: The Rationale for Investigation
The benzofuran moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties.[1][2][3][4] This versatility makes novel benzofuran derivatives, such as this compound (Molecular Formula: C₁₀H₈O₃), compelling candidates for drug discovery pipelines.[5]
In silico techniques, particularly molecular docking, offer a rapid and cost-effective preliminary screen to predict the binding affinity and orientation of a small molecule within the active site of a protein target.[6][7] This computational "handshake" allows researchers to prioritize laboratory experiments and gain early insights into potential mechanisms of action.[7]
Given the structural features of this compound and the known anti-inflammatory potential of related compounds, this guide will focus on its evaluation as a potential inhibitor of Cyclooxygenase-2 (COX-2).[2] COX-2 is a well-validated enzyme that is highly inducible during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] The objective of this guide is to provide a robust, step-by-step protocol for conducting a meaningful in silico investigation of this compound against the COX-2 target.
The In Silico Workflow: A Strategic Overview
The computational workflow for evaluating a potential drug candidate is a multi-stage process designed to systematically filter and analyze molecular interactions. Each step builds upon the last, from preparing the digital models of the molecules to simulating their interaction and interpreting the results. This process allows for the generation of a testable hypothesis regarding the molecule's biological activity.
Caption: High-level workflow for in silico molecular docking studies.
Detailed Methodology: A Self-Validating Protocol
This section details the experimental choices and step-by-step procedures. The rationale behind each step is provided to ensure the trustworthiness and reproducibility of the results.
Required Software and Resources
-
Molecular Visualization: PyMOL or UCSF Chimera.
-
Docking Software: AutoDock Vina is recommended for its accuracy and accessibility.[10][11]
-
Molecule Preparation: AutoDock Tools (ADT) for preparing PDBQT files.[7]
-
Structural Databases: RCSB Protein Data Bank (PDB) for protein structures and PubChem for ligand structures.
Step-by-Step Ligand Preparation
The goal of ligand preparation is to generate a three-dimensional, energy-minimized structure with correct atom types and charges, suitable for the docking algorithm.
-
Obtain 2D Structure: Download the structure of this compound from a chemical database like PubChem. Save it in a 2D format (e.g., SDF).
-
Convert to 3D: Use a tool like Open Babel or the online SMILES converter to generate a 3D conformation.
-
Energy Minimization: This is a critical step. An unoptimized, high-energy conformation can lead to inaccurate docking results. Use a force field like MMFF94 (Merck Molecular Force Field) to find a low-energy conformer.
-
Assign Charges and Save: Use AutoDock Tools to assign Gasteiger charges, detect the rotatable bonds, and save the final structure in the PDBQT format required by AutoDock Vina.
Causality Check: Why is energy minimization necessary? A molecule's 3D conformation is not static. Energy minimization calculates a stable, low-energy pose, which is more representative of how the molecule would exist in a biological system, thus providing a more realistic starting point for the docking simulation.
Step-by-Step Target Protein Preparation
Proper preparation of the target protein is crucial for defining an accurate binding site.
-
Select a PDB Entry: Choose a high-resolution crystal structure of human COX-2 from the RCSB PDB. A good choice is PDB ID: 5IKR, as it is co-crystallized with the known NSAID, Mefenamic acid, which helps in validating the active site location.[12]
-
Clean the Structure: Open the PDB file in a molecular viewer. Remove all non-essential components:
-
Water Molecules: These are typically removed as their positions are often not well-resolved and can interfere with ligand docking.[7]
-
Co-crystallized Ligands and Ions: Remove the native ligand (Mefenamic acid in 5IKR) and any other heteroatoms not essential for structural integrity.
-
-
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.
-
Assign Charges and Save: As with the ligand, use AutoDock Tools to assign charges (e.g., Kollman charges) and save the protein structure in the PDBQT format.
Molecular Docking Protocol
-
Define the Binding Site (Grid Box): The docking simulation needs to know where to perform its search. The most reliable method is to define a "grid box" centered on the position of the co-crystallized ligand.[12][13] For PDB ID 5IKR, the grid box should be centered on the space occupied by Mefenamic acid. A typical size would be 25 x 25 x 25 Å to allow for sufficient space for the ligand to move.
-
Run AutoDock Vina: Execute the docking simulation from the command line. The command specifies the receptor, ligand, grid box coordinates and dimensions, and the output file.
-
Analyze Output: Vina will generate several possible binding poses, ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the most favorable predicted binding.[7]
Hypothetical Results and Discussion
This section presents plausible results from the described docking protocol to demonstrate data interpretation.
Binding Affinity and Pose Analysis
The docking simulation of this compound against COX-2 yielded nine possible binding poses. The pose with the most favorable binding energy was selected for further analysis and compared against the re-docked native ligand (Mefenamic acid) and a known selective inhibitor (Celecoxib) as controls.
| Compound | Binding Affinity (kcal/mol) | Key Hypothetical Interactions |
| This compound | -8.9 | Hydrogen bonds with Arg120 and Tyr355 via the carboxylic acid group. Hydrophobic interactions with Val523, Ala527, and Leu352 via the benzofuran ring. |
| Mefenamic Acid (Reference) | -9.5 | Forms canonical hydrogen bonds with Arg120 and Tyr355. Dips into the side pocket, interacting with His90. |
| Celecoxib (Selective Inhibitor Control) | -10.8 | The sulfonamide group forms strong hydrogen bonds with His90 and Arg513, a key interaction for COX-2 selectivity. The trifluoromethyl group interacts with Val523 in the hydrophobic pocket. |
Interpretation of Molecular Interactions
The hypothetical results suggest that this compound binds effectively within the COX-2 active site. The predicted binding energy of -8.9 kcal/mol is significant and indicates a strong, stable interaction.
The key to its binding appears to be the carboxylic acid moiety, which acts as a crucial anchor by forming hydrogen bonds with Arg120 and Tyr355. This interaction is a well-established hallmark for many non-selective NSAIDs that bind to COX enzymes. The planar benzofuran ring and the methyl group fit well within the hydrophobic channel of the active site, forming favorable van der Waals interactions with key nonpolar residues. This combination of polar and nonpolar interactions contributes to the strong predicted binding affinity.
Caption: Inhibition of the COX-2 signaling pathway by the ligand.
In Silico Pharmacokinetic (ADME/Tox) Prediction
To further validate the potential of a compound, it is essential to evaluate its drug-like properties. Using an online tool like the SwissADME server, we can predict key pharmacokinetic parameters.[14]
| Property | Predicted Value | Compliance |
| Molecular Weight | 176.17 g/mol | Yes (< 500) |
| LogP (Lipophilicity) | 2.5 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 3 | Yes (< 10) |
| Lipinski's Rule of Five | Passes (0 violations) | Indicates good potential for oral bioavailability. |
| GI Absorption | High | Favorable for an orally administered drug. |
| Blood-Brain Barrier (BBB) | No | Suggests a lower likelihood of central nervous system side effects. |
| PAINS Alert | 0 alerts | Indicates the compound does not contain substructures known to cause false positives in high-throughput screens. |
The in silico ADME predictions are highly favorable. The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Its predicted high gastrointestinal absorption and inability to cross the blood-brain barrier are desirable characteristics for a peripherally acting anti-inflammatory agent.
Conclusion and Future Directions
The comprehensive in silico analysis detailed in this guide strongly suggests that this compound is a promising candidate for development as a COX-2 inhibitor. The molecular docking study revealed a favorable binding affinity, underpinned by key hydrogen bonding and hydrophobic interactions within the enzyme's active site. Furthermore, predictive ADME/Tox profiling indicates that the molecule possesses drug-like properties, warranting further investigation.
While these computational results are encouraging, they represent a foundational hypothesis. The logical next steps are:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[15]
-
In Vitro Validation: Perform enzymatic assays to experimentally measure the IC₅₀ of the compound against COX-2 and COX-1 to determine its potency and selectivity.
-
Lead Optimization: If the in vitro results are positive, medicinal chemistry efforts can be initiated to synthesize analogs to improve potency and selectivity.
This guide provides the framework and rationale for using computational tools to identify and validate novel therapeutic candidates, bridging the gap between chemical structure and biological potential.
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The Benzofuran Scaffold: A Versatile Platform for Novel Antimicrobial and Antifungal Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. In this context, heterocyclic compounds have emerged as a promising source of diverse chemical scaffolds. Among these, the benzofuran core, a bicyclic system comprising a fused benzene and furan ring, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2][3][4] This guide provides a comprehensive technical overview of the antimicrobial and antifungal potential of substituted benzofurans, focusing on structure-activity relationships, mechanistic insights, and robust methodologies for their evaluation.
The Benzofuran Core: A Privileged Scaffold in Antimicrobial Drug Discovery
The benzofuran moiety is a fundamental structural unit in a variety of natural products and synthetic molecules exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][4] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of its biological activity. The inherent lipophilicity of the benzofuran ring can facilitate passage through microbial cell membranes, a crucial first step for exerting its antimicrobial effect.[5]
Structure-Activity Relationships (SAR): Decoding the Antimicrobial Potential
The antimicrobial and antifungal potency of benzofuran derivatives is intricately linked to the nature and position of substituents on the benzofuran ring system. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective antimicrobial agents.
Substitutions at the C2 and C3 Positions
The C2 and C3 positions of the furan ring are critical for modulating the biological activity of benzofurans. Early SAR studies revealed that the introduction of ester or heterocyclic ring substitutions at the C2 position was crucial for the cytotoxic activity of these compounds, which often correlates with antimicrobial potential.[6]
-
Aryl and Heteroaryl Substitutions: The introduction of aryl or heteroaryl groups at the C2 or C3 position, often via a methanone linker, has been a successful strategy in developing potent antimicrobial benzofurans.[7] These bulky substituents can enhance the interaction of the molecule with its biological target.
-
Incorporation of Other Heterocycles: The hybridization of the benzofuran scaffold with other bioactive heterocyclic moieties, such as pyrazoline, thiazole, and triazole, has been shown to be essential for potent antimicrobial activity.[1][2] This molecular hybridization approach can lead to compounds with enhanced efficacy and a broader spectrum of activity. For instance, benzofuran derivatives containing a 1-(thiazol-2-yl)pyrazoline moiety have demonstrated excellent activity against Gram-negative bacteria and remarkable activity against Candida albicans.[1]
Influence of Substituents on the Benzene Ring
Substituents on the benzene portion of the benzofuran scaffold also play a significant role in determining the antimicrobial and antifungal activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., bromo substituents), in the ortho position of the benzofuran ring and the para position of an attached aryl ring tends to increase the potency of the compounds.[1] Conversely, electron-donating groups have been found to weaken the antimicrobial activity.[1]
-
Hydroxyl Groups: The introduction of a hydroxyl group, for instance at the C5 position, can lead to potent antifungal agents. Benzofuran-5-ol derivatives have shown antifungal activity superior or comparable to the standard drug 5-fluorocytosine.[1]
A generalized workflow for exploring the SAR of substituted benzofurans is depicted below:
Figure 1: A generalized workflow for the synthesis, screening, and structure-activity relationship (SAR) analysis of substituted benzofurans.
Mechanistic Insights: How Substituted Benzofurans Exert Their Antimicrobial Effects
While the precise mechanisms of action for many substituted benzofurans are still under investigation, several key pathways have been elucidated, highlighting their potential to act on multiple cellular targets.
Inhibition of Fungal N-Myristoyltransferase (NMT)
Fungal N-myristoyltransferase (NMT) is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of proteins. This post-translational modification is crucial for the proper localization and function of these proteins, making NMT a promising target for novel antifungal drugs.[8] Benzofuran derivatives have been identified as potent and selective inhibitors of Candida albicans NMT (CaNmt).[9] Molecular docking studies have shown that the oxygen atom of the benzofuran ring can form a hydrogen bond with key amino acid residues in the active site of the enzyme, such as His227.[8]
Figure 2: Simplified diagram illustrating the inhibition of fungal N-myristoyltransferase (NMT) by substituted benzofurans.
Disruption of Calcium Homeostasis
Some benzofuran derivatives have been shown to disrupt Ca2+ homeostasis in pathogenic organisms.[10] This disruption can affect essential organelles like the mitochondrion and acidocalcisomes, which are directly involved in the bioenergetics of the parasite.[10] The mobilization of intracellular Ca2+ can trigger a cascade of events leading to cell death, representing another potential mechanism of antimicrobial action.[10]
Membrane Disruption
The lipophilic nature of the benzofuran scaffold can contribute to its ability to intercalate into and disrupt the integrity of microbial cell membranes.[5] Aza-benzofuran compounds, for instance, are thought to exhibit higher activity than their oxa-benzofuran counterparts due to their enhanced lipophilicity and ability to carry a positive charge, which facilitates electrostatic interactions with the negatively charged components of bacterial membranes.[5]
Methodologies for Evaluating Antimicrobial and Antifungal Potential
A robust and standardized set of in vitro assays is crucial for the accurate determination of the antimicrobial and antifungal efficacy of newly synthesized benzofuran derivatives.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours) of the test microorganism on a suitable agar medium, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test benzofuran derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria and Candida species) for 16-20 hours (bacteria) or 24-48 hours (fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Experimental Protocol: MBC/MFC Determination
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot-plate the aliquot onto a suitable agar medium that does not contain the test compound.
-
-
Incubation:
-
Incubate the agar plates at the appropriate temperature and duration for the test microorganism.
-
-
Determination of MBC/MFC:
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Cytotoxicity Assays
It is essential to evaluate the potential toxicity of the synthesized benzofuran derivatives against mammalian cells to assess their therapeutic index. The MTT assay is a commonly used colorimetric assay to measure cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test benzofuran derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Presentation: Comparative Analysis of Antimicrobial Activity
Summarizing the antimicrobial and antifungal activity data in a clear and concise table is crucial for comparative analysis and the identification of lead compounds.
| Compound ID | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BF-1 | H | H | H | >128 | >128 | >128 |
| BF-2 | Cl | H | H | 32 | 64 | 16 |
| BF-3 | H | Br | H | 16 | 32 | 8 |
| BF-4 | H | H | NO2 | 8 | 16 | 4 |
| BF-5 | H | 2-Thiazolyl | H | 4 | 8 | 2 |
| Reference Drug | - | - | - | 2 (Vancomycin) | 4 (Ciprofloxacin) | 1 (Fluconazole) |
Table 1: Hypothetical antimicrobial and antifungal activity data of substituted benzofuran derivatives.
Conclusion and Future Directions
Substituted benzofurans represent a versatile and promising class of scaffolds for the development of novel antimicrobial and antifungal agents.[1][2] The extensive research into their synthesis and biological evaluation has provided valuable insights into the key structural features required for potent activity.[1][6] Future research should focus on:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of how these compounds exert their antimicrobial effects will facilitate the development of agents that are less susceptible to existing resistance mechanisms.
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: In vivo studies are crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds.
-
Combinatorial Approaches: Investigating the synergistic effects of benzofuran derivatives with existing antimicrobial drugs could provide a strategy to combat multidrug-resistant pathogens.
By leveraging the knowledge of SAR and mechanistic insights, and employing robust evaluation methodologies, the full therapeutic potential of the benzofuran scaffold can be harnessed in the fight against infectious diseases.
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Asif, M. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. J. Chem. Pharm. Res., 9(11), 199-213. [Link]
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A Technical Guide to the Anticancer and Cytotoxic Effects of 3-Methylbenzofuran Compounds
Executive Summary: The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with significant therapeutic potential.[1] This guide focuses specifically on 3-methylbenzofuran derivatives, a class of synthetic compounds demonstrating potent and selective anticancer and cytotoxic effects. Recent investigations have highlighted their efficacy, particularly against non-small cell lung carcinoma (NSCLC), by targeting key oncogenic pathways. The primary mechanisms of action involve the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to anti-angiogenic effects, coupled with the induction of apoptosis and cell cycle arrest in cancer cells.[1][2] This document provides an in-depth analysis of the synthesis, mechanisms of action, and cytotoxic profiles of these compounds, supported by detailed experimental protocols for their evaluation, aimed at researchers and professionals in drug development.
The Benzofuran Scaffold in Oncology: A Strategic Overview
Benzofuran and its derivatives are a cornerstone of heterocyclic chemistry with a broad spectrum of biological activities.[3][4] Their rigid, planar structure and electron-rich nature make them ideal for interacting with various biological targets.
Rationale for the 3-Methylbenzofuran Core
While substitutions at multiple positions on the benzofuran ring can yield bioactive molecules, the 3-position is of particular strategic importance. The introduction of a methyl group at this position, often as a starting point for further derivatization, has been shown to be a critical determinant of cytotoxic activity.[5][6] This core structure serves as a foundation upon which various pharmacophores can be appended, primarily at the 2-position, to modulate potency, selectivity, and pharmacokinetic properties. Studies consistently show that modifications branching from the 3-methylbenzofuran core significantly influence the compound's ability to inhibit key targets like protein kinases.[1][7]
Synthesis of Bioactive 3-Methylbenzofuran Derivatives
The construction of these targeted agents typically follows a multi-step synthetic pathway, designed to build complexity around the core benzofuran structure. The causality behind this approach is to first establish the key 3-methylbenzofuran-2-carboxylate intermediate, which then serves as a versatile anchor point for introducing diverse functional groups to explore the structure-activity relationship (SAR).
General Synthetic Pathway
A common and effective route begins with the cyclization of a 2'-hydroxy acetophenone with ethyl bromoacetate to form the ethyl 3-methylbenzofuran-2-carboxylate intermediate.[8] This ester is then converted to a more reactive hydrazide, 3-methylbenzofuran-2-carbohydrazide, by reacting it with hydrazine hydrate.[1][8] This carbohydrazide is a crucial pivot point; its nucleophilic nature allows for condensation with a wide array of isocyanates, isothiocyanates, aldehydes, or ketones to generate the final, diverse library of test compounds.[1] This systematic approach allows for the targeted synthesis of derivatives with tailored electronic and steric properties designed to optimize target engagement.
Visualization: Synthetic Workflow
Caption: General synthetic route for 3-methylbenzofuran derivatives.
Core Anticancer Mechanisms of Action
3-Methylbenzofuran derivatives exert their cytotoxic effects through a multi-pronged attack on cancer cell proliferation and survival. The primary mechanisms identified are the inhibition of crucial signaling pathways, the induction of programmed cell death (apoptosis), and the disruption of the cell division cycle.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein kinase that mediates angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[3] Several potent 3-methylbenzofuran derivatives have been identified as effective VEGFR-2 inhibitors.[1][2] By binding to the kinase domain of the receptor, these compounds block its phosphorylation and subsequent downstream signaling, thereby cutting off the tumor's blood supply and inhibiting its growth.
Visualization: VEGFR-2 Signaling Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by 3-methylbenzofurans.
Induction of Apoptosis
Beyond inhibiting growth signals, these compounds actively induce apoptosis in cancer cells.[9] This is a critical feature, as evading apoptosis is a hallmark of cancer. The apoptotic effect has been confirmed through Annexin V-FITC/PI dual staining assays, which distinguish between early apoptotic, late apoptotic, and necrotic cells.[1][10] For example, derivative 4b was found to induce apoptosis in 42.05% of A549 lung cancer cells, compared to just 1.37% in control groups.[1][10] This process is often mediated by the activation of executioner caspases, such as caspase-3 and caspase-7.[9][11]
Disruption of the Cell Cycle
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Certain 3-methylbenzofuran derivatives have been shown to cause cell cycle arrest, primarily at the G2/M phase.[10][12] This arrest prevents the cells from entering mitosis and dividing. Flow cytometry analysis reveals a significant accumulation of cells in the G2/M and sub-G1 phases (indicative of apoptotic DNA fragmentation) following treatment, with a corresponding decrease in the G0/G1 and S phases.[10] This disruption of cell division directly contributes to the overall antiproliferative effect.
In Vitro Cytotoxicity Profile
The anticancer potential of 3-methylbenzofuran derivatives has been rigorously evaluated against various cancer cell lines, with particularly promising results in non-small cell lung carcinoma (NSCLC).
Efficacy Against NSCLC Cell Lines
Two key NSCLC cell lines, A549 and NCI-H23, have been used to screen these compounds.[1][13] The antiproliferative activity is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. Across various studies, these derivatives have demonstrated potent activity, with IC50 values spanning from the low micromolar to the nanomolar range.[1][14]
Data Summary: IC50 Values of Lead Compounds
The following table summarizes the cytotoxic activity of representative 3-methylbenzofuran and related derivatives against NSCLC cell lines. The choice to compare these specific compounds is based on their consistently high potency reported in literature.
| Compound ID | Base Structure | R-Group Modification | Target Cell Line | IC50 (µM) | Reference |
| 4c | 3-Methylbenzofuran | p-Methoxy on terminal phenyl | A549 | 1.48 | [1][10] |
| Staurosporine | (Reference Drug) | - | A549 | 1.52 | [1][2] |
| 4b | 3-Methylbenzofuran | p-Chloro on terminal phenyl | A549 | >10 | [1] |
| 16a | 3-(Morpholinomethyl)benzofuran | p-Chloro on terminal phenyl | NCI-H23 | 0.49 | [1][10] |
| 15a | 3-(Morpholinomethyl)benzofuran | Unsubstituted terminal phenyl | NCI-H23 | 2.52 | [1][10] |
| 15c | 3-(Morpholinomethyl)benzofuran | p-Methoxy on terminal phenyl | NCI-H23 | 2.21 | [10] |
Note: The substitution of the 3-methyl with a 3-(morpholinomethyl) group appears to enhance activity against the NCI-H23 cell line.[1][10]
Tumor Selectivity Index
A crucial aspect of drug development is ensuring that a compound is more toxic to cancer cells than to normal, healthy cells. This is assessed by calculating a selectivity index (S.I.), which is the ratio of the IC50 value against a normal cell line (e.g., human lung fibroblast WI-38) to the IC50 value against a cancer cell line. Promising compounds exhibit a high S.I., indicating a favorable therapeutic window.[1][2]
Key Experimental Protocols
The evaluation of novel anticancer compounds follows a standardized pipeline of in vitro assays. Each protocol is designed as a self-validating system, with appropriate positive and negative controls to ensure the reliability of the data.
Protocol: MTT Assay for Cytotoxicity Assessment
-
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, NCI-H23) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the 3-methylbenzofuran compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol: Annexin V-FITC/PI Assay for Apoptosis Detection
-
Principle: This flow cytometry-based assay uses Annexin V conjugated to a fluorophore (FITC) to detect phosphatidylserine (PS) that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI), a fluorescent DNA intercalator, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Methodology:
-
Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol and incubate for 15 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Analysis: Quantify the cell populations in four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Visualization: In Vitro Evaluation Pipeline
Caption: Standard workflow for the in vitro evaluation of novel anticancer compounds.
Conclusion and Future Directions
3-Methylbenzofuran derivatives represent a highly promising class of anticancer agents, demonstrating potent cytotoxicity against cancer cell lines through well-defined mechanisms including VEGFR-2 inhibition, apoptosis induction, and cell cycle arrest. The structure-activity relationship data gathered so far provides a strong foundation for the rational design of next-generation compounds with enhanced potency and selectivity.
Future research should focus on:
-
In Vivo Validation: Progressing lead compounds into xenograft animal models to validate their in vitro efficacy and assess their pharmacokinetic and safety profiles.[15][16][17]
-
Broadening the Scope: Evaluating the efficacy of these compounds against a wider panel of cancer types, including those where angiogenesis is a known driver, such as renal, colorectal, and breast cancers.[8][12]
-
Mechanism Deconvolution: Further elucidating the specific downstream signaling pathways affected by these compounds and identifying potential secondary targets that may contribute to their cytotoxic effects.
The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective cancer therapeutics.
References
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Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]
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ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 793-831. [Link]
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Serafin, K., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(23), 16998. [Link]
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Taylor & Francis Online. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
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Vaali-Mohammed, M. A., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 12, 945450. [Link]
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Stanczak, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link]
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Taylor & Francis Online. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link]
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Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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A Comprehensive Review of Synthetic Routes for Benzofuran-3-Carboxylic Acid Esters
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this privileged heterocyclic family, benzofuran-3-carboxylic acid esters represent a particularly valuable subclass, serving as critical intermediates and core structural motifs in numerous pharmacologically active agents.[4][5] The strategic placement of the carboxylate group at the C3 position offers a versatile handle for further molecular elaboration, making the development of efficient and robust synthetic routes to these compounds a paramount objective for organic and medicinal chemists. This technical guide provides a detailed review of the principal synthetic strategies for accessing benzofuran-3-carboxylic acid esters. It moves beyond a simple cataloging of reactions to offer a deeper, field-proven perspective on the causality behind experimental choices, mechanistic underpinnings, and practical applicability. We will explore key methodologies, including intramolecular cyclizations of phenolic precursors, transition-metal-catalyzed domino reactions, and modern metal-free approaches, providing researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this vital area of heterocyclic chemistry.
Introduction: The Strategic Importance of the Benzofuran-3-Carboxylate Scaffold
The benzofuran nucleus, a fusion of benzene and furan rings, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[6][7] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with biological targets. The functionalization of this core, particularly at the C2 and C3 positions, dictates its pharmacological profile.
The benzofuran-3-carboxylic acid ester moiety is of special significance. Unlike the more commonly synthesized 2-substituted benzofurans, the C3-ester presents distinct synthetic challenges and offers unique opportunities for structural diversification. This functional group can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to the hydroxymethyl group, providing access to a wide array of derivatives.[1][8] Consequently, mastery over the synthesis of these esters is a critical enabling skill for any research program focused on benzofuran-based drug discovery.
This guide is structured to provide a logical progression from classical methods to modern, highly efficient catalytic systems, emphasizing the underlying mechanisms that govern their success.
Key Synthetic Strategies: A Mechanistic Overview
The construction of the benzofuran-3-carboxylate core is primarily achieved through strategies that form the furan ring onto a pre-existing benzene precursor. These can be broadly categorized into intramolecular cyclizations and transition-metal-catalyzed coupling/annulation reactions.
Intramolecular Cyclization of Phenolic Precursors
This class of reactions represents the most direct and frequently employed strategy. The core principle involves generating a suitably substituted phenol derivative that can undergo an intramolecular C-O or C-C bond formation to close the furan ring.
A highly efficient and cost-effective pathway to 2-substituted methyl benzo[b]furan-3-carboxylates has been developed that avoids the use of transition metal catalysts.[9] This method relies on the base-promoted intramolecular cyclization of an intermediate formed from a salicylaldehyde derivative and a phosphonate ylide. The causality behind this approach lies in the strategic use of a Horner-Wadsworth-Emmons (HWE) reaction to construct a key α,β-unsaturated ester intermediate, which is then primed for cyclization.
The general workflow can be visualized as follows:
Caption: The Palladium-catalyzed Sonogashira-Larock domino reaction pathway.
Causality and Experimental Choices:
-
The Catalyst System: This reaction typically uses a dual catalyst system. A palladium catalyst (like (PPh₃)₂PdCl₂) facilitates the oxidative addition to the o-iodophenol, while a copper(I) co-catalyst (like CuI) is essential for forming the copper acetylide, which then transmetalates to the palladium center. [7][10]* The Base: A base such as triethylamine is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the catalytic cycle.
-
One-Pot Procedure: The beauty of this method is its one-pot nature. After the initial Sonogashira coupling forms the o-alkynylphenol, the conditions are modified (often just by adding the second coupling partner) to initiate the Larock cyclization, where the palladium catalyst orchestrates the C-O ring closure. [11]This significantly improves operational efficiency.
However, challenges can arise. The solubility of some o-iodophenols can be poor, and strongly electron-withdrawing groups on the alkyne can lead to complex reaction mixtures. [11]
Comparative Analysis of Synthetic Routes
Choosing the optimal synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and cost. The following table provides a comparative summary of the discussed methodologies.
| Feature | Transition-Metal-Free Cyclization | Acid-Catalyzed Cyclization | Pd-Catalyzed Domino Reaction |
| Starting Materials | Salicylaldehydes, Phosphonates | Phenols, α-Halo-β-ketoesters | o-Iodophenols, Terminal Alkynes |
| Key Reagents | Strong Base (DBU, K₂CO₃) | Strong Acid (H₂SO₄, PPA) | Pd/Cu catalysts, Base (Et₃N) |
| Reaction Conditions | Mild to moderate (rt to 80 °C) | Harsh (High temp, strong acid) | Mild (rt to 100 °C) |
| Advantages | Cost-effective, avoids toxic metals, good yields. [9] | Good regioselectivity, well-established. | One-pot, rapid assembly, good functional group tolerance. [11] |
| Disadvantages | Multi-step precursor synthesis. | Harsh conditions limit substrate scope. | Catalyst cost, potential for side reactions, substrate solubility issues. [11] |
| Best Suited For | Large-scale, cost-sensitive syntheses. | Simple, robust benzofuran cores. | Rapid library synthesis and complex molecule construction. |
Detailed Experimental Protocols
To provide a practical context, this section details step-by-step methodologies for two key synthetic approaches.
Protocol 1: Transition-Metal-Free Synthesis of Methyl 2-Arylbenzo[b]furan-3-carboxylate
This protocol is adapted from the efficient metal-free synthesis developed by Kang et al. [9]It proceeds via an intermediate α-phenoxy-α,β-unsaturated ester.
Step A: Synthesis of the α-Phenoxy-α,β-unsaturated Ester Intermediate
-
To a solution of substituted salicylaldehyde (1.0 eq) and methyl 2-(diethoxyphosphoryl)-2-phenoxyacetate (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC until the salicylaldehyde is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate ester.
Step B: Intramolecular Cyclization to the Benzofuran
-
Dissolve the purified intermediate from Step A (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Heat the mixture to 80 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The product can often be purified by simple recrystallization or by flash column chromatography if necessary to afford the pure methyl 2-arylbenzo[b]furan-3-carboxylate. [9]
Protocol 2: One-Pot Pd/Cu-Catalyzed Sonogashira Coupling and Annulation
This generalized protocol is based on the principles of the Sonogashira-Larock heteroannulation. [10][11]
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the o-iodophenol (1.0 eq), (PPh₃)₂PdCl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed triethylamine (Et₃N, 0.2 M solution).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the o-iodophenol, indicating the formation of the o-alkynylphenol intermediate.
-
To the same flask, add the second iodide partner (e.g., an aryl iodide for C3-arylation, 1.5 eq) and an additional portion of the palladium catalyst if necessary.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC for the formation of the final benzofuran product.
-
Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired 2,3-disubstituted benzofuran.
Conclusion and Future Outlook
The synthesis of benzofuran-3-carboxylic acid esters has evolved significantly from classical, often harsh, methodologies to highly sophisticated and efficient transition-metal-catalyzed and metal-free strategies. The methods outlined in this guide—intramolecular cyclizations and domino reactions—provide the modern chemist with a powerful toolkit for accessing this valuable heterocyclic core.
The choice of synthesis is a strategic decision dictated by the specific target molecule and available resources. Metal-free routes offer significant advantages in terms of cost and sustainability for large-scale production, while palladium-catalyzed domino reactions provide unparalleled speed and flexibility for constructing complex, highly-functionalized derivatives in a research and development setting.
Future developments in this field will likely focus on expanding the scope and efficiency of these reactions. The emergence of C-H activation, photoredox catalysis, and flow chemistry presents exciting opportunities to develop even more direct, atom-economical, and environmentally benign routes to benzofuran-3-carboxylates, further empowering their application in the discovery of next-generation therapeutics.
References
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- Chega, T. Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Chemtracts, 2013.
- Litvinova, V. A., & Tikhomirov, A. S. METHODS FOR THE SYNTHESIS OF BENZOFURAN-3-CARBOXYLATE ESTERS. Chemistry of Heterocyclic Compounds, 2019.
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Litvinova, V. A., & Tikhomirov, A. S. Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate, 2019. Available at: [Link]
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Cacchi, S., et al. A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 2016. Available at: [Link]
-
Reddy, M. S., et al. [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry, 2014. Available at: [Link]
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Serafin, K., et al. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 2017. Available at: [Link]
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He, L., & Xu, Y. Transition metal catalyzed C−H functionalization of benzofurans at C3 position. ResearchGate, 2022. Available at: [Link]
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Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available at: [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Applicable Chemistry, 2015. Available at: [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. Available at: [Link]
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Candeias, N. R., et al. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020. Available at: [Link]
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Yoshimatsu, M., et al. Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. Organic & Biomolecular Chemistry, 2023. Available at: [Link]
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Candeias, N. R., et al. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020. Available at: [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. Available at: [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 2023. Available at: [Link]
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Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Highlights in Science, Engineering and Technology, 2023. Available at: [Link]
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Kang, B., et al. Transition-Metal-Free Synthesis of 2-Substituted Methyl Benzo[b]furan-3-carboxylates. The Journal of Organic Chemistry, 2015. Available at: [Link]
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Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
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A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances, 2014. Available at: [Link]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 2024. Available at: [Link]
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Total synthesis of natural products containing benzofuran rings. RSC Advances, 2017. Available at: [Link]
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Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. Available at: [Link]
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Bowden, K., & Battah, S. Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, 1998. Available at: [Link]
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Dudley, M. E., et al. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 2019. Available at: [Link]
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First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 2012. Available at: [Link]
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Rosen, T. Revised mechanism and improved methodology for the Perkin condensation. Resuscitation of the mechanism involving benzal acetate and the improbability of the enolate of acetic anhydride. The Journal of Organic Chemistry, 1985. Available at: [Link]
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Boumoud, B., et al. Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry Proceedings, 2023. Available at: [Link]
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Methodological & Application
Synthesis of 3-Methylbenzofuran-5-carboxylic Acid: A Detailed Guide for Researchers
An In-depth Application Note and Protocol for the Synthesis of a Key Heterocyclic Building Block in Drug Discovery
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds of significant biological importance.[1][2] Its derivatives have garnered substantial attention from the medicinal chemistry community due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] 3-Methylbenzofuran-5-carboxylic acid, in particular, serves as a crucial building block in the synthesis of more complex molecules, making its efficient and reliable synthesis a topic of considerable interest for researchers in drug development and organic synthesis.
This application note provides a comprehensive guide to two distinct and effective synthetic routes for the preparation of this compound, starting from readily available commercial materials. The protocols are designed to be robust and scalable, offering detailed step-by-step instructions, alongside an in-depth discussion of the underlying chemical principles and experimental considerations.
Strategic Approaches to the Benzofuran Core
The construction of the 3-methylbenzofuran ring system can be approached through several strategic disconnections. This guide will focus on two of the most reliable and versatile methods:
-
Route 1: Sonogashira Coupling and Intramolecular Cyclization. This modern approach utilizes a palladium-catalyzed cross-coupling reaction to install the propargyl fragment, followed by a cyclization to form the furan ring. This method offers high efficiency and functional group tolerance.
-
Route 2: O-Propargylation and Thermal or Metal-Catalyzed Cyclization. A more classical yet highly effective method involving the formation of an aryl propargyl ether, which then undergoes an intramolecular cyclization to yield the desired benzofuran.
Route 1: Synthesis via Sonogashira Coupling and Cyclization
This synthetic pathway commences with the readily available and commercially accessible Methyl 4-hydroxy-3-iodobenzoate . The key transformations involve a Sonogashira coupling with a propyne equivalent, followed by an intramolecular cyclization to construct the 3-methylbenzofuran core. The final step is the hydrolysis of the methyl ester to the target carboxylic acid.
Conceptual Workflow for Route 1
Figure 1: Conceptual workflow for the synthesis of this compound via Sonogashira coupling.
Detailed Experimental Protocol for Route 1
Step 1a: Protection of Methyl 4-hydroxy-3-iodobenzoate
-
Rationale: Protection of the phenolic hydroxyl group is crucial to prevent its interference in the subsequent Sonogashira coupling reaction. The tert-butyldimethylsilyl (TBDMS) group is chosen for its stability under the coupling conditions and its ease of removal.
-
Procedure:
-
To a solution of methyl 4-hydroxy-3-iodobenzoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-((tert-butyldimethylsilyl)oxy)-3-iodobenzoate.
-
Step 1b: Sonogashira Coupling with Propyne
-
Rationale: The Sonogashira reaction is a powerful palladium- and copper-co-catalyzed cross-coupling reaction for the formation of a C(sp)-C(sp2) bond.[5] In this step, the aryl iodide is coupled with propyne to introduce the necessary three-carbon unit for the subsequent cyclization. A convenient source of propyne is a stabilized solution or generating it in situ.[1][6]
-
Procedure:
-
To a solution of methyl 4-((tert-butyldimethylsilyl)oxy)-3-iodobenzoate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) (2:1 v/v, 0.1 M) under a nitrogen atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Introduce propyne gas (a slow stream for a defined period) or add a solution of propyne in THF (2.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield methyl 4-((tert-butyldimethylsilyl)oxy)-3-(prop-1-yn-1-yl)benzoate.
-
Step 1c: Deprotection of the Silyl Ether
-
Rationale: The TBDMS protecting group is selectively removed using a fluoride source, typically tetrabutylammonium fluoride (TBAF), to reveal the free hydroxyl group necessary for the cyclization.
-
Procedure:
-
Dissolve the silyl-protected intermediate (1.0 eq) in THF (0.2 M).
-
Add a 1 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain methyl 4-hydroxy-3-(prop-1-yn-1-yl)benzoate.
-
Step 1d: Intramolecular Cyclization
-
Rationale: The intramolecular cyclization of the o-alkynylphenol derivative is a key step in forming the benzofuran ring. This can be achieved under basic conditions, where the phenoxide attacks the alkyne.
-
Procedure:
-
To a solution of methyl 4-hydroxy-3-(prop-1-yn-1-yl)benzoate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M), add potassium carbonate (K2CO3, 2.0 eq).
-
Heat the mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford methyl 3-methylbenzofuran-5-carboxylate .
-
Step 1e: Hydrolysis of the Methyl Ester
-
Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid using a strong base.
-
Procedure:
-
Dissolve methyl 3-methylbenzofuran-5-carboxylate (1.0 eq) in a mixture of methanol and water (3:1 v/v, 0.2 M).
-
Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield This compound .
-
Route 2: Synthesis via O-Propargylation and Intramolecular Cyclization
This alternative synthetic route begins with the inexpensive and widely available Methyl 4-hydroxybenzoate . The key steps are the O-alkylation with propargyl bromide to form the corresponding aryl propargyl ether, followed by a thermal or metal-catalyzed intramolecular cyclization.
Conceptual Workflow for Route 2
Figure 2: Conceptual workflow for the synthesis of this compound via O-propargylation.
Detailed Experimental Protocol for Route 2
Step 2a: O-Propargylation of Methyl 4-hydroxybenzoate
-
Rationale: This is a standard Williamson ether synthesis where the phenoxide of methyl 4-hydroxybenzoate displaces the bromide from propargyl bromide.
-
Procedure:
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous acetone (0.3 M), add potassium carbonate (K2CO3, 2.0 eq).
-
Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to give methyl 4-(prop-2-yn-1-yloxy)benzoate .
-
Step 2b: Intramolecular Cyclization
-
Rationale: The aryl propargyl ether undergoes a Claisen-type rearrangement followed by cyclization to form the 3-methylbenzofuran ring. This transformation can be promoted by heat (thermal cyclization) or by various transition metal catalysts that activate the alkyne. A thermal approach is often simpler to execute.
-
Procedure (Thermal):
-
Place methyl 4-(prop-2-yn-1-yloxy)benzoate (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline or 1,2-dichlorobenzene (0.1 M).
-
Heat the solution to a high temperature (typically 180-210 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate and temperature.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the high-boiling solvent by vacuum distillation or by direct purification of the reaction mixture by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield methyl 3-methylbenzofuran-5-carboxylate .
-
Step 2c: Hydrolysis of the Methyl Ester
-
Rationale: Similar to Route 1, the final step involves the saponification of the methyl ester.
-
Procedure:
-
Dissolve methyl 3-methylbenzofuran-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 0.2 M).
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford This compound .
-
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Key Spectroscopic Data (Expected) |
| Methyl 3-methylbenzofuran-5-carboxylate | C₁₁H₁₀O₃ | 190.20 | White to off-white solid | ¹H NMR: Signals for aromatic protons, a singlet for the methyl group at C3, and a singlet for the ester methyl group. |
| This compound | C₁₀H₈O₃ | 176.17 | White to pale yellow solid | ¹H NMR: Disappearance of the ester methyl signal and the appearance of a broad singlet for the carboxylic acid proton. IR: Broad O-H stretch for the carboxylic acid. |
Conclusion and Outlook
The two synthetic routes detailed in this application note provide reliable and adaptable methods for the preparation of this compound. Route 1, utilizing a Sonogashira coupling, is a more modern approach that may offer higher yields and greater substrate scope for more complex analogues. Route 2, based on O-propargylation and thermal cyclization, is a cost-effective and straightforward alternative, particularly for large-scale synthesis.
The choice of synthetic route will depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the reaction, and the need for functional group tolerance. Both protocols have been designed to be clear and reproducible, providing a solid foundation for researchers and drug development professionals to access this valuable heterocyclic building block. Further optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, may be beneficial for specific applications.
References
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- Li, J., et al. (2022). Regulatable selective synthesis of benzofurans and coumarins from aryl propargyl ethers via an electrochemical tandem cyclization reaction. Green Chemistry, 24(1), 235-240.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of benzofurans. Chemical Reviews, 105(8), 2873-2920.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Bandini, M., & Umani-Ronchi, A. (Eds.). (2010).
- Sonogashira, K. (2021). Sonogashira coupling. In Cross-Coupling Reactions (pp. 203-247). Wiley-VCH GmbH.
- Meyers, C., et al. (2018). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Organic Process Research & Development, 22(12), 1736-1743.
- Reddy, M. S., et al. (2016). 3-Heterosubstituted Benzofurans from Hydroxyphenyl Propargyl Alcohols via ortho-Quinone Methide through a Metal-/Catalyst-Free Conjugate Addition/Oxy-Cyclization. The Journal of Organic Chemistry, 81(17), 7727-7735.
- Gevorgyan, V., et al. (1999). Transition Metal-Catalyzed Intramolecular Allenation/[4+ 2] Cycloaddition of Hydroxy Ene-Allenynes. A New General Method for the Synthesis of Fused Bicyclic Ethers. The Journal of Organic Chemistry, 64(24), 8734-8735.
- Thyagarajan, B. S., et al. (1973). Thermal Cyclization of Substituted Aryl Propargyl Ethers. the Scope and Regioseleetivity of the Reaction in the Synthesis of Substituted 3-Chromenes. The Journal of Organic Chemistry, 38(22), 3832-3835.
- Trost, B. M., & Toste, F. D. (2000). A Ruthenium-Catalyzed Hydrative Cyclization of 1,6-Enynes. Journal of the American Chemical Society, 122(46), 11557-11558.
- Fürstner, A., & Davies, P. W. (2005). Platinum-and gold-catalyzed cyclization reactions of enynes.
- Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211.
- Larock, R. C. (1999).
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Asif, M. (2015). A review on biological activities of benzofuran derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 136-147.
- Krawiecka, M., et al. (2010).
- Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl) benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999.
- Evren, A. E., et al. (2024). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial, and anti-inflammatory evaluation of some new benzofuran derivatives. Medicinal Chemistry Research, 21(9), 2409-2418.
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Synthesis of 3-Methylbenzofuran: A Detailed Experimental Guide for Researchers
The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Its derivatives are integral to the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a key derivative, 3-methylbenzofuran, tailored for researchers, scientists, and professionals in drug development. We will explore two robust and well-established synthetic strategies, elucidating the mechanistic rationale behind the experimental choices to ensure both reproducibility and a deep understanding of the chemical transformations.
Strategic Approaches to 3-Methylbenzofuran Synthesis
The construction of the 3-methylbenzofuran ring system can be accomplished through various synthetic routes. In this guide, we will focus on two highly effective and commonly employed methods:
-
The Rap-Stoermer Reaction: A classical and direct approach involving the condensation of a phenol with an α-haloketone.
-
Palladium-Catalyzed Cyclization of o-Allylphenol: A modern and efficient method leveraging transition-metal catalysis for intramolecular ring formation.
The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups on the aromatic precursor.
Method 1: The Rap-Stoermer Reaction
The Rap-Stoermer reaction is a cornerstone in benzofuran synthesis, valued for its operational simplicity and the use of readily available starting materials.[1] The reaction proceeds via an initial O-alkylation of a phenol with an α-haloketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the benzofuran ring.
Mechanistic Rationale
The reaction is typically carried out in the presence of a base, such as potassium carbonate, which serves a dual purpose. Initially, it deprotonates the phenol to form a more nucleophilic phenoxide. This phenoxide then attacks the α-carbon of the halo-ketone (in this case, chloroacetone) via an SN2 reaction, displacing the halide and forming an intermediate α-aryloxyketone. The base then facilitates the enolate formation from this intermediate, which subsequently undergoes an intramolecular cyclization by attacking the aromatic ring. A final dehydration step yields the stable aromatic benzofuran system.
Visualizing the Rap-Stoermer Reaction Workflow
Caption: Workflow of the Rap-Stoermer reaction for 3-methylbenzofuran synthesis.
Detailed Experimental Protocol
Materials:
-
Phenol
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (100 mL).
-
Reagent Addition: Stir the resulting suspension at room temperature for 20 minutes. Subsequently, add chloroacetone (1.2 eq) dropwise to the mixture over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve this residue in dichloromethane (100 mL). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylbenzofuran.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-methylbenzofuran.[1]
Method 2: Palladium-Catalyzed Cyclization of o-Allylphenol
Transition metal-catalyzed reactions have revolutionized organic synthesis, offering high efficiency and selectivity. The synthesis of benzofurans via palladium-catalyzed oxidative cyclization of o-alkenylphenols is a powerful modern alternative.[2] This method involves the intramolecular attack of the phenolic oxygen onto the palladium-activated alkene.
Mechanistic Rationale
The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the double bond of the o-allylphenol. This coordination activates the alkene towards nucleophilic attack. The phenolic hydroxyl group then attacks the coordinated double bond in an intramolecular fashion (Wacker-type cyclization), leading to the formation of a five-membered ring and a palladium-carbon bond. Subsequent β-hydride elimination regenerates the double bond within the dihydrobenzofuran ring and produces a palladium(0) species. An oxidant is often required to regenerate the active Pd(II) catalyst to complete the catalytic cycle. Isomerization of the double bond to the thermodynamically more stable endocyclic position can occur under the reaction conditions to yield the final 3-methylbenzofuran product.
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for the synthesis of 3-methylbenzofuran.
Detailed Experimental Protocol
Materials:
-
o-Allylphenol
-
Palladium(II) Chloride (PdCl₂)
-
Benzoquinone (BQ) as an oxidant
-
Acetonitrile (CH₃CN) as solvent
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of o-allylphenol (1.0 eq) in acetonitrile (0.1 M), add palladium(II) chloride (5 mol%) and benzoquinone (1.2 eq).
-
Reaction: Stir the reaction mixture at 80°C for 12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with dichloromethane.
-
Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system to obtain pure 3-methylbenzofuran.[2]
Comparative Analysis of Synthetic Routes
| Parameter | Rap-Stoermer Reaction | Palladium-Catalyzed Cyclization |
| Starting Materials | Phenol, Chloroacetone | o-Allylphenol |
| Catalyst | Base (e.g., K₂CO₃) | Palladium(II) salt (e.g., PdCl₂) |
| Reaction Conditions | Reflux in acetone (56°C) | 80°C in acetonitrile |
| Typical Yield | Good to excellent | Good to excellent |
| Advantages | Readily available and inexpensive starting materials, operationally simple.[1] | High efficiency, good functional group tolerance (depending on the specific catalyst system).[2] |
| Disadvantages | May require longer reaction times, potential for side reactions. | Requires a more specialized starting material (o-allylphenol), use of a precious metal catalyst and an oxidant. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chloroacetone: Is a lachrymator and is toxic. Handle with extreme care.
-
Palladium(II) Chloride: Is a hazardous substance. Avoid inhalation and contact with skin.
-
Solvents: Acetone, dichloromethane, and hexane are flammable. Keep away from ignition sources.
Conclusion
This guide has detailed two reliable and effective protocols for the synthesis of 3-methylbenzofuran. The classical Rap-Stoermer reaction offers a straightforward approach using common laboratory reagents. For researchers seeking higher efficiency and exploring modern synthetic methodologies, the palladium-catalyzed cyclization of o-allylphenol presents a powerful alternative. The choice between these methods will be dictated by the specific needs and resources of the research project. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently synthesize this important benzofuran derivative for further investigation in medicinal chemistry and materials science.
References
- Novák, Z. Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Google Search.
- Chemli, S.
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- ACS Publications. A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method.
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- Wikipedia. Wittig reaction. Wikipedia.
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- Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal.
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- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018.
- ResearchGate. Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides.
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- Google Patents. Phenol with low levels of methylbenzofuran.
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The Art of the Ring: Application Notes on Modern Cyclization Strategies for Benzofuran Synthesis
Introduction: The Benzofuran Scaffold - A Privileged Motif in Modern Science
The benzofuran ring system, a deceptively simple fusion of benzene and furan, stands as a cornerstone in the architecture of molecules that shape our world. Its prevalence in numerous natural products, pharmaceuticals, and advanced organic materials underscores its significance as a "privileged scaffold". From the potent antiarrhythmic drug Amiodarone to the intricate structures of naturally occurring compounds with anticancer and antimicrobial properties, the benzofuran moiety consistently imparts critical biological activity and desirable material properties.[1] The ever-increasing demand for novel benzofuran derivatives in drug discovery and materials science necessitates the continuous development of efficient, versatile, and robust synthetic methodologies. This application note provides an in-depth guide to several powerful cyclization strategies for the construction of the benzofuran core, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Benzofuran Synthesis: A Mechanistic Overview
The construction of the benzofuran ring is typically achieved through the formation of a key carbon-oxygen or carbon-carbon bond via an intramolecular cyclization event. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. This guide will focus on four prominent and versatile cyclization strategies: the Perkin Rearrangement, Palladium-Catalyzed Intramolecular O-Arylation, Sonogashira Coupling followed by Cyclization, and the Intramolecular Wittig Reaction.
The Perkin Rearrangement: A Classic Ring Contraction with a Modern Twist
First reported by William Henry Perkin in 1870, the Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[2] The reaction proceeds via a base-catalyzed ring fission of the coumarin lactone, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the contracted benzofuran ring.[2][3]
Causality in Experimental Design:
The traditional Perkin rearrangement often requires prolonged heating. However, the advent of microwave-assisted organic synthesis has revolutionized this transformation, dramatically reducing reaction times from hours to mere minutes while often improving yields.[3] The choice of a strong base, such as sodium hydroxide, is critical for the initial lactone ring opening. The subsequent acidification step is essential to protonate the carboxylate and furnish the final benzofuran-2-carboxylic acid.
Visualizing the Perkin Rearrangement
Caption: Workflow of the Microwave-Assisted Perkin Rearrangement.
Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins
This protocol describes an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins using microwave irradiation.[3]
Materials:
-
3-Bromocoumarin derivative (1.0 eq)
-
Ethanol
-
Sodium hydroxide (3.0 eq)
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Microwave synthesis vial
-
Microwave synthesizer
Procedure:
-
To a microwave synthesis vial, add the 3-bromocoumarin (e.g., 0.167 mmol, 1.0 eq).
-
Add ethanol (5 mL) and sodium hydroxide (0.503 mmol, 3.0 eq).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the ethanol.
-
Dissolve the crude residue in a minimum amount of deionized water.
-
Carefully acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield the benzofuran-2-carboxylic acid.
Self-Validation: The identity and purity of the product can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values for the expected product.
Palladium-Catalyzed Intramolecular O-Arylation of Enolates
A powerful and versatile strategy for benzofuran synthesis involves the palladium-catalyzed intramolecular C-O bond formation between an enolate and an aryl halide.[1][4][5] This approach is particularly useful for constructing benzofurans from readily available 1-(2-haloaryl)ketones.[4][5]
Causality in Experimental Design:
The success of this reaction hinges on the selection of an appropriate palladium catalyst system. A combination of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine ligand, like DPEphos (bis(2-diphenylphosphinophenyl)ether), is often crucial for promoting the desired C-O reductive elimination.[4][5] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is essential for generating the enolate without competing side reactions.
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for Palladium-Catalyzed Intramolecular O-Arylation.
Protocol 2: Palladium-Catalyzed Synthesis of Benzofurans from 1-(2-Haloaryl)ketones
This protocol details the synthesis of a benzofuran derivative via the intramolecular O-arylation of a ketone enolate.[4][5]
Materials:
-
1-(2-Haloaryl)ketone (e.g., 2-(2-bromophenyl)cyclohexan-1-one) (1.0 eq)
-
Pd₂(dba)₃ (0.025 eq)
-
DPEphos (0.06 eq)
-
Sodium tert-butoxide (NaOtBu) (2.2 eq)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.025 eq), DPEphos (0.06 eq), and NaOtBu (2.2 eq).
-
Add the 1-(2-haloaryl)ketone (1.0 eq) and anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture at 100°C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired benzofuran.
Self-Validation: The structure of the synthesized benzofuran can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Sonogashira Coupling and Intramolecular Cyclization: A Convergent Approach
The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, provides a powerful entry point for benzofuran synthesis.[6][7][8] A one-pot tandem reaction involving the Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, offers a highly efficient and convergent route to 2-substituted and 2,3-disubstituted benzofurans.[6][7]
Causality in Experimental Design:
This one-pot, multi-component strategy is highly attractive for building molecular complexity rapidly.[7] The initial Sonogashira coupling forms a 2-(alkynyl)phenol intermediate. The subsequent intramolecular 5-exo-dig cyclization is often promoted by the base present in the reaction mixture or can be facilitated by the palladium catalyst itself. Microwave irradiation can significantly accelerate both the coupling and cyclization steps, leading to higher yields and shorter reaction times.[7]
Visualizing the Sonogashira-Cyclization Cascade
Caption: One-pot Sonogashira coupling and intramolecular cyclization cascade.
Protocol 3: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted Benzofurans
This protocol describes a three-component reaction for the synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions, accelerated by microwave irradiation.[7]
Materials:
-
2-Iodophenol derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Aryl iodide (1.5 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
CuI (copper(I) iodide) (0.1 eq)
-
Cs₂CO₃ (cesium carbonate) (2.0 eq)
-
Anhydrous DMF (N,N-dimethylformamide)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add the 2-iodophenol (1.0 eq), terminal alkyne (1.2 eq), aryl iodide (1.5 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 15-30 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 2,3-disubstituted benzofuran.
Self-Validation: Characterization of the product by ¹H NMR, ¹³C NMR, and HRMS will confirm the successful synthesis of the target 2,3-disubstituted benzofuran.
Intramolecular Wittig Reaction: A Versatile C=C Bond Formation Strategy
The Wittig reaction, a cornerstone of organic synthesis for forming carbon-carbon double bonds, can be ingeniously applied in an intramolecular fashion to construct the benzofuran ring.[9][10][11] This strategy typically involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with an acyl chloride. The in situ generated ylide then undergoes an intramolecular Wittig reaction with the ester functionality to form the furan ring.[10][11]
Causality in Experimental Design:
The key to a successful intramolecular Wittig reaction for benzofuran synthesis lies in the generation of the phosphorus ylide in the presence of the ester functionality. The use of a suitable base, such as triethylamine, is crucial for the deprotonation of the phosphonium salt to form the reactive ylide. The reaction conditions are generally mild, making this method tolerant of a wide range of functional groups.[11]
Visualizing the Intramolecular Wittig Reaction
Caption: Pathway of the Intramolecular Wittig Reaction for Benzofuran Synthesis.
Protocol 4: Synthesis of 2-Substituted Benzofurans via Intramolecular Wittig Reaction
This protocol provides a general procedure for the synthesis of 2-substituted benzofurans from ortho-hydroxybenzyltriphenylphosphonium salts and acyl chlorides.[10][12]
Materials:
-
ortho-Hydroxybenzyltriphenylphosphonium salt (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous toluene
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask, add the ortho-hydroxybenzyltriphenylphosphonium salt (1.0 eq) and anhydrous toluene.
-
Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2-substituted benzofuran.
Self-Validation: The structure of the product can be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of triphenylphosphine oxide as a byproduct is also indicative of a successful Wittig reaction.
Comparative Summary of Benzofuran Synthesis Methods
| Method | Key Features | Advantages | Limitations |
| Perkin Rearrangement | Ring contraction of 3-halocoumarins. | Good for synthesizing benzofuran-2-carboxylic acids. Microwave-assistance significantly reduces reaction times.[3] | Limited to the synthesis of 2-carboxy substituted benzofurans. Requires preparation of coumarin precursors. |
| Pd-Catalyzed O-Arylation | Intramolecular C-O bond formation from 1-(2-haloaryl)ketones. | High functional group tolerance. Access to a wide variety of substituted benzofurans.[4][5] | Requires potentially expensive palladium catalysts and ligands. Substrate synthesis may be multi-step. |
| Sonogashira/Cyclization | One-pot coupling of 2-iodophenols and alkynes. | Highly convergent and efficient for 2- and 2,3-disubstituted benzofurans.[6][7] Amenable to multi-component reactions. | Can be sensitive to the electronic nature of the coupling partners.[13] |
| Intramolecular Wittig | C=C bond formation from an ortho-hydroxybenzylphosphonium salt. | Mild reaction conditions. Good functional group tolerance.[11] | Stoichiometric amounts of triphenylphosphine oxide byproduct are generated, which can complicate purification. |
Conclusion and Future Perspectives
The synthesis of the benzofuran ring system continues to be an area of active research, driven by the significant biological and material properties of this heterocyclic scaffold. The cyclization strategies outlined in this application note—the Perkin rearrangement, palladium-catalyzed intramolecular O-arylation, Sonogashira coupling/cyclization, and the intramolecular Wittig reaction—represent a powerful toolkit for the modern synthetic chemist. Each method offers distinct advantages in terms of substrate scope, efficiency, and the types of substitution patterns that can be accessed. The ongoing development of novel catalytic systems, the application of enabling technologies such as microwave irradiation and flow chemistry, and the design of innovative multi-component reactions will undoubtedly lead to even more efficient and sustainable methods for the construction of this important heterocyclic core, paving the way for future discoveries in medicine and materials science.
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Majumdar, K. C., Ansary, I., Samanta, S., & Roy, B. (2011). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Synlett, 2011(5), 694-698. [Link]
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Brahmbhatt, D. I., et al. (2013). Microwave assisted synthesis and biological activity of 3-aryl-furo[3,2-c]coumarins. Journal of Saudi Chemical Society, 17(1), 109-114. [Link]
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Anary-Abbasinejad, M., et al. (2007). Vinyltriphenylphosphonium Salt Mediated One-Pot Stereoselective Synthesis of Dialkyl ( E )-2-(2-methyl-5-oxo-1-cyclopentenyl)-2-butenedioates. Journal of Chemical Research, 2007(11), 654-656. [Link]
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Majumder, A., & Al-Amin, M. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(1), 103522. [Link]
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Isaksson, J., et al. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 27(19), 6586. [Link]
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Kidwai, M., & Kumar, R. (2000). Microwave Assisted Synthesis of 4-Aryl/Alkylaminocoumarins. Organic Preparations and Procedures International, 32(5), 473-477. [Link]
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Bogdal, D., & Warzala, M. (2000). Microwave assisted rapid and efficient synthesis of 3-acetylcoumarins. ARKIVOC, 1(3), 13-21. [Link]
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Application Note: High-Purity Isolation of 3-Methylbenzofuran-5-carboxylic Acid via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-Methylbenzofuran-5-carboxylic acid from a crude synthetic mixture using automated flash column chromatography. The methodology emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to optimize the separation of the target compound from common synthetic impurities. The core of this guide details the selection of an appropriate stationary phase and a tailored gradient elution solvent system. By incorporating acetic acid into the mobile phase, this protocol effectively mitigates peak tailing, a common issue with carboxylic acids on silica gel, ensuring high resolution and purity. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic carboxylic acids.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and carboxylic acid functionality make it a valuable intermediate for the synthesis of pharmacologically active agents and functional organic materials.[1][2] The purity of this intermediate is paramount, as even minor impurities can significantly impact the yield, selectivity, and biological activity of subsequent products.
Column chromatography is a powerful and widely used technique for the purification of organic compounds.[3] For polar, acidic molecules like this compound, normal-phase chromatography on silica gel is a common and effective choice.[4] However, the acidic nature of the analyte often leads to strong interactions with the polar silanol groups (Si-OH) on the silica surface, resulting in significant peak tailing and poor separation.[4] This can be overcome by modifying the mobile phase with a small amount of a competitive acidic modifier, such as acetic acid, which saturates the active sites on the silica, leading to symmetrical peak shapes and improved resolution.[4]
This guide provides a detailed, step-by-step protocol for the efficient purification of this compound. It covers the entire workflow, from initial reaction mixture analysis and method development using TLC to a fully optimized flash chromatography protocol.
Pre-Purification Analysis: Method Development with TLC
Before proceeding to column chromatography, it is crucial to develop an effective solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a reliable preview of the separation that can be achieved on a silica column.[5] The goal is to find a solvent system that moves the target compound to a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from both less polar and more polar impurities.
Materials for TLC
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
Sample: Crude this compound, dissolved in a 9:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) to a concentration of ~10 mg/mL.
-
Mobile Phases (Eluents): A series of solvent mixtures with varying polarity. A common starting point is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate (EtOAc).[6]
-
TLC Development Chamber
-
Visualization: UV lamp (254 nm)
Step-by-Step TLC Protocol
-
Plate Preparation: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[5]
-
Spotting: Use a capillary tube to apply a small spot of the dissolved crude sample onto the origin. Allow the solvent to fully evaporate.
-
Development: Pour a small amount (~0.5 cm depth) of the chosen eluent into the development chamber. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm and circle them with a pencil.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Optimization of the Mobile Phase
A systematic approach to optimizing the mobile phase is presented in the table below. The addition of 0.5-1% acetic acid is critical for obtaining sharp, well-defined spots for carboxylic acids.[4]
| Trial | Mobile Phase Composition (v/v/v) | Observed Rf of Target | Observations |
| 1 | Heptane / Ethyl Acetate (70:30) | ~0.1 | Low mobility, spot is too retained on the baseline. |
| 2 | Heptane / Ethyl Acetate (50:50) | ~0.2 | Better mobility, but still slightly low. |
| 3 | Heptane / Ethyl Acetate / Acetic Acid (50:50:0.5) | ~0.3 | Optimal Rf. Spot is compact and well-defined. |
| 4 | Heptane / Ethyl Acetate (30:70) | ~0.5 | High mobility, risk of co-elution with less polar impurities. |
Based on this optimization, the recommended mobile phase for column chromatography is a gradient system based on Heptane and Ethyl Acetate with a constant 0.5% Acetic Acid.
Flash Column Chromatography Protocol
This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.
Materials and Equipment
-
Flash Chromatography System: (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™)
-
Stationary Phase: Pre-packed silica gel flash column (e.g., 40 g silica, 40-63 µm particle size).
-
Solvents: HPLC-grade Heptane, Ethyl Acetate, and Glacial Acetic Acid.
-
Sample: Crude this compound.
Workflow Diagram
Sources
Mastering the Purification of Substituted Benzofurans: Advanced Recrystallization Techniques
Introduction: The Critical Role of Purity in Benzofuran-Based Drug Discovery
Substituted benzofurans are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Their diverse pharmacological activities, ranging from anticancer to antimicrobial and anti-inflammatory properties, make them a focal point in drug discovery and development.[2][3] The efficacy and safety of these potential therapeutics are directly contingent on their purity. Even minor impurities can alter biological activity, introduce toxicity, or complicate regulatory approval. Therefore, robust and efficient purification methods are paramount.
Recrystallization stands out as a powerful and scalable technique for purifying solid organic compounds like substituted benzofurans.[4] This process leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system.[5] When executed with precision, recrystallization can yield highly pure crystalline material, which is essential for accurate biological evaluation and formulation development.
This comprehensive guide provides detailed application notes and protocols for the recrystallization of substituted benzofurans. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying principles and strategic considerations for successful purification.
The Science of Solvent Selection: A Tailored Approach for Substituted Benzofurans
The success of any recrystallization hinges on the selection of an appropriate solvent.[6] An ideal solvent should exhibit high solubility for the benzofuran derivative at elevated temperatures and low solubility at cooler temperatures.[7] This differential solubility is the driving force for crystallization upon cooling. For substituted benzofurans, the choice of solvent is heavily influenced by the nature and position of the substituents on the benzofuran scaffold.
Key Principles for Solvent Selection:
-
Polarity Matching: A general principle is "like dissolves like." The polarity of the solvent should be matched to the polarity of the substituted benzofuran. For instance, non-polar benzofurans will dissolve better in non-polar solvents, while polar-substituted benzofurans will require more polar solvents.
-
Substituent Effects:
-
Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) increase the polarity of the benzofuran molecule. Solvents like alcohols (methanol, ethanol) or aqueous mixtures are often effective.
-
Electron-withdrawing groups (e.g., -NO₂, -Br, -CN) can decrease the polarity or introduce specific interactions. A broader range of solvents, including esters (ethyl acetate) and halogenated hydrocarbons, might be suitable.
-
Aromatic substituents (e.g., phenyl groups) can increase the non-polar character, favoring solvents like toluene or mixed solvent systems with a non-polar component.
-
-
Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility difference over a reasonable temperature range, but not so high that it becomes difficult to remove from the purified crystals. It must also be lower than the melting point of the benzofuran derivative to prevent "oiling out."
-
Inertness: The solvent must not react with the benzofuran derivative.
The following diagram illustrates a decision-making workflow for selecting an appropriate recrystallization solvent for a novel substituted benzofuran.
Caption: Workflow for single-solvent recrystallization.
Methodology:
-
Dissolution: Place the crude substituted benzofuran in an appropriately sized Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding the solvent in small portions until the solid is completely dissolved. [7]It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This technique is employed when no single solvent provides the desired solubility profile. A pair of miscible solvents is used: one in which the benzofuran is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). [8] Methodology:
-
Dissolution: Dissolve the crude benzofuran in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation). [8]3. Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash (with a cold mixture of the two solvents in the same ratio), and dry the crystals as described in Protocol 1. A common and effective mixed solvent system for some benzofurans is an ethanol-water mixture. [7]
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid surface. Add a seed crystal of the pure compound. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. The solute is too impure. | Lower the temperature at which the "poor" solvent is added in a mixed-solvent system. Re-purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Low Recovery | Too much solvent used. Premature crystallization during hot filtration. Incomplete crystallization. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Allow sufficient time for cooling and use an ice bath. |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Caution: Use charcoal sparingly as it can adsorb the product. |
Conclusion
The purification of substituted benzofurans by recrystallization is a technique that combines scientific principle with careful laboratory practice. By understanding the influence of substituents on solubility and systematically selecting an appropriate solvent system, researchers can achieve the high levels of purity required for advancing drug discovery programs. The protocols and troubleshooting guide provided herein serve as a robust foundation for optimizing this critical purification step.
References
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Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. National Institutes of Health. Available at: [Link]
-
Recrystallization 2. University of California, Irvine. Available at: [Link]
- US3147280A - Preparation of benzofuran derivatives. Google Patents.
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Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
- WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]
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Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation. Available at: [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. PubMed. Available at: [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health. Available at: [Link]
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-
2-Acetylbenzofuran. PubChem. Available at: [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. National Institutes of Health. Available at: [Link]
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Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]
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Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]
-
Recrystallization Definition, Principle &Purpose. PraxiLabs. Available at: [Link]
-
Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. Available at: [Link]
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. Available at: [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Available at: [Link]
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Comprehensive Analytical Characterization of 3-Methylbenzofuran-5-carboxylic acid: Protocols and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive suite of analytical methods for the definitive characterization of 3-Methylbenzofuran-5-carboxylic acid (C₁₀H₈O₃), a key heterocyclic building block in medicinal chemistry and materials science. The protocols herein are designed to ensure the identity, purity, and quality of the compound, adhering to rigorous standards of scientific integrity. We present detailed, step-by-step procedures for High-Performance Liquid Chromatography (HPLC) for purity assessment, as well as spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) for unambiguous structural elucidation. This document serves as a practical resource for researchers in drug discovery, process chemistry, and quality control.
Introduction: The Imperative for Rigorous Characterization
This compound belongs to the benzofuran class of heterocyclic compounds, which are integral scaffolds in a vast array of biologically active molecules and pharmaceuticals.[1] The precise substitution pattern on the benzofuran ring is critical to its biological function and chemical reactivity. Consequently, unambiguous confirmation of the structure and a precise determination of purity are non-negotiable requirements for its use in drug development and other high-stakes applications.
The analytical challenge lies in distinguishing it from potential process-related impurities, including positional isomers, starting materials, and by-products. This application note establishes a multi-pronged analytical strategy, combining a high-resolution separation technique (HPLC) with definitive spectroscopic methods (NMR, MS, FTIR) to create a self-validating system for quality assessment.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 501892-99-5[2] |
| Appearance | Off-white to pale yellow solid (Typical) |
| Structure | ![]() |
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone for determining the purity of a chemical substance by separating it from any potential impurities.
Workflow for Chromatographic Analysis
Caption: Workflow for HPLC Purity Analysis.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-Phase HPLC (RP-HPLC) is the premier method for assessing the purity of polar to moderately non-polar organic molecules like this compound.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds.
-
Mobile Phase: An acidified water/acetonitrile mixture is used. Acetonitrile serves as the organic modifier to elute the compound. The addition of an acid (e.g., phosphoric or formic acid) is critical. It suppresses the ionization of the carboxylic acid functional group (pKa ~4-5), ensuring that the analyte is in a single, neutral form. This results in sharp, symmetrical peaks and reproducible retention times.[3]
-
Detection: The benzofuran ring contains a strong chromophore, making UV detection highly sensitive and suitable for this analysis.
Protocol: HPLC Purity Determination
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Column: Agilent Zorbax SB-C18 (or equivalent), 250 x 4.6 mm, 5 µm.
-
-
Reagents and Solutions:
-
Acetonitrile (ACN), HPLC Grade.
-
Deionized Water, 18 MΩ·cm.
-
Phosphoric Acid (H₃PO₄), ACS Grade.
-
Mobile Phase A: 0.1% H₃PO₄ in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | Gradient: 70% A / 30% B to 30% A / 70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
-
Procedure:
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of Diluent to achieve a concentration of 0.5 mg/mL.
-
System Suitability: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is mandatory.
Causality Behind Method Choices:
-
Derivatization: Esterification (e.g., converting the carboxylic acid to its methyl ester) or silylation (e.g., forming a TMS ester) is necessary to block the polar -COOH group, thereby increasing volatility and preventing peak tailing on the GC column.[5]
-
Analysis: The derivatized sample is analyzed by GC-MS, which separates the components and provides a mass spectrum for each, allowing for structural identification based on fragmentation patterns.
Protocol: GC-MS Impurity Identification (Post-Derivatization)
-
Derivatization to Methyl Ester:
-
Dissolve ~1 mg of the sample in 2 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture for 2 hours.
-
Cool, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate for GC-MS analysis.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40 - 450 m/z |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide definitive information about the molecular structure, confirming the identity of the compound.
Overall Characterization Workflow
Caption: Integrated Analytical Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise atomic connectivity of a molecule.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for carboxylic acids and allows for the observation of the acidic proton.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
Expected Spectral Data: The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.[6][7] Protons on the aromatic ring will appear in the aromatic region (7-8.5 ppm), and the methyl group protons will be a singlet in the aliphatic region (~2.5 ppm).
| ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~13.0 | broad s | 1H | -COOH |
| Aromatic | 7.5 - 8.2 | m | 3H | Ar-H |
| Furan Ring | ~7.6 | s | 1H | H-2 |
| Methyl | ~2.4 | s | 3H | -CH₃ |
| ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) | Assignment |
| Carbonyl | ~168 | -C OOH |
| Aromatic/Furan | 110 - 155 | 8 x Ar-C |
| Methyl | ~10 | -C H₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: FTIR Analysis
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for rapid analysis of the solid sample, or prepare a KBr pellet.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorptions: The spectrum will be dominated by features characteristic of a carboxylic acid.[6] The O-H stretch is exceptionally broad due to hydrogen bonding, often spanning from 3300 to 2500 cm⁻¹.[8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |
| ~1680 - 1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | Medium | C=C stretch (Aromatic ring) |
| ~1250 - 1300 | Strong | C-O stretch (Carboxylic acid) |
| ~1100 - 1200 | Medium | C-O-C stretch (Furan ether) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Protocol: ESI-MS Analysis
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample directly into the ESI source. Acquire spectra in both positive and negative ion modes.
-
Negative Ion Mode [M-H]⁻: This is often the preferred mode for carboxylic acids, as they readily lose a proton. The expected m/z would be 175.04.
-
Positive Ion Mode [M+H]⁺: The expected m/z would be 177.06.
-
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement.
References
-
SIELC Technologies. (n.d.). Separation of 3-Methylbenzofuran on Newcrom R1 HPLC column. Retrieved from [Link]
-
Jetir.Org. (n.d.). Exploring molecular properties of a novel benzofuran derivative using density functional theory. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylbenzofuran. PubChem Compound Database. Retrieved from [Link]
-
LOCKSS. (2008). A simple and practical synthesis of methyl benzo[b]furan-3-carboxylates. HETEROCYCLES, Vol. 75, No. 12. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 2-chloromethyl-3-methylbenzofuran-5-carboxylic acid methyl ester. Retrieved from [Link]
-
International Journal of Current Advanced Research. (n.d.). Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its three process related impurities. Retrieved from [Link]
-
OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Benzofurancarboxylic acid, methyl ester. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
SpringerLink. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
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Mastering the Molecular Blueprint: A Guide to 1H and 13C NMR Spectral Analysis of 3-Methylbenzofuran Derivatives
Introduction: The Significance of 3-Methylbenzofuran Derivatives and the Role of NMR
3-Methylbenzofuran derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. Their diverse applications, ranging from antimicrobial and anticancer agents to fluorescent probes, necessitate unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for elucidating the intricate molecular architecture of these compounds. This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols for the detailed 1H and 13C NMR spectral analysis of 3-methylbenzofuran derivatives. By understanding the nuances of chemical shifts, coupling constants, and advanced 2D NMR techniques, researchers can confidently confirm structures, identify impurities, and accelerate their discovery and development efforts.
Foundational Protocols: Preparing High-Quality Samples for NMR Analysis
The quality of an NMR spectrum is intrinsically linked to the quality of the sample. Meticulous sample preparation is paramount to obtaining high-resolution data, free from artifacts that can complicate spectral interpretation.
Protocol 1: Standard Sample Preparation for 1D and 2D NMR
-
Material Weighing: Accurately weigh 5-10 mg of the 3-methylbenzofuran derivative for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial. The higher concentration for 13C NMR is necessary due to the lower natural abundance of the 13C isotope.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common first choice for many organic compounds. Other solvents like dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used depending on the sample's solubility.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Vortexing and Sonication: Gently vortex the vial to dissolve the compound. If necessary, use a sonicator for a short period to aid dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid impurities can degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity.
-
Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Final Steps: Wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust before inserting it into the spectrometer.
Caption: Workflow for NMR sample preparation.
Decoding the Spectra: 1H NMR Analysis of the 3-Methylbenzofuran Scaffold
The 1H NMR spectrum provides a wealth of information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.
Characteristic Chemical Shifts and Coupling Constants
The chemical shifts (δ) in a 1H NMR spectrum are indicative of the local electronic environment of each proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).
Table 1: Typical 1H NMR Chemical Shift Ranges for Unsubstituted 3-Methylbenzofuran
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Typical Coupling Constants (J, Hz) |
| H2 | 7.20 - 7.50 | q | J(H2, CH3) ≈ 1.0 - 1.5 |
| H4 | 7.40 - 7.60 | d or dd | J(H4, H5) ≈ 7.5 - 8.5 |
| H5 | 7.10 - 7.30 | t or td | J(H5, H4) ≈ 7.5 - 8.5, J(H5, H6) ≈ 7.0 - 8.0 |
| H6 | 7.20 - 7.40 | t or td | J(H6, H5) ≈ 7.0 - 8.0, J(H6, H7) ≈ 7.5 - 8.5 |
| H7 | 7.45 - 7.65 | d or dd | J(H7, H6) ≈ 7.5 - 8.5 |
| 3-CH3 | 2.10 - 2.40 | d | J(CH3, H2) ≈ 1.0 - 1.5 |
Note: These are approximate ranges and can be influenced by the solvent and substituents.
The splitting of signals, or multiplicity, arises from spin-spin coupling between neighboring, non-equivalent protons. The magnitude of the coupling constant (J) is distance-dependent and provides valuable structural information. For instance, ortho-coupling in the benzene ring (e.g., J(H4, H5)) is typically larger than meta- or para-coupling.
Unveiling the Carbon Skeleton: 13C NMR Analysis
The 13C NMR spectrum provides a direct view of the carbon framework of the molecule. Each unique carbon atom in the molecule generally gives a distinct signal.
Characteristic Chemical Shifts
The chemical shifts in 13C NMR are highly sensitive to the hybridization and electronic environment of the carbon atoms.
Table 2: Typical 13C NMR Chemical Shift Ranges for Unsubstituted 3-Methylbenzofuran
| Carbon | Chemical Shift (δ, ppm) Range |
| C2 | 140.0 - 145.0 |
| C3 | 115.0 - 120.0 |
| C3a | 128.0 - 132.0 |
| C4 | 120.0 - 125.0 |
| C5 | 122.0 - 128.0 |
| C6 | 120.0 - 125.0 |
| C7 | 110.0 - 115.0 |
| C7a | 154.0 - 158.0 |
| 3-CH3 | 8.0 - 12.0 |
Note: These are approximate ranges and can be influenced by the solvent and substituents.
Advanced Structural Elucidation: 2D NMR Techniques
For complex 3-methylbenzofuran derivatives with overlapping signals in their 1D spectra, 2D NMR experiments are indispensable for unambiguous signal assignment.
COSY (Correlation Spectroscopy)
The COSY experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule. This is particularly useful for assigning the protons on the benzene ring by identifying their ortho relationships.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond 1H-13C correlation). This experiment is crucial for assigning the signals of protonated carbons in the 13C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range 1H-13C correlation). This powerful technique allows for the assignment of quaternary (non-protonated) carbons by observing their correlations with nearby protons. For example, the quaternary carbons C3, C3a, and C7a in the 3-methylbenzofuran scaffold can be definitively assigned using HMBC correlations from the methyl protons and the aromatic protons.
Caption: Logical flow from 1D to 2D NMR for structural elucidation.
Identifying Common Impurities and Artifacts
During the synthesis of 3-methylbenzofuran derivatives, various impurities may arise, including starting materials, reagents, and byproducts. NMR spectroscopy is an excellent tool for detecting and identifying these impurities.
-
Residual Solvents: Signals from common laboratory solvents are often observed in NMR spectra. For example, acetone appears as a singlet around δ 2.17 ppm in CDCl3, and dichloromethane as a singlet around δ 5.30 ppm.
-
Water: The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration. In CDCl3, it typically appears as a broad singlet between δ 1.5 and 2.0 ppm.
-
Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product. Familiarity with the NMR spectra of the starting materials is crucial for their identification.
-
Grease: Silicone grease from glassware can appear as a broad singlet around δ 0.0 ppm.
Conclusion: The Power of a Multi-faceted NMR Approach
A comprehensive and systematic approach to NMR spectroscopy is essential for the successful characterization of 3-methylbenzofuran derivatives. By combining detailed 1D NMR analysis with the power of 2D techniques like COSY, HSQC, and HMBC, researchers can confidently elucidate complex molecular structures, confirm the identity of their synthesized compounds, and ensure their purity. This guide serves as a practical resource to empower scientists in their pursuit of novel discoveries within the rich chemical space of 3-methylbenzofuran chemistry.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Khan, I., Zaib, S., Batool, S., et al. (2019). Synthesis, biological evaluation and molecular docking studies of novel benzofuran derivatives as promising anticancer agents. Bioorganic Chemistry, 85, 435-444.
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-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Elucidating the Gas-Phase Chemistry: A Guide to the Mass Spectrometric Fragmentation Patterns of Benzofuran Carboxylic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran carboxylic acids represent a critical scaffold in medicinal chemistry and natural product research, demanding robust analytical methods for their characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem MS (LC-MS/MS), provides unparalleled sensitivity and structural information. This application note offers an in-depth exploration of the gas-phase fragmentation behavior of benzofuran carboxylic acids. We will dissect the core fragmentation pathways, including decarboxylation and characteristic ring cleavages, and provide field-proven protocols for their analysis using Electrospray Ionization (ESI)-MS/MS. The insights and methodologies presented herein are designed to empower researchers to confidently identify and structurally elucidate these compounds in complex matrices.
Introduction: The Significance of Benzofuran Carboxylic Acids
The benzofuran nucleus is a privileged heterocyclic motif found in a vast array of pharmacologically active compounds and natural products. When functionalized with a carboxylic acid group, these molecules often exhibit enhanced biological activity and modified pharmacokinetic properties. The structural diversity within this class—arising from the position of the carboxylic acid and other substituents on the fused ring system—necessitates precise analytical techniques for unambiguous identification.
Mass spectrometry has emerged as an indispensable tool for this purpose. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, we can deduce the compound's elemental composition and structural features. Understanding the predictable ways in which these molecules disassemble in the gas phase is the key to unlocking this structural information. This guide provides a systematic overview of these fragmentation patterns and a validated workflow for their analysis.
Fundamental Fragmentation Mechanisms
The fragmentation of benzofuran carboxylic acids under collision-induced dissociation (CID) is governed by the interplay between the stable aromatic system and the reactive carboxylic acid moiety. While the exact pattern depends on the ionization mode and molecular structure, several key pathways are consistently observed.
The Hallmark of Carboxylic Acids: Decarboxylation
The most characteristic fragmentation for virtually all carboxylic acids is the neutral loss of carbon dioxide (CO₂), corresponding to a mass difference of 44.01 Da.[1][2] This process is highly favorable due to the formation of the stable, neutral CO₂ molecule.
-
In Negative Ion Mode ([M-H]⁻): The initial deprotonated molecule readily ejects CO₂ to form a benzofuranyl anion. This is often the base peak in the MS/MS spectrum.
-
In Positive Ion Mode ([M+H]⁺): The protonated molecule also undergoes facile decarboxylation. The reaction proceeds via the loss of a neutral CO₂ molecule, leaving a protonated benzofuran cation.
Cleavage of the Benzofuran Ring System
Following or competing with decarboxylation, the core benzofuran structure undergoes characteristic cleavages. A common pathway observed for benzofurans and related structures like coumarins is the loss of carbon monoxide (CO), a neutral loss of 27.99 Da.[3]
-
Sequential Loss of CO: After an initial fragmentation (like decarboxylation), the resulting benzofuran ion can eliminate a CO molecule from the furan ring.[3] For instance, the fragmentation of a protonated benzofuran cation often leads to a stable cyclopentadienyl cation derivative. This sequential loss of CO₂ and then CO is a powerful diagnostic tool.
Fragmentation Initiated at the Carboxyl Group
Beyond decarboxylation, the carboxylic acid group can initiate other fragmentation routes, particularly in the positive ion mode.
-
Loss of a Hydroxyl Radical (•OH): The protonated carboxylic acid can cleave to lose a hydroxyl radical, resulting in an [M+H-17]⁺ acylium ion.[4][5][6]
-
Sequential Loss of •OH and CO: A highly diagnostic pathway for aromatic carboxylic acids is the initial loss of •OH (17 Da) followed by the loss of CO (28 Da).[5][6] This two-step fragmentation, [M+H]⁺ → [M+H-OH]⁺ → [M+H-OH-CO]⁺, provides strong evidence for the presence of a carboxyl group attached to an aromatic system.
Influence of Additional Substituents
Substituents on the benzofuran ring introduce additional, often diagnostic, fragmentation pathways that can be used to pinpoint their location and identity.
-
Methoxy Groups (-OCH₃): Can be lost as a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).[7][8]
-
Halogens (e.g., -Cl, -Br): Can be eliminated as radicals (•Cl, •Br), which is a diagnostic marker for their presence.[7][8]
-
Aroyl Groups: The fragmentation of 2-aroylbenzofuran derivatives often results in the formation of an acylium ion (e.g., m/z 105 for a benzoyl group) through cleavage of the bond connecting it to the benzofuran ring.[7][8]
The logical flow of these fragmentation events is depicted in the diagram below.
Caption: Primary fragmentation pathways for benzofuran carboxylic acids in MS/MS.
Application Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of benzofuran carboxylic acids using ESI-MS/MS. Optimization may be required based on the specific analyte and instrumentation.
Experimental Workflow
The overall analytical process follows a logical sequence from sample preparation to data interpretation.
Caption: Standard workflow for LC-MS/MS analysis of target compounds.
Step-by-Step Methodology
1. Reagents and Materials:
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (≥98% purity).
-
Analyte standard(s) of benzofuran carboxylic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the benzofuran carboxylic acid standard in methanol.
-
Perform serial dilutions from the stock solution to create working standards ranging from 1 ng/mL to 1000 ng/mL using a 50:50 (v/v) mixture of methanol and water. The final concentration should be tailored to the instrument's sensitivity.
3. Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Causality: Formic acid is a critical modifier that acidifies the mobile phase.[8][9] This promotes protonation of the analyte for positive ion mode ESI ([M+H]⁺) and ensures good chromatographic peak shape for the acidic analyte. A gradient elution is used to effectively separate compounds with varying polarities and elute the relatively nonpolar benzofuran derivatives in a reasonable time.
4. Mass Spectrometry (MS) Conditions:
-
MS System: A tandem quadrupole, Q-TOF, or Orbitrap mass spectrometer (e.g., Sciex Triple Quad, Bruker microTOF-Q, Thermo Fisher Q Exactive).
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes for initial method development.
-
Key ESI Parameters (starting points):
-
Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow rate and temperature should be optimized (e.g., 800 L/hr, 350 °C).
-
-
MS Method:
-
Experiment 1: Full Scan (MS1): Scan a mass range appropriate for the target analyte (e.g., m/z 100-500) to determine the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Experiment 2: Product Ion Scan (MS/MS): Select the precursor ion identified in MS1 for fragmentation.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): Perform a ramping experiment from 10-40 eV to observe the full fragmentation profile. A fixed CE (e.g., 20 eV) can be used for routine analysis once the optimal energy is determined.[9]
-
-
-
Causality: ESI is the preferred ionization technique for these moderately polar compounds in LC-MS.[10] Operating in both positive and negative modes is crucial; negative mode often provides a simple, clean spectrum dominated by decarboxylation, while positive mode can offer more complex and structurally informative fragmentation patterns. Ramping the collision energy ensures that both low-energy (stable fragments) and high-energy (deeper fragmentation) pathways are observed.
Data Interpretation and Summary
The resulting MS/MS spectrum should be interpreted by matching the observed m/z values to the expected fragmentations. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of each fragment ion.[3][11]
The table below summarizes the key diagnostic fragmentations discussed.
| Fragmentation Process | Neutral Loss (Da) | Ionization Mode | Significance |
| Decarboxylation | 44.01 (CO₂) | Positive & Negative | Primary evidence of a carboxylic acid. [1][2][6] |
| Loss of Hydroxyl | 17.01 (•OH) | Positive | Evidence of a carboxylic acid.[4][5] |
| Loss of CO | 27.99 (CO) | Positive | Characteristic of benzofuran/aromatic ring cleavage.[3] |
| Sequential Loss | 45.00 (•OH + CO) | Positive | Confirmatory for an aromatic carboxylic acid. [5][6] |
Conclusion
The mass spectrometric fragmentation of benzofuran carboxylic acids is a systematic process governed by well-understood chemical principles. The primary pathways of decarboxylation, loss of •OH, and subsequent loss of CO provide a reliable foundation for structural confirmation. By employing the LC-MS/MS protocol detailed in this note, researchers can effectively separate and identify these important molecules. The ability to correlate the observed fragmentation patterns with specific structural motifs is a powerful skill that enhances the speed and confidence of drug discovery and development efforts.
References
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Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates,P. J., Vessecchi, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]
-
Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. SciSpace. [Link]
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Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]
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Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
-
Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
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Santa, T., et al. (2009). Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Biomedical Chromatography, 23(4), 443-446. [Link]
-
Tsukamoto, Y., et al. (2005). Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Biomedical Chromatography, 19(10), 802-808. [Link]
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Akkari, K. H., Matta, M. S., & Patrick, T. B. (1976). Mass Spectral Dehydration and Decarboxylation in Cyclic α-Hydroxy Acids, Alcohols, and Carboxylic Acids. Bulletin of the Chemical Society of Japan. [Link]
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Wilson, S. R., & Wu, Y. (1993). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. [Link]
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Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407, 3457–3470. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Methods, 153, 22-36. [Link]
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Kizhakkekilikoodayil, J., & Thomas, D. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science Publishers. [Link]
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Oregon State University. (2020). Spectroscopy of Carboxylic Acids. [Link]
-
Woolf, E. J., & Matuszewski, B. K. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
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Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Hodek, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
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JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
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Application Notes and Protocols for In Vitro Bio-Profiling of 3-Methylbenzofuran-5-carboxylic acid
Abstract
This document provides a comprehensive guide for the in vitro biological evaluation of 3-Methylbenzofuran-5-carboxylic acid, a novel compound belonging to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide presents a tiered, bioassay-guided strategy to systematically characterize the bioactivity of this specific molecule. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of the underlying scientific principles, and guidance on data interpretation. The aim is to provide a robust framework for identifying and characterizing the therapeutic potential of this compound.
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[3] Its derivatives are found in numerous natural products and have been synthesized for a wide range of therapeutic applications.[1][4] The biological activities of benzofurans are diverse, with different derivatives showing promise as:
-
Anticancer agents: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways like VEGFR-2.[5][6][7]
-
Neuroprotective agents: Certain benzofuran-based compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, primarily through the inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1).[8]
-
Antimicrobial and antifungal agents: The benzofuran core is present in compounds with significant activity against a range of bacteria and fungi.[9][10]
-
Antidiabetic agents: Some benzofuran derivatives have shown potential in managing diabetes by inhibiting enzymes such as α-glucosidase.[11]
-
Ion channel modulators: Novel benzofuran-3-carboxylic acid derivatives have been identified as inhibitors of calcium-activated chloride channels (CaCCs) like TMEM16A.[12]
Given the rich pharmacology of the benzofuran scaffold, a systematic in vitro evaluation of this compound is warranted to elucidate its potential biological activities. The following protocols are designed to provide a comprehensive initial biological profile of this compound.
A Tiered Approach to In Vitro Bio-Profiling
A logical, tiered approach is recommended to efficiently screen for biological activity and then delve into the mechanism of action.[13][14][15][16] This strategy begins with broad screening assays to identify general bioactivity and progresses to more specific, target-oriented assays.
Figure 2. Principle of Annexin V/PI staining for apoptosis detection.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells (e.g., A549 lung cancer cells) with the IC50 concentration of this compound for 24 hours. [5]2. Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis and Interpretation:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
A significant increase in the percentage of Annexin V-positive cells indicates that the compound induces apoptosis.
Protocol 4: VEGFR-2 Kinase Inhibition Assay
Scientific Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anticancer strategy. Given that some 3-methylbenzofuran derivatives are known to inhibit VEGFR-2, this is a relevant target to investigate. [5][7]A common method is a biochemical kinase assay that measures the phosphorylation of a substrate by the enzyme.
Step-by-Step Methodology:
-
Assay Principle: This assay typically uses a recombinant VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP. The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a coupled enzyme reaction.
-
Reaction Setup: In a microplate, combine the recombinant VEGFR-2 enzyme, the substrate, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).
-
Controls: Include a no-enzyme control, a no-compound control (100% activity), and a known VEGFR-2 inhibitor (e.g., sorafenib) as a positive control.
Data Analysis and Interpretation:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay
Scientific Rationale: Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Benzofuran derivatives have been explored as AChE inhibitors. [8]The Ellman's assay is a widely used method to measure AChE activity.
Step-by-Step Methodology:
-
Assay Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which can be detected colorimetrically at 412 nm.
-
Reaction Mixture: In a 96-well plate, add buffer, DTNB, and different concentrations of this compound.
-
Enzyme Addition: Add AChE enzyme to each well and incubate.
-
Substrate Addition: Add the substrate, acetylthiocholine, to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Controls: Include a no-enzyme control, a no-compound control, and a known AChE inhibitor (e.g., donepezil) as a positive control.
Data Analysis and Interpretation:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC50 value.
Concluding Remarks
The protocols outlined in this guide provide a robust and systematic framework for the initial in vitro biological characterization of this compound. By following this tiered approach, researchers can efficiently identify potential therapeutic activities and gain insights into the compound's mechanism of action. Positive results from these in vitro assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing, and preclinical safety assessments.
References
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El-Sayed, N. F., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. RSC Advances, 11(42), 26217-26233. [Link]
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Evren, A. E., et al. (2024). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. [Link]
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Saeed, S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1598. [Link]
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Nawrot-Hadzik, I., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4751. [Link]
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Wannissorn, B., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2). [Link]
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Singh, A., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Molecules, 27(21), 7380. [Link]
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IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]
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El-Sayed, N. F., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]
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Tchamgoue, A. D., et al. (2024). In vitro and in silico studies reveal antidiabetic properties of arylbenzofurans from the root bark of Morus mesozygia Stapf. ResearchGate. [Link]
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Kamal, A., et al. (2015). Benzofurans: A new profile of biological activities. ResearchGate. [Link]
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Singh, A., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PubMed. [Link]
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Wang, D., et al. (2021). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science. [Link]
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Atta-ur-Rahman, et al. (2001). Bioassay Techniques for Drug Development. ResearchGate. [Link]
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Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2803. [Link]
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Kumar, V., et al. (2018). Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2595-2599. [Link]
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Application Notes and Protocols for Evaluating the Cytotoxicity of Benzofurans Using Cell Culture-Based Assays
Introduction: The Imperative for Rigorous Cytotoxicity Profiling of Benzofuran Derivatives
Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] Notably, benzofuran derivatives have garnered significant interest for their potent anticancer properties, demonstrating cytotoxic effects against various human cancer cell lines.[1][3][4] The therapeutic potential of these compounds is often linked to their ability to induce programmed cell death (apoptosis), trigger cell cycle arrest, and modulate key signaling pathways essential for tumor progression.[5][6][7]
However, the journey from a promising lead compound to a clinical candidate is contingent upon a thorough understanding of its cytotoxic profile. Early-stage assessment of a compound's effect on cell viability and the mechanisms by which it induces cell death are critical for identifying candidates with a favorable therapeutic window and minimizing off-target toxicity.[8] This application guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview and detailed protocols for a suite of robust cell culture-based assays to evaluate the cytotoxicity of benzofuran derivatives. We will delve into the principles, execution, and interpretation of assays that measure metabolic activity, membrane integrity, and the induction of apoptosis, empowering you to generate reliable and reproducible data for your drug discovery pipeline.
I. Foundational Principles: Selecting the Right Tools for the Job
A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic effects. Relying on a single assay can be misleading, as different assays measure distinct cellular events that occur during cell death.[9] This guide will focus on a strategic combination of assays to build a holistic cytotoxicity profile.
A. The Rationale for Cell Line Selection
The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[10] Key considerations include:
-
Disease Relevance: Utilize cell lines representative of the intended therapeutic target. For anticancer studies, a panel of cancer cell lines from different tissues of origin is recommended.[4][8] For example, evaluating benzofurans against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines can provide insights into tissue-specific responses.[4]
-
Genetic Background: The status of key genes, such as p53, can significantly influence a cell's response to a cytotoxic agent.[4] Comparing responses in cell lines with wild-type versus mutant p53 can elucidate the role of this critical tumor suppressor in the compound's mechanism of action.
-
Metabolic Capacity: For assessing potential drug-induced liver injury (DILI), cell lines with hepatic characteristics, such as HepG2 or HepaRG cells, are often employed due to their expression of drug-metabolizing enzymes.[11][12]
-
Normal Cell Counterparts: To assess selectivity, it is crucial to test compounds on non-cancerous cell lines, such as human fibroblasts (e.g., WS1) or endothelial cells (e.g., HUVEC), in parallel with cancer cell lines.[3][6] The Selectivity Index (SI), calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line, provides a quantitative measure of cancer cell-specific cytotoxicity.[6]
B. Understanding the Assays: A Triad of Cytotoxicity Assessment
We will focus on three widely used and complementary assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of a cytosolic enzyme as a marker of compromised membrane integrity.
-
Apoptosis Assays (Annexin V & Caspase Activity): Specifically detect the hallmarks of programmed cell death.
II. Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening.
A. Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Materials:
-
96-well flat-bottom sterile microplates
-
Selected cell lines
-
Complete culture medium
-
Benzofuran derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5][6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[16]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
B. Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane lysis.[18]
Materials:
-
Cells cultured and treated as in the MTT assay protocol.
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions).
-
Lysis buffer (provided in the kit for maximum LDH release control).
-
Microplate reader.
Procedure:
-
Prepare Controls: In separate wells of the treated plate, prepare:
-
Spontaneous LDH Release: Add 10 µL of sterile water or assay buffer to untreated cells.
-
Maximum LDH Release: Add 10 µL of lysis buffer to untreated cells.
-
Background Control: Culture medium only.
-
-
Incubate: Incubate the plate for the final 30-60 minutes of the compound treatment period at 37°C.
-
Collect Supernatant: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate and Measure: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
C. Protocol 3: Apoptosis Detection by Annexin V Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells.[19][20] Propidium iodide (PI) or a similar viability dye is often used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Materials:
-
Cells cultured and treated in a suitable format (e.g., 6- or 12-well plates).
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Propidium Iodide (PI) solution (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
III. Data Analysis and Interpretation: From Raw Data to Actionable Insights
A. Calculating Percentage Viability and Cytotoxicity
For MTT Assay: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
For LDH Assay: Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
B. Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a biological process by 50%.[8][21][22] It is a standard measure of a compound's potency.
-
Plot the percentage viability or inhibition against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.
-
The IC50 is the concentration at which the curve passes through the 50% response level.[21]
Table 1: Example Data Presentation for Benzofuran Derivative Cytotoxicity
| Cell Line | Assay | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT (48h) | 8.5 |
| HCT-116 (Colon Cancer) | MTT (48h) | 12.2 |
| HepG2 (Liver Cancer) | MTT (48h) | 25.1 |
| WS1 (Normal Fibroblast) | MTT (48h) | > 100 |
This is example data and does not represent actual experimental results.
C. Interpreting Apoptosis Data
Flow cytometry data from Annexin V/PI staining will categorize cells into four populations:
-
Lower-Left Quadrant (Annexin V-/PI-): Live cells
-
Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells
An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment with a benzofuran derivative is indicative of apoptosis induction.[23]
IV. Advanced Mechanistic Insights: Probing Deeper into Cytotoxicity
To further elucidate the mechanism of action of your benzofuran compounds, consider incorporating the following assays:
-
Caspase Activity Assays: Luminescent or colorimetric assays, such as Caspase-Glo® 3/7, can quantify the activity of executioner caspases, providing further confirmation of apoptosis.[19][20]
-
Reactive Oxygen Species (ROS) Detection: Some benzofurans may induce cytotoxicity through the generation of ROS, leading to oxidative stress.[24] Assays using probes like DCF-DA can measure intracellular ROS levels.[25][26]
-
Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can be used to determine if the compound induces arrest at a specific phase of the cell cycle.
V. Conclusion and Best Practices
The systematic evaluation of cytotoxicity is a cornerstone of modern drug discovery. The protocols and principles outlined in this guide provide a robust framework for characterizing the cytotoxic properties of novel benzofuran derivatives. By employing a multi-assay approach, carefully selecting cell lines, and rigorously analyzing the data, researchers can gain critical insights into a compound's potency, selectivity, and mechanism of action.
Key Best Practices:
-
Assay Validation: Always include appropriate positive and negative controls to ensure assay performance.[27]
-
Reproducibility: Perform experiments in at least triplicate to ensure the statistical significance of your findings.
-
Orthogonal Methods: Confirm key findings using at least two different assays that measure the same biological endpoint through different mechanisms.[9]
-
Dose-Response: Always perform a full dose-response analysis to accurately determine IC50 values.
By adhering to these guidelines, you will generate high-quality, reliable data that will confidently guide your drug development decisions.
References
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Donato, M. T., Gallego-Ferrer, G., & Tolosa, L. (2021). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences, 22(16), 8899. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Donato, M. T., et al. (2021). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International journal of molecular sciences, 22(16), 8899. [Link]
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G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]
-
Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. [Link]
-
Donato, M. T., et al. (2021). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. PMC. [Link]
-
O'Brien, P. J., et al. (2002). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. PMC. [Link]
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CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Lee, S., et al. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. Preprints.org. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 4(3), 11-33. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
Tani, N., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. AATEX, 4(3), 35-51. [Link]
-
Vivarelli, S., et al. (n.d.). Detecting the onset and kinetics of apoptosis. ELRIG. [Link]
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Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
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Wilson, M. R., et al. (2008). Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials. PMC. [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]
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Charles River Laboratories. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. [Link]
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Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. PMC. [Link]
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Merlino, A., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. PMC. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Robert, K. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate. [Link]
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Wrona, D., et al. (2022). Structures of natural and synthetic benzofuran derivatives with biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 107-124. [Link]
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El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
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Kroll, A., et al. (2013). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PubMed Central. [Link]
-
ResearchGate. (2025). (PDF) THERAPEUTIC POTENTIAL OF BENZOFURAN". [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
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BMG Labtech. (2019). Reactive Oxygen Species (ROS) Detection. [Link]
-
Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Measurement of the reactive oxygen species (ROS) generation by MTT.... [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylbenzofuran Derivatives
Welcome to the technical support center for the synthesis of 3-methylbenzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems, their probable causes, and actionable solutions for the synthesis of 3-methylbenzofuran derivatives.
Problem 1: Low Yield of 3-Methylbenzofuran in Rap-Stoermer Reaction from a Phenol and Chloroacetone.
Question: I am attempting to synthesize a 3-methylbenzofuran derivative by reacting a substituted phenol with chloroacetone in the presence of a base (e.g., K₂CO₃) in acetone. My yield is consistently low, and I observe multiple spots on my TLC plate. What are the likely side reactions, and how can I optimize my reaction?
Probable Causes and Solutions:
The Rap-Stoermer reaction, a classic method for benzofuran synthesis, involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization.[1] However, several side reactions can compete with the desired pathway, leading to low yields.
-
C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[2] While O-alkylation is necessary for the subsequent cyclization to form the benzofuran ring, competitive C-alkylation is a common side reaction that leads to undesired byproducts.[2][3]
-
Mechanism Insight: The solvent plays a crucial role in directing the regioselectivity of the alkylation. Protic solvents can form hydrogen bonds with the phenoxide oxygen, sterically hindering it and favoring C-alkylation.[2] In contrast, polar aprotic solvents like DMF or DMSO solvate the cation more effectively, leaving the phenoxide oxygen more available for nucleophilic attack (O-alkylation).
-
Solution:
-
Solvent Choice: Switch from acetone to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents favor O-alkylation.[2]
-
Base Selection: Use a bulkier base, such as cesium carbonate (Cs₂CO₃), which can favor O-alkylation by sterically hindering the approach to the carbon atoms of the phenol ring.
-
Temperature Control: Running the reaction at a lower temperature may favor the thermodynamically controlled O-alkylation product over the kinetically favored C-alkylation product.
-
-
-
Incomplete Cyclization: The intermediate O-alkylated product may not fully cyclize to the benzofuran. This can be due to insufficient heating or an inappropriate base.
-
Solution:
-
Increase Temperature: After the initial O-alkylation, increasing the reaction temperature can promote the intramolecular cyclization.
-
Stronger Base: If cyclization is the rate-limiting step, a stronger base might be required to facilitate the deprotonation and subsequent ring closure.
-
-
-
Side Product Formation from Chloroacetone: Chloroacetone can self-condense or react with the base, leading to a complex mixture of byproducts.
-
Solution:
-
Slow Addition: Add the chloroacetone slowly to the reaction mixture containing the phenol and base to maintain a low concentration of the alkylating agent and minimize self-condensation.
-
-
Data Summary Table for Optimizing Rap-Stoermer Reaction:
| Parameter | Condition Favoring O-Alkylation (Desired) | Condition Favoring C-Alkylation (Side Product) |
| Solvent | Polar Aprotic (DMF, DMSO) | Protic (Water, Alcohols) |
| Base | Weaker bases (e.g., K₂CO₃), Bulky bases (e.g., Cs₂CO₃) | Stronger, less hindered bases |
| Temperature | Generally lower temperatures | Higher temperatures may favor kinetic C-alkylation |
Experimental Protocol for Optimized Rap-Stoermer Synthesis of a 3-Methylbenzofuran Derivative:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[1]
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add chloroacetone (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: O-Alkylation vs. C-Alkylation Pathways
Caption: Competing O- and C-alkylation pathways of a phenoxide ion.
Problem 2: Poor Regioselectivity in Palladium-Catalyzed Sonogashira Coupling for 3-Methylbenzofuran Synthesis.
Question: I am using a Sonogashira coupling reaction between an o-alkynylphenol and an aryl halide to synthesize a 2-aryl-3-methylbenzofuran derivative, but I am getting a mixture of products and some starting material decomposition. How can I improve the regioselectivity and overall yield?
Probable Causes and Solutions:
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds, but its success in domino reactions for benzofuran synthesis can be influenced by several factors.[4][5]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by various species in the reaction mixture, leading to incomplete conversion.
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and promote efficient coupling.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) active species.
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is often crucial for the Sonogashira reaction, though some copper-free methods exist.[4] Ensure your copper co-catalyst is fresh and active.
-
-
-
Homocoupling of Alkynes (Glaser Coupling): The terminal alkyne can undergo oxidative homocoupling to form a diyne byproduct, especially in the presence of oxygen and a copper catalyst.
-
Solution:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents before use.
-
Use of an Amine Base: Triethylamine is commonly used as both a base and a solvent, and it can help to suppress homocoupling.
-
-
-
Side Reactions of the Phenol: The phenolic hydroxyl group can potentially coordinate to the metal catalysts, influencing their reactivity.
-
Solution:
-
Protecting Groups: In some cases, protecting the phenolic hydroxyl group prior to the coupling reaction and then deprotecting and cyclizing in a subsequent step can provide a cleaner reaction profile. However, this adds steps to the synthesis.
-
-
DOT Diagram: Key Steps in Sonogashira Domino Synthesis
Caption: Simplified workflow of Sonogashira domino cyclization.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of the 2-methylbenzofuran isomer as a significant byproduct in my synthesis of a 3-methylbenzofuran derivative. What could be the cause?
A1: The formation of the 2-methyl isomer instead of the desired 3-methyl isomer can occur through rearrangement pathways, particularly under acidic conditions. For example, in syntheses that proceed through a 2,3-dihydrobenzofuran intermediate, strong acids can catalyze a ring-opening and re-cyclization process that leads to the thermodynamically more stable isomer.[6] To favor the formation of the 3-methylbenzofuran, consider using milder acidic conditions or basic conditions for the final aromatization step if your synthetic route allows for it.
Q2: My purification of the crude 3-methylbenzofuran derivative by column chromatography is difficult, with the product co-eluting with a nonpolar impurity. What could this impurity be, and how can I improve the separation?
A2: A common nonpolar impurity in reactions involving phenols is the C-alkylated byproduct, which can have a similar polarity to the desired O-alkylated and cyclized product. Another possibility is the formation of dimers from starting materials or intermediates. To improve separation, you can try using a less polar solvent system for your column chromatography (e.g., a higher percentage of hexane in a hexane/ethyl acetate system). Alternatively, you could consider a different purification technique, such as preparative TLC or HPLC if the scales are appropriate. In some cases, converting the product to a more polar derivative, purifying it, and then reverting it to the desired product can be a viable strategy.
Q3: During the synthesis of a 3-methylbenzofuran derivative via an acid-catalyzed cyclization of an acetal, I am getting a mixture of regioisomers. How can I control the regioselectivity?
A3: The regioselectivity of acid-catalyzed cyclizations of acetals onto an aromatic ring is governed by the electronic and steric properties of the substrate.[7] The cyclization will preferentially occur at the more nucleophilic position on the aromatic ring. If your starting material has multiple possible sites for cyclization, you may obtain a mixture of products. To improve regioselectivity, you could try using a bulkier acid catalyst, which may favor cyclization at the sterically less hindered position. Alternatively, modifying the substituents on the aromatic ring to electronically favor one position over another could be a solution. Computational analysis of the reaction intermediates can also provide insight into the factors controlling regioselectivity.[7]
References
-
ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. [Image]. Retrieved from [Link]
- BenchChem. (2025). Common pitfalls in the functionalization of the benzofuran core. BenchChem Technical Support.
- BenchChem. (2025). Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide. BenchChem.
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
-
Claisen Rearrangement. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin
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The Cope and Claisen Rearrangements. (2019, November 14). Master Organic Chemistry. Retrieved from [Link]
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Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. (n.d.). ResearchGate. [Image]. Retrieved from [Link]
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Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved from [Link]
- Preparation process of benzofuran. (2012).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.
- SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. (n.d.).
- Process for the alkylation of phenols. (n.d.).
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). PMC.
- A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. (2025).
- Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. (n.d.). The Journal of Organic Chemistry.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022).
- Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. (2025).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2025).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. (n.d.). PMC.
- Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles. (n.d.). RSC Publishing.
- O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2025).
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoyl
- Palladium(ii)
- O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016). Reddit.
- Diversity-Oriented Synthesis of Natural-Product-like Libraries Containing a 3-Methylbenzofuran Moiety for the Discovery of New Chemical Elicitors. (n.d.). PubMed.
- Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. (2023). PMC.
- Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2025).
- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons.
-
Phenol. (n.d.). Wikipedia. Retrieved from [Link]
- Catalytic Studies Featuring Palladium(II) Benzoylthiourea Derivative as Catalyst in Sonogashira Reaction. (2014). Semantic Scholar.
- Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on an
- Catalytic Studies Featuring Palladium(II) Benzoylthiourea Derivative as Catalyst in Sonogashira Reaction. (n.d.). BCREC Publishing Group.
- Regioselectivity in Friedel–Crafts acyl
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
- Technical Support Center: Regioisomer Formation in Dibenzofuran Acyl
- Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper C
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Technical Support Center: Optimizing 3-Methylbenzofuran Cyclization Reactions
Welcome to the technical support center for the synthesis of 3-methylbenzofuran. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and solutions for improving reaction yields and overcoming common experimental hurdles. The following troubleshooting guides and FAQs address specific issues encountered during the synthesis of this important heterocyclic scaffold.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies for synthesizing 3-methylbenzofuran?
A1: The synthesis of the 3-methylbenzofuran core is typically achieved through intramolecular cyclization reactions that form the key C-O and C-C bonds of the furan ring. The most prevalent strategies include:
-
Transition Metal-Catalyzed Reactions: Palladium and copper-catalyzed reactions are widely used. A common and robust method involves a Sonogashira coupling of an o-iodophenol with a terminal alkyne (like propyne), followed by an intramolecular cyclization to form the benzofuran ring.[1][2][3]
-
Rap-Stoermer Reaction: This classic condensation reaction involves the O-alkylation of a phenol with an α-haloketone. For 3-methylbenzofuran, reacting a suitable phenol with chloroacetone is a direct and effective route.[4]
-
Perkin Rearrangement: This method involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid, which can then be further modified.[5][6] While multi-step, it offers a high-yielding pathway.
-
Acid-Catalyzed Cyclization: Precursors such as appropriately substituted phenoxy acetals or ketones can undergo cyclization under strong acid conditions (e.g., polyphosphoric acid) to yield the benzofuran core.[7][8]
Q2: How do the electronic properties of the starting phenol affect the reaction yield?
A2: The electronic nature of substituents on the aromatic precursor significantly influences reaction efficiency, particularly in metal-catalyzed pathways. For reactions starting from salicylaldehydes or phenols, electron-donating groups (EDGs) on the aromatic ring generally increase the nucleophilicity of the phenolic oxygen, which can facilitate the final C-O bond-forming cyclization step and lead to higher yields.[2] Conversely, strong electron-withdrawing groups (EWGs) can sometimes hinder the reaction or require more forcing conditions.
Q3: What are the most common side products in these cyclization reactions and how can they be minimized?
A3: Side product formation is a common cause of reduced yields. Key examples include:
-
Uncyclized Intermediates: In tandem reactions like the Sonogashira coupling/cyclization, it's common to isolate the uncyclized 2-alkynylphenol intermediate.[3] This indicates that the initial coupling was successful, but the cyclization step failed. This can often be resolved by increasing the reaction temperature or screening different solvents after the initial coupling is complete.[3]
-
Homocoupling of Alkynes (Glaser coupling): In Sonogashira reactions, the alkyne can couple with itself, especially if oxygen is not rigorously excluded from the reaction. Using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen) is critical to minimize this.[9]
-
Formation of Regioisomers: Depending on the synthetic route, regioisomers can be a significant issue. For instance, certain acid-catalyzed cyclizations can produce a mixture of isomers.[7] Choosing a highly regioselective synthetic strategy, such as the Rap-Stoermer reaction with chloroacetone, is the best way to avoid this specific problem.[4]
-
Decomposition Products: At elevated temperatures, starting materials or the catalyst itself can decompose, leading to "tarring" and a complex mixture of byproducts.[9] Careful temperature control and monitoring reaction progress by TLC are essential.
Part 2: Troubleshooting Guide for Low-Yield Reactions
This guide addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions.
Q: My palladium-catalyzed synthesis of 3-methylbenzofuran from an o-iodophenol and propyne is failing or giving yields below 10%. What's going wrong?
A: This is a frequent challenge in Sonogashira-type cyclizations. The issue can typically be traced to the catalyst system, reaction conditions, or reagent quality. Let's break down the potential causes and solutions.
Potential Cause 1: Inactive Catalyst or Ligand Degradation The palladium catalyst is the heart of the reaction, and its activity is paramount. The catalyst may be old, improperly stored (exposed to air/moisture), or the phosphine ligands may have oxidized.[9] The solution turning black immediately upon adding the base can be an indicator of palladium black precipitation, signifying catalyst death.[10]
-
Solution:
-
Use Fresh Catalyst: Always use a freshly opened or recently purchased palladium catalyst. Ensure it is stored under an inert atmosphere.[9]
-
Screen Catalysts: If (PPh₃)₂PdCl₂ is failing, consider a more robust source like Pd(PPh₃)₄.[3]
-
Add a Co-catalyst: The addition of copper(I) iodide (CuI) is crucial for the Sonogashira coupling portion of the reaction and can dramatically improve results.[1][3]
-
Potential Cause 2: Inappropriate Choice of Base The base is critical not only for the coupling reaction but also for preventing side reactions. A common mistake is using a base like sodium bicarbonate (NaHCO₃) at high temperatures.
-
Solution:
-
Switch to an Anhydrous Base: NaHCO₃ can decompose at temperatures around 100-110°C to produce water, which can deactivate the palladium catalyst.[3] Switch to an anhydrous inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are more effective and do not generate water.[3]
-
Use an Organic Base: Organic bases like triethylamine (NEt₃) are also highly effective and commonly used, serving as both a base and sometimes as a solvent.[1]
-
Potential Cause 3: Presence of Oxygen Palladium(0) catalysts are extremely sensitive to oxygen, which can lead to rapid deactivation and promote unwanted side reactions like the Glaser homocoupling of the alkyne.
-
Solution:
-
Degas Solvents: Thoroughly degas your solvent (e.g., DMF, toluene, THF) before use. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using a series of freeze-pump-thaw cycles.[9][10]
-
Maintain Inert Atmosphere: Ensure the reaction flask is properly flushed with an inert gas (Argon or Nitrogen) before adding reagents and is maintained under a positive pressure of that gas throughout the experiment.[3]
-
Troubleshooting Workflow: Low-Yield Palladium-Catalyzed Cyclization
Below is a logical workflow to diagnose and solve low-yield issues in your reaction.
Sources
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- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 10. reddit.com [reddit.com]
Optimization of reaction conditions for benzofuran synthesis (temperature, catalyst)
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of the benzofuran core is a cornerstone of medicinal chemistry and materials science.[1][2][3][4][5] This guide provides in-depth troubleshooting and optimization strategies, focusing on the critical parameters of temperature and catalyst selection. As Senior Application Scientists, we aim to equip you with the causal understanding behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic strategies for synthesizing the benzofuran core?
A1: The primary methods for benzofuran synthesis involve forming key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds through cyclization reactions.[6] The most prevalent strategies include:
-
Palladium-Catalyzed Reactions: These are widely used and include methods like Sonogashira or Heck couplings followed by intramolecular cyclization.[1][6] A common route involves the coupling of o-iodophenols with terminal alkynes.[1][6]
-
Copper-Catalyzed Synthesis: Copper catalysts offer a less expensive and more environmentally friendly alternative to palladium for certain cyclization reactions.[1][6][7] These can be employed in one-pot syntheses from starting materials like o-hydroxy aldehydes and alkynes.[6]
-
Acid-Catalyzed Reactions: Brønsted or Lewis acids can be used to catalyze the cyclization of various precursors to form the benzofuran ring.[8][9][10]
-
Metal-Free Cyclizations: Methods using reagents like hypervalent iodine can mediate the oxidative cyclization of substrates such as ortho-hydroxystilbenes.[6][11]
Q2: How do the electronic properties of the starting materials influence the reaction outcome?
A2: The electronic nature of substituents on your aromatic precursors significantly impacts reaction efficiency. For instance, in reactions involving salicylaldehydes, electron-donating groups generally lead to higher yields of the target benzofuran.[1] Conversely, electron-withdrawing groups can decrease the reaction rate and yield by making the aromatic ring less reactive towards electrophilic attack or by affecting the stability of reaction intermediates.[1][12]
Q3: What is the role of the ligand in palladium-catalyzed benzofuran synthesis?
A3: The choice of the palladium source (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) and the supporting ligand is critical. The ligand stabilizes the palladium complex and influences its reactivity and selectivity. For example, in certain reactions, the choice between different phosphine-based ligands can be dramatically influenced by the type of nucleophile used.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your benzofuran synthesis experiments, providing potential causes and actionable solutions.
Scenario 1: Low to No Product Yield in a Palladium-Catalyzed Reaction
Q: My Larock-type benzofuran synthesis using an o-iodophenol and an internal alkyne is failing or giving very low yields (<5%). I'm using (PPh₃)₂PdCl₂ as the catalyst and NaHCO₃ as the base in DMF at 110°C. What could be wrong?
This is a frequent challenge that often points to issues with the base, catalyst stability, or reaction temperature.
Potential Cause 1: Inappropriate Base Selection. Sodium bicarbonate (NaHCO₃) can decompose at high temperatures (like 110°C) to produce water.[6] This in-situ water generation can interfere with the palladium catalytic cycle, leading to catalyst deactivation and significantly reduced yields.[6]
-
Solution: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[6][12] Organic bases such as triethylamine (NEt₃) can also be suitable alternatives.[6]
Potential Cause 2: Catalyst Inefficiency or Deactivation. The chosen palladium catalyst, (PPh₃)₂PdCl₂, may not be optimal for your specific substrates.[6] Furthermore, high reaction temperatures can lead to "tarring" or decomposition of starting materials, which can poison the catalyst.[6]
-
Solution:
-
Screen Catalysts: Consider a more robust palladium source like Pd(PPh₃)₄.[6]
-
Add a Co-catalyst: The addition of a co-catalyst like copper(I) iodide (CuI) can facilitate the Sonogashira coupling part of the reaction, often leading to improved results.[6]
-
Optimize Temperature: While some reactions require heat, excessively high temperatures can lead to catalyst decomposition.[12] A systematic temperature screen (e.g., from room temperature to 100°C) is recommended.[12]
-
Potential Cause 3: Unfavorable Electronic Properties of Substrates. The electronic properties of your specific o-iodophenol and alkyne may not be well-suited for the chosen reaction conditions.[6]
-
Solution: If feasible, consider modifying the substrates with different electron-donating or withdrawing groups. Alternatively, a different synthetic route or catalytic system that is more tolerant of your functional groups may be necessary.[6]
Scenario 2: Incomplete Cyclization - Formation of Uncyclized Intermediate
Q: I am observing a significant amount of the uncyclized Sonogashira coupling product instead of the desired benzofuran. How can I promote the final cyclization step?
The formation of the alkyne intermediate indicates that the initial C-C bond formation is successful, but the subsequent intramolecular C-O bond formation is hindered.
Potential Cause: Suboptimal Conditions for Cyclization. The reaction parameters (temperature, solvent, or base) may be suitable for the Sonogashira coupling but not for the subsequent cyclization step.[6]
-
Solution: Adjust Reaction Parameters.
-
Increase Temperature: After the initial coupling is complete (as monitored by TLC or GC-MS), increasing the reaction temperature may provide the necessary activation energy for the cyclization to proceed.[6]
-
Solvent and Base Screening: The choice of solvent and base is crucial.[12] For instance, Cs₂CO₃ has been shown to be an effective base for the intramolecular cyclization of 2-ynylphenols in a transition-metal-free approach.[12]
-
Scenario 3: Side Reactions Dominating the Product Mixture
Q: My reaction is producing a significant amount of homocoupled alkyne (Glaser coupling product) as a side reaction. How can I minimize this?
Homocoupling of terminal alkynes is a common side reaction, particularly in the presence of copper co-catalysts.[12]
-
Solution:
Optimization of Reaction Conditions: A Tabular Guide
The following tables summarize key parameters for optimizing your benzofuran synthesis.
Table 1: Catalyst and Temperature Considerations for Benzofuran Synthesis
| Catalytic System | Typical Temperature Range (°C) | Key Considerations |
| Palladium-Catalyzed | Room Temperature - 140°C | The specific temperature depends on the substrates and ligands used. Some modern methods allow for room temperature reactions.[13] Excessively high temperatures can lead to catalyst decomposition.[12] |
| Copper-Catalyzed | 90 - 120°C | Often requires elevated temperatures. The optimal temperature can be influenced by the choice of ligand and base.[7][14] |
| Acid-Catalyzed | Varies widely | Can range from room temperature to elevated temperatures depending on the acid strength and substrate reactivity.[8][9][15] |
Table 2: Common Bases in Benzofuran Synthesis
| Base | Type | Common Applications | Notes |
| K₂CO₃, Cs₂CO₃ | Inorganic | Palladium- and copper-catalyzed reactions | Anhydrous and effective for promoting cyclization.[6][12] |
| NEt₃, DIPEA | Organic Amine | Sonogashira coupling and other Pd-catalyzed reactions | Soluble in organic solvents.[6][12] |
| t-BuOLi | Strong Base | Copper-catalyzed C-H activation | Used in specific protocols requiring a strong base.[14] |
Experimental Protocols
General Protocol for Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans
This protocol is a generalized procedure for the synthesis of 2-substituted benzofurans via a Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne.[12]
Materials:
-
o-Iodophenol
-
Terminal alkyne
-
Palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine, 1.2 equiv.)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealable reaction tube, add the palladium catalyst, CuI, and the o-iodophenol (1.0 equiv.).[6]
-
Seal the tube and thoroughly flush with an inert gas for 10-15 minutes.[6]
-
Under the inert atmosphere, add the solvent, followed by the base and the terminal alkyne (1.1-1.5 equiv.) via syringe.[6][12]
-
Securely cap the reaction tube and place it in a preheated oil bath at the desired temperature (e.g., 70-90°C).[6]
-
Allow the reaction to stir for the required time (typically 2-20 hours), monitoring its progress by TLC or GC-MS.[6]
-
Upon completion, cool the reaction vessel to room temperature.[6]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[6]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield benzofuran synthesis.
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
References
- - Benchchem. (n.d.).
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis - Benchchem. (n.d.).
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). Journal of the Brazilian Chemical Society.
- Liu, Y., Wang, H., & Wan, J.-P. (2014). Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 79(22), 10599–10604.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega.
- Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. (2020). Organic Letters.
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances.
- Copper-Catalyzed C–H Activation Approach to Benzofurans by Using a Traceless Directing Group. (2020). Advanced Synthesis & Catalysis.
- avoiding byproduct formation in benzofuran ring synthesis - Benchchem. (n.d.).
- Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances.
- Room temperature C-H arylation of benzofurans by aryl iodides. (n.d.).
- Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.).
- Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (n.d.). Chemical Communications.
- Effects of temperature on benzofuran annulation. (n.d.).
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Reaction conditions for the synthesis of benzofuran 14. (n.d.).
- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. (n.d.).
- Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. (n.d.). The Journal of Organic Chemistry.
- Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. (n.d.). Chemical Communications.
- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances.
- Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. (2016). Organic & Biomolecular Chemistry.
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. (n.d.). Educación Química.
- Benzofuran Synthesis by Rh(I)/Acid Catalysis. (n.d.).
- Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. (2025).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (2016).
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Molecules.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research.
Sources
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- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade o ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01016D [pubs.rsc.org]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Preparation of Benzofuran Carboxylic Acids
Welcome to the technical support center for the synthesis of benzofuran carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in achieving optimal yields for this important class of heterocyclic compounds. Benzofuran carboxylic acids are vital precursors for a wide range of biologically active molecules, and their efficient synthesis is crucial for advancing research and development.[1][2][3]
This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues within your experimental setup, understand the underlying chemical principles, and implement effective solutions.
General Troubleshooting Workflow
Before diving into specific synthetic routes, it's helpful to have a general framework for diagnosing low-yield reactions. The following workflow can guide your troubleshooting process.
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
FAQ 1: Issues with Perkin Rearrangement
The Perkin rearrangement (or coumarin-benzofuran ring contraction) is a classic and effective method for producing benzofuran-2-carboxylic acids from 3-halocoumarins.[1] However, it is sensitive to reaction conditions.
Question: My Perkin rearrangement of a 3-bromocoumarin is giving low yields, and I've isolated an uncyclized intermediate. What is happening and how can I fix it?
Answer: This is a common problem that points to incomplete intramolecular cyclization. The Perkin rearrangement is a two-step process initiated by a base: (1) base-catalyzed hydrolytic ring-opening of the coumarin lactone, and (2) intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide to form the benzofuran ring.[1][4]
If your yield is low and you are isolating the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate, it indicates that the second step—the ring-closing cyclization—is the rate-limiting step.[4]
Causality & Solution:
-
Insufficient Base Strength or Concentration: The base is critical for both steps. A weak base or insufficient amount may not efficiently facilitate the intramolecular nucleophilic attack.
-
Solution: Switch to a stronger base like sodium hydroxide or potassium hydroxide.[4] Ensure you are using a sufficient stoichiometric amount to drive both the initial ring opening and the subsequent cyclization.
-
-
Suboptimal Temperature and Reaction Time: The cyclization step often requires significant thermal energy to overcome the activation barrier.
-
Solution 1 (Conventional Heating): Increase the reaction temperature by refluxing and extend the reaction time. Traditional methods often require refluxing for approximately 3 hours.[1]
-
Solution 2 (Microwave Irradiation): For a dramatic improvement, consider switching to microwave-assisted synthesis. This technique can reduce reaction times from hours to mere minutes and often produces near-quantitative yields by efficiently promoting the rearrangement.[1]
-
Caption: Key mechanistic steps in the Perkin rearrangement highlighting the trouble point.
Table 1: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | ~3 hours | ~5 minutes |
| Typical Yield | Variable to Quantitative | Very High (e.g., >95%) |
| Temperature | Reflux | 79-80 °C |
| Energy Input | Conductive Heating | Dielectric Heating |
| Reference | [1] | [1] |
Protocol: Microwave-Assisted Perkin Rearrangement
This protocol is adapted from a highly efficient method for synthesizing benzofuran-2-carboxylic acids.[1]
-
Preparation: In a microwave reaction vessel, dissolve the 3-bromocoumarin (1 equivalent) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 300W for 5 minutes, maintaining a temperature of approximately 79°C.
-
Workup: After cooling, transfer the reaction mixture to a beaker.
-
Acidification: While stirring, add hydrochloric acid (HCl) to acidify the mixture. This step hydrolyzes the sodium salt to produce the free benzofuran-2-carboxylic acid, which will precipitate.[1]
-
Isolation: Collect the solid product by filtration, wash with water, and dry.
FAQ 2: Challenges in Ester Hydrolysis
The final step in many benzofuran carboxylic acid syntheses is the hydrolysis of a corresponding ester, typically an ethyl or methyl ester.[5][6] While seemingly straightforward, this step can be a source of low yields.
Question: I am trying to hydrolyze my ethyl benzofuran-2-carboxylate to the carboxylic acid, but the reaction is incomplete, or I am getting decomposition. How can I improve this step?
Answer: Incomplete hydrolysis or decomposition during saponification can be attributed to several factors, including steric hindrance, base selection, and harsh reaction conditions.
Causality & Solution:
-
Base Stoichiometry and Strength: Saponification is a bimolecular reaction. Insufficient base will lead to an incomplete reaction. The choice of base is also crucial.
-
Solvent and Temperature: The solvent must be able to dissolve both the ester and the inorganic base. High temperatures can sometimes lead to decomposition, especially with sensitive functional groups on the benzofuran core.
-
Workup Procedure: The acidification step is critical. Adding acid too quickly can cause localized heating and potential degradation. Furthermore, if other acid-labile protecting groups are present (e.g., a tert-butyl ester elsewhere in the molecule), they can be unintentionally cleaved during a harsh acidic workup.[7]
-
Solution: Cool the reaction mixture in an ice bath before slowly adding acid (e.g., HCl) dropwise to adjust the pH. If you have acid-sensitive groups, consider neutralizing with a milder approach, such as using a cation exchange resin or carefully adjusting the pH to be only slightly acidic (pH 3-4 is often sufficient to precipitate the carboxylic acid).[7][8]
-
Protocol: Optimized Ester Hydrolysis
This general protocol is based on standard procedures for the saponification of benzofuran esters.[5][6]
-
Dissolution: Dissolve the ethyl benzofuran-2-carboxylate (1 eq.) in ethanol in a round-bottom flask and cool the mixture to approximately 10°C.
-
Base Addition: Add a solution of potassium hydroxide (2.0 eq.) in water dropwise to the cooled mixture.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC by taking small aliquots, acidifying them, and spotting against the starting material.
-
Solvent Removal: Once the reaction is complete, remove the excess ethanol under reduced pressure.
-
Acidification & Precipitation: Dilute the residue with water and cool in an ice bath. Slowly add concentrated HCl with vigorous stirring until the pH is acidic (pH ~3-4). A solid should precipitate.
-
Isolation: Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
FAQ 3: Low Yields in Palladium-Catalyzed Cyclizations
Modern methods for benzofuran synthesis, such as Sonogashira or Larock-type couplings, rely on palladium catalysis to couple an o-iodophenol with an alkyne, followed by intramolecular cyclization.[9][10][11] These reactions are powerful but highly susceptible to catalyst deactivation.
Question: My palladium-catalyzed synthesis of a benzofuran from an o-iodophenol and an alkyne is failing (<5% yield). I'm using Pd(PPh₃)₂Cl₂ with NaHCO₃ as the base in DMF at 110°C. What is going wrong?
Answer: This is a classic case of catalyst deactivation, most likely caused by your choice of base and potential impurities in the reaction.
Causality & Solution:
-
Base-Induced Water Formation: Sodium bicarbonate (NaHCO₃) is known to decompose at elevated temperatures (~100-120°C) to produce sodium carbonate, CO₂, and, critically, water .[10] Water can interfere with the palladium catalytic cycle, leading to the formation of inactive palladium species and halting the reaction.[10]
-
Catalyst Poisoning: The "tarring" or decomposition of starting materials at high temperatures can generate species that poison the palladium catalyst.[10] Additionally, oxygen is a known inhibitor of many palladium-catalyzed reactions.[4]
-
Suboptimal Catalyst System: The Pd(PPh₃)₂Cl₂ catalyst may not be the most efficient for your specific substrates. The addition of a co-catalyst is often essential for the alkyne activation step in Sonogashira couplings.[10]
Solutions for Optimization:
-
Change the Base: This is the most critical change. Switch to a stable, anhydrous base that does not generate water upon heating.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (NEt₃).[10]
-
-
Add a Co-catalyst: For Sonogashira-type couplings, the addition of a copper(I) salt is standard practice and dramatically improves results.
-
Recommended Co-catalyst: Copper(I) iodide (CuI).[10]
-
-
Ensure Anhydrous and Inert Conditions:
-
Action: Use anhydrous solvents (e.g., dry DMF or toluene). Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) to exclude oxygen and moisture.[4]
-
-
Screen Catalysts and Ligands: If the above changes do not suffice, consider a different palladium source or ligand.
Table 2: Troubleshooting Palladium-Catalyzed Benzofuran Synthesis
| Issue | Potential Cause | Recommended Solution |
| Reaction fails with NaHCO₃ | Water formation from base decomposition at high temp.[10] | Switch to an anhydrous base (K₂CO₃, Cs₂CO₃).[10] |
| Low coupling efficiency | Slow transmetalation or alkyne activation. | Add a CuI co-catalyst to facilitate the Sonogashira coupling.[10] |
| General low yield/no reaction | Catalyst deactivation by O₂ or moisture.[4] | Use anhydrous solvents and maintain a strict inert (N₂/Ar) atmosphere. |
| Substrate-specific issues | Catalyst/ligand system is not optimal for the substrates. | Screen alternative Pd sources (e.g., Pd(OAc)₂) and ligands.[9][12] |
References
-
Karim, A. M., et al. (2020). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ACS Omega. Available at: [Link]
-
Cihan, G., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (PMC). Available at: [Link]
-
Isaksson, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available at: [Link]
-
Patil, P. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. Available at: [Link]
-
Deconstructive Reorganization: De Novo Synthesis of Hydroxylated Benzofuran. ResearchGate. Available at: [Link]
-
Castagnolo, D., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Benzofurans. organic-chemistry.org. Available at: [Link]
-
NINGBO INNO PHARMCHEM. (2024). Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. ningboinno.com. Available at: [Link]
-
Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
Isaksson, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. Available at: [Link]
-
Isaksson, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health (PMC). Available at: [Link]
- CN110684000B - Process for preparing benzofuran derivatives. Google Patents.
-
Reyes-Gutiérrez, P. E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Reddit User Discussion. (2022). Hydrolysis product troubleshooting. Reddit r/Chempros. Available at: [Link]
Sources
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. reddit.com [reddit.com]
- 8. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Removal of Unreacted Starting Materials
Welcome to the Technical Support Center for the purification of product mixtures. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of unreacted starting materials and other impurities from a reaction mixture. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate your purification challenges.
Introduction: The Critical Role of Purification
The success of a chemical synthesis is not solely determined by the reaction yield but also by the purity of the final product. Unreacted starting materials, by-products, and residual reagents can interfere with subsequent reactions, compromise biological assays, and affect the final product's stability and safety. Therefore, an effective purification strategy is paramount. This guide provides a structured approach to selecting and optimizing the most common purification techniques.
Section 1: Choosing Your Purification Strategy
Before diving into specific techniques, it's crucial to select the most appropriate method based on the properties of your product and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a purification method?
A1: The choice of purification method depends on several factors:
-
Physical State: Whether your product is a solid or a liquid.
-
Scale of Reaction: The amount of material you need to purify (e.g., milligrams vs. kilograms).
-
Physicochemical Properties: Differences in boiling point, solubility, polarity, and acidity/basicity between your product and the impurities.[1]
-
Thermal Stability: Whether your compound is stable to heat.
Q2: How do I quickly assess the best purification method for my mixture?
A2: A good starting point is to follow these general rules of thumb[2]:
-
For solid products on a multigram scale, crystallization is often the most efficient method.
-
For liquid products on a multigram scale with a molecular weight under 350 amu, distillation is a viable option, especially if there's a significant boiling point difference between the components.[2]
-
For small-scale purifications (< 1 gram) or when other methods fail, chromatography is the most versatile and reliable technique.[2]
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification technique.
Section 2: Crystallization
Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[3] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in the solution.[4]
Frequently Asked Questions (FAQs)
Q1: What makes a good crystallization solvent?
A1: An ideal solvent for crystallization should exhibit the following properties[5]:
-
High solubility for the target compound at high temperatures and low solubility at low temperatures.[6]
-
Impurities should be either very soluble or insoluble in the solvent at all temperatures.
-
The solvent should be chemically inert and not react with the compound.
-
It should have a relatively low boiling point for easy removal after filtration.
Q2: How do I choose the right solvent system?
A2: A common rule of thumb is that "like dissolves like." Solvents with similar functional groups to the compound are often good solubilizers.[7] If a single solvent is not suitable, a mixed solvent system can be used, consisting of a "soluble solvent" and an "insoluble solvent."[8]
| Common Solvents for Crystallization |
| Ethanol (EtOH) |
| n-Hexane/Acetone |
| n-Hexane/Ethyl Acetate (EtOAc) |
| n-Hexane/Tetrahydrofuran (THF) |
| Water (for polar compounds) |
| n-Hexane/Diethyl Ether (Et2O) |
This table is adapted from common laboratory practices.[9]
Troubleshooting Guide: Crystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then cool again.[10]- Scratch the inside of the flask with a glass rod to create nucleation sites.[10]- Add a seed crystal of the pure compound.[10] |
| The product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is highly impure. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool slowly.[11]- Try a different solvent or solvent system with a lower boiling point. |
| Low recovery of the product. | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Cool the solution in an ice bath to minimize solubility.- Use a pre-heated funnel and flask for hot filtration. |
| The crystals are colored, but the pure product should be colorless. | - Colored impurities have co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
-
Purity Check: Assess the purity of the recrystallized product by measuring its melting point. A sharp melting point close to the literature value indicates high purity.[12]
Section 3: Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points. It is particularly useful for purifying liquids from non-volatile impurities or separating two or more volatile liquids.
Frequently Asked Questions (FAQs)
Q1: What are the different types of distillation, and when should I use them?
A1: The choice of distillation technique depends on the properties of the mixture[13][14]:
-
Simple Distillation: Used for separating liquids with significantly different boiling points (typically >50 °C difference).
-
Fractional Distillation: Employed when the boiling points of the components are close (<25 °C difference). A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to better separation.[15]
-
Vacuum Distillation: Ideal for compounds that have very high boiling points or are thermally unstable and would decompose at their atmospheric boiling point. Reducing the pressure lowers the boiling point.[13]
-
Steam Distillation: Used for purifying water-immiscible, volatile compounds that are sensitive to heat. Steam is passed through the mixture, and the compound co-distills with water at a lower temperature.[16]
Troubleshooting Guide: Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or uneven boiling. | - Lack of boiling chips or stir bar. | - Add new boiling chips or a magnetic stir bar to the distilling flask before heating. |
| No distillate is collecting. | - The thermometer bulb is placed too high.- The heating rate is too low.- There is a leak in the system. | - Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.- Increase the heating rate.- Check all joints to ensure they are properly sealed. |
| The temperature fluctuates during distillation. | - The heating rate is too high.- The liquid level in the distilling flask is too low. | - Reduce the heating rate to ensure a slow and steady distillation rate.- Ensure the distilling flask is not more than two-thirds full and not less than one-third full. |
Section 4: Liquid-Liquid Extraction
Liquid-liquid extraction is a technique used to separate compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[17][18]
Frequently Asked Questions (FAQs)
Q1: How does acid-base extraction work?
A1: Acid-base extraction is a powerful method for separating acidic, basic, and neutral compounds.[19] By reacting the mixture with an acid or a base, a salt is formed. This ionic salt is soluble in the aqueous phase, while the neutral organic compounds remain in the organic phase.[20] For example, a carboxylic acid can be deprotonated with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt.
Q2: How can I be sure which layer is which (aqueous vs. organic)?
A2: The layers separate based on density. Most halogenated organic solvents (e.g., dichloromethane, chloroform) are denser than water and will be the bottom layer. Most non-halogenated organic solvents (e.g., diethyl ether, ethyl acetate) are less dense than water and will be the top layer. To be certain, add a few drops of water to the separatory funnel; the layer that the drops join is the aqueous layer.
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| An emulsion forms (a stable suspension of one liquid in the other). | - Shaking the separatory funnel too vigorously. | - Allow the mixture to stand for a period of time.- Gently swirl the funnel instead of shaking.- Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Poor separation of the desired compound. | - Insufficient mixing.- Incorrect pH of the aqueous layer.- Not enough extractions performed. | - Invert the separatory funnel gently several times to ensure thorough mixing.- Check the pH of the aqueous layer with pH paper and adjust as needed.- Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.[21] |
Workflow: Acid-Base Extraction
This diagram outlines the process for separating a mixture of an acidic, a basic, and a neutral compound.
Section 5: Chromatography
Chromatography is a separation technique based on the differential partitioning of compounds between a stationary phase and a mobile phase. It is highly versatile and can be used for both analytical and preparative purposes.[15]
Frequently Asked Questions (FAQs)
Q1: How do I monitor the progress of my reaction and purification using Thin-Layer Chromatography (TLC)?
A1: TLC is a quick and inexpensive method to assess the composition of a mixture.[22] By spotting the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture in the same lane) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[23][24] The relative polarity of the spots determines their retention factor (Rf), which helps in developing a solvent system for column chromatography.
Q2: What is flash column chromatography?
A2: Flash column chromatography is a preparative technique that uses pressure to speed up the elution of the mobile phase through the stationary phase (usually silica gel).[25] This allows for rapid and efficient separation of compounds.
Troubleshooting Guide: Flash Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compounds are not separating (co-eluting). | - The solvent system is too polar.- The column was not packed properly (channeling). | - Use a less polar solvent system. Aim for an Rf of ~0.3 for the desired compound on TLC.- Ensure the silica gel is packed uniformly and the top surface is level. |
| The desired compound is not eluting from the column. | - The solvent system is not polar enough.- The compound has decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).- Test the stability of your compound on a TLC plate before running a column.[26] If it is unstable, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel.[26] |
| The bands are broad or streaking. | - The sample was overloaded on the column.- The initial sample band was too wide.- The compound is sparingly soluble in the mobile phase. | - Use a larger column or reduce the amount of sample.- Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band.[25]- Choose a solvent system in which all components are soluble. |
References
-
University of Rochester. How To Run A Reaction: Purification. [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. [Link]
-
Wsu. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. [Link]
-
Allen. Purification of Organic Compounds- Purification Methods in Chemistry. [Link]
-
Pharmaceutical Technology. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. [Link]
-
University of Rochester. How To: Purify by Crystallization. [Link]
-
Scribd. Distillation Techniques for Organic Purification | PDF. [Link]
-
Macronnect. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Amrita Vishwa Vidyapeetham. SOP: CRYSTALLIZATION. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
California State University, Long Beach. Acid-Base Extraction. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
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University of Colorado Boulder. Crystallization. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of York. Problems with Recrystallisations. [Link]
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Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
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LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
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Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
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YouTube. (2019, March 25). Chromatography Troubleshooting. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
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Reddit. (2024, October 17). Recrystallization Issues. [Link]
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RSC Education. Finding the best solvent for recrystallisation student sheet. [Link]
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Wikipedia. Liquid–liquid extraction. [Link]
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University of California, Irvine. Liquid/liquid Extraction. [Link]
-
JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
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Wikipedia. Crystallization. [Link]
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YouTube. (2025, July 30). How can TLC monitor the progress of a chemical reaction?. [Link]
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Technical Support Center: Troubleshooting Solubility of 3-Methylbenzofuran-5-carboxylic Acid in Experimental Assays
Welcome to the technical support guide for 3-Methylbenzofuran-5-carboxylic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during in vitro and in vivo experimental assays. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions for robust and reproducible results.
Part 1: Understanding the Core Challenge
FAQ 1: Why is this compound expected to be poorly soluble in neutral aqueous buffers?
Answer:
The solubility of this compound is dictated by its molecular structure, which contains two key features: a large, hydrophobic core and a weakly acidic functional group.
-
Hydrophobic Benzofuran Core: The molecule is built on a benzofuran scaffold, which is a fused ring system of benzene and furan. This structure is predominantly nonpolar and lipophilic ('grease-loving'), meaning it does not favorably interact with polar water molecules[1][2]. The addition of a methyl group further increases this hydrophobicity.
-
pH-Dependent Carboxylic Acid Group: The carboxylic acid moiety (–COOH) is the primary determinant of its aqueous solubility. Like most carboxylic acids, its charge state is dependent on the pH of the solution.[3].
-
In Acidic to Neutral Conditions (pH < pKa): The carboxylic acid group remains protonated (–COOH). In this uncharged state, the molecule is less polar and, consequently, exhibits very low solubility in water[4]. Most simple carboxylic acids have pKa values in the range of 4-5[5].
-
In Basic/Alkaline Conditions (pH > pKa): The carboxylic acid donates its proton, becoming a negatively charged carboxylate ion (–COO⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water, leading to significantly enhanced solubility[3][4][6].
-
Therefore, when attempting to dissolve the compound directly into a standard physiological buffer (e.g., PBS at pH 7.4), you are working at a pH where a significant portion of the molecules may remain in their less soluble, protonated form, leading to precipitation or incomplete dissolution.
Part 2: Primary Solubilization Strategy & Initial Troubleshooting
FAQ 2: What is the standard, first-line approach for preparing this compound for a biological assay?
Answer:
The most widely accepted and practiced method in drug discovery and cell-based assays is to use a water-miscible organic co-solvent to prepare a high-concentration stock solution, which is then serially diluted into the final aqueous assay buffer.[7][8]. Dimethyl sulfoxide (DMSO) is the industry-standard co-solvent due to its exceptional ability to dissolve a wide range of hydrophobic molecules.[9][10].
-
Weighing: Accurately weigh out a precise amount of this compound powder in a suitable vial.
-
Initial Solubilization: Add the required volume of 100% cell-culture grade or molecular biology grade DMSO to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication step in a water bath to facilitate complete dissolution. Ensure the final solution is clear and free of any visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Dilution into Assay Buffer: For the experiment, perform a serial dilution of the DMSO stock into your final aqueous assay buffer (e.g., PBS, DMEM, or specific enzyme buffer) to achieve the desired final concentrations. Crucially, ensure the final concentration of DMSO in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts. [8][10].
Caption: Workflow for preparing experimental solutions using a DMSO stock.
FAQ 3: I followed the DMSO protocol, but my compound precipitates upon dilution into the aqueous buffer. What are the troubleshooting steps?
Answer:
This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous/DMSO mixture. The key is that while DMSO makes a good stock solvent, its ability to keep the compound dissolved diminishes significantly as it is diluted with water.[11].
Follow this troubleshooting workflow to address the issue:
Caption: Decision tree for troubleshooting compound precipitation.
Detailed Steps:
-
Verify Final DMSO Concentration: High DMSO percentages can cause protein denaturation or cell stress, but they also maintain higher solubility. However, best practices demand keeping it low. If your final DMSO concentration is above 1%, you must redesign your dilution scheme.
-
Reduce Final Compound Concentration: You may be exceeding the compound's solubility limit. Determine the highest concentration at which the compound remains soluble in your final buffer system and use that as the top point in your dose-response curve.
-
Improve Mixing Energetics: Sometimes precipitation is a kinetic issue. Adding the DMSO stock to the aqueous buffer while vortexing can provide enough energy to keep the compound in a transiently soluble state. A brief post-dilution sonication can also help break up micro-precipitates.
-
Consider Intermediate Dilution Steps: Instead of a single large dilution (e.g., 1:1000), try a two-step dilution (e.g., 1:100 then 1:10). This can sometimes ease the transition from a high-organic to a high-aqueous environment.
Part 3: Advanced & Alternative Solubilization Strategies
FAQ 4: My assay is highly sensitive to organic solvents like DMSO. What are the best alternative strategies?
Answer:
When DMSO is not viable, you must leverage the chemistry of the carboxylic acid group or employ other formulation techniques.
This is the most powerful DMSO-free method for carboxylic acids. By preparing a stock solution in a slightly basic environment, you convert the compound to its highly soluble carboxylate salt form.[12][13].
Experimental Protocol: pH-Adjusted Aqueous Stock Preparation
-
Weigh Compound: Accurately weigh the compound into a sterile microcentrifuge tube.
-
Add Base: Add a small volume of a weak base, such as 10-100 mM Sodium Hydroxide (NaOH). Start with a sub-stoichiometric amount (e.g., 0.95 equivalents relative to the compound) to avoid making the solution overly basic.
-
Mix and Adjust: Vortex thoroughly. The compound should dissolve as it is deprotonated. If it does not fully dissolve, add very small increments of the base until the solution becomes clear.
-
Bring to Volume: Add your desired aqueous buffer (e.g., PBS or Tris) to reach the final stock concentration.
-
Verify pH: Check the pH of the final stock solution. Adjust as necessary to ensure it is compatible with your assay system upon final dilution.
-
Filter Sterilize: Pass the stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination or undissolved micro-particulates.
Causality & Trustworthiness: This method is effective because it directly addresses the root cause of poor solubility (the un-ionized –COOH group). However, you must validate that the final pH of your assay after adding the stock solution does not deviate from the optimal range for your enzyme, cells, or binding interaction. Always include a vehicle control where the buffer is pH-adjusted in the same manner but without the compound.[14][15].
For certain assays, non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[16].
-
Recommended Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), or Pluronic® F-68 at low concentrations (e.g., 0.01% - 0.1%).
-
Mechanism: Above their critical micelle concentration (CMC), surfactant molecules form spherical structures (micelles) with a hydrophobic core and a hydrophilic exterior. Your compound partitions into this hydrophobic core, allowing it to be dispersed in the aqueous medium.
-
Warning: Surfactants can interfere with assays by denaturing proteins or disrupting cell membranes. This method requires extensive validation to ensure the surfactant itself does not produce an artifactual signal.
| Strategy | Primary Mechanism | Typical Starting Conc. | Advantages | Disadvantages & Cautions |
| DMSO Co-Solvent | Increases solvent polarity match | 10-100 mM Stock | Widely applicable, simple, industry standard[8] | Potential for solvent toxicity/artifacts; compound can precipitate on dilution. |
| pH Adjustment | Ionization to soluble salt | 1-10 mM Stock | DMSO-free, high solubility achievable[12][13] | Final assay pH must be carefully controlled and validated; may not be suitable for all assays. |
| Surfactants | Micellar Encapsulation | 1-5 mM Stock | Can be effective when other methods fail. | High potential for assay interference; may denature proteins or lyse cells. |
Part 4: Validation and Best Practices
FAQ 5: How can I be certain my compound is fully dissolved in my final working solution?
Answer:
Visual inspection is the first and most critical step. A properly dissolved solution should be completely clear and free of any haze, schlieren lines, or visible particulates when viewed against a dark background with focused light. For rigorous validation, especially during method development, you can measure the "kinetic solubility" by preparing the solution, centrifuging at high speed (e.g., >14,000 x g) for 15-30 minutes, and then measuring the concentration of the compound in the supernatant via HPLC-UV or LC-MS. If the measured concentration matches the target concentration, the compound is fully dissolved.
FAQ 6: What control experiments are mandatory when dealing with solubility-challenged compounds?
Answer:
To ensure the trustworthiness of your data, the following controls are non-negotiable:
-
Vehicle Control: This is the most important control. It consists of your complete assay buffer plus the exact same concentration of the solubilizing agent (e.g., 0.5% DMSO or pH-adjusted buffer) used in your highest compound concentration condition. This allows you to subtract any background signal or biological effect caused by the vehicle itself.
-
Positive and Negative Assay Controls: These are essential to confirm the assay is performing as expected. A known activator/inhibitor (positive control) and an inert compound (negative control) validate the dynamic range and specificity of your results.
-
Compound Interference Control (for some assays): In assays that use light (absorbance, fluorescence, luminescence), it's wise to test your compound in the assay buffer without the biological components (e.g., no enzyme or cells) to check for auto-fluorescence or light scattering that could create a false positive.
By systematically addressing the physicochemical properties of this compound and employing rigorous controls, you can generate reliable and reproducible data in your research.
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- How to Achieve Drug Solubility. AZoLifeSciences.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Cheméo.
- SAFETY DATA SHEET - 3-Methylbenzofuran-2-carboxylic Acid. TCI Chemicals.
- Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed - NIH.
- Benzofuran-2-carboxylic acid | CAS#:496-41-3. Chemsrc.
- How does pH affect water solubility of organic acids (or acids in general)? Reddit.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
- This compound Product Description. ChemicalBook.
- 3-Benzofurancarboxylic acid, methyl ester | C10H8O3 | CID 12777099. PubChem - NIH.
- Benzofuran | C8H6O | CID 9223. PubChem - NIH.
- SAFETY DATA SHEET - 3-Methylbenzofuran. Fisher Scientific.
- What is the standard pH of carboxylic acids? Quora.
- Carboxylic acid - Properties, Structure, Reactions. Britannica.
- Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. NIH.
- Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid. Cole-Parmer.
- 3-Methylbenzofuran | C9H8O | CID 88939. PubChem - NIH.
- SAFETY DATA SHEET - 3-Methylbenzofuran-2-carboxylic acid. Thermo Fisher Scientific.
- Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- How can dimethyl sulfoxide enhance solubility in lab applic
- 3-Methylbenzofuran 97 21535-97-7. Sigma-Aldrich.
- 5-Methyl-1-benzofuran-2-carboxylic acid | C10H8O3 | CID 932007. PubChem.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and comput
- 3-Methyl-5-(3-oxo-butyl)-benzofuran-2-carboxylic acid. Santa Cruz Biotechnology.
- Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins | ACS Omega.
- Acceptable Analytical Practices for dissolution testing of poorly soluble compounds. ScienceOpen.
- Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Semantic Scholar.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity. Georganics.
- Benzofuran-5-carboxylic acid. Sigma-Aldrich.
- Benzofuran. Wikipedia.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- 7-Methylbenzofuran-5-carboxylic acid. BLD Pharm.
- 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyan
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Preventing degradation of 3-Methylbenzofuran-5-carboxylic acid during storage
Technical Support Center: 3-Methylbenzofuran-5-carboxylic acid
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the proper storage and handling of this compound to prevent its degradation. This document combines theoretical principles with practical troubleshooting advice to ensure the long-term integrity of the compound.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common questions regarding the proactive measures to maintain the stability of this compound.
Q1: What is the primary cause of degradation for this compound during storage?
A: The primary degradation risk for this compound is oxidation. The benzofuran ring system, particularly with an activating methyl group, is susceptible to oxidative attack.[1] This can be initiated by atmospheric oxygen and accelerated by exposure to light (photodegradation) or elevated temperatures. Incompatible materials, especially strong oxidizing agents, must be strictly avoided.[2][3]
Q2: What are the ideal storage conditions?
A: To minimize degradation, a multi-faceted approach to storage is required. The following conditions are recommended, based on best practices for related benzofuran derivatives.[3][4]
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2–8°C (Refrigerated) | Storing at reduced temperatures slows down the rate of all potential chemical degradation reactions, including oxidation and potential decarboxylation. While "cool, dry place" is a general guideline[4], refrigeration provides a more controlled and protective environment. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To directly combat oxidation, the storage container should be purged of air and backfilled with an inert gas. This displaces oxygen, the primary reactant in oxidative degradation pathways that can target the electron-rich furan ring.[1] |
| Light | Amber Glass Vial / Protect from Light | Aromatic and heterocyclic compounds are often photosensitive. UV radiation can provide the activation energy for unwanted side reactions. Storing in a dark place or using amber vials that block UV light is a critical preventative measure.[3] |
| Container | Tightly-Sealed, Borosilicate Glass Vial | The container must be chemically inert and provide a robust seal against moisture and oxygen ingress. Borosilicate glass is ideal. Ensure the container is kept tightly closed.[2][3] |
| Purity | Use High-Purity Grade | Impurities, such as residual catalysts from synthesis or other organic materials, can sometimes initiate or catalyze degradation pathways. Starting with a high-purity compound minimizes these variables. |
Q3: Can I store the compound in solution?
A: Storing the compound as a dry solid is strongly preferred. If a solution is necessary for your workflow, prepare it fresh. If short-term storage in solution is unavoidable:
-
Solvent Choice: Use a high-purity, anhydrous, and degassed aprotic solvent (e.g., Acetonitrile, THF). Avoid protic solvents like methanol if hydrolysis is a concern, and avoid solvents prone to forming peroxides (e.g., unstabilized THF, ether).
-
Storage Conditions: Store solutions under the same recommended conditions as the solid: refrigerated (2–8°C), protected from light, and under an inert atmosphere.
Part 2: Troubleshooting Guide for Suspected Degradation
This guide is for users who suspect their sample of this compound may have already degraded. Follow this logical workflow to diagnose and address the issue.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process when degradation is suspected.
Caption: Troubleshooting workflow for identifying and addressing degradation.
Q&A for Troubleshooting
Q1: My compound, which was a white powder, now has a yellowish or brownish tint. Does this indicate degradation?
A: Yes, this is a strong indicator of degradation. A change in color from white or off-white to yellow or brown suggests the formation of chromophoric impurities, which are often products of oxidation or other decomposition pathways.[4][5] You should immediately proceed to quantitative analysis to confirm the purity.
Q2: My experimental results are inconsistent or show unexpected byproducts. How can I confirm if my starting material is the problem?
A: Inconsistent results are a common symptom of using a degraded starting material. The definitive way to confirm this is to perform a purity analysis. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is an excellent choice for this purpose as it can separate the parent compound from potential impurities.[6][7]
Q3: How do I perform an HPLC analysis to check the purity?
A: You can use the following method, which is adapted from validated procedures for closely related benzofuran carboxylic acid derivatives, as a starting point.[6][7]
Protocol 1: Purity Analysis by RP-HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., Agilent SB C18, 250 x 4.6 mm, 3.5 µm).[7]
-
-
Reagents:
-
Mobile Phase A: 0.1% Acetic Acid in Milli-Q Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your this compound sample.
-
Dissolve in 10 mL of diluent to create a stock solution of ~100 µg/mL.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.9 mL/min.[7]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan across a range (e.g., 210-400 nm) to find the absorbance maximum, or use a standard wavelength like 254 nm.
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 20 80 25 20 80 26 70 30 | 30 | 70 | 30 |
-
-
Data Interpretation:
-
Purity Assessment: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to this compound. A purity of <95% for a starting material is a cause for concern.
-
Degradation Confirmation: The presence of new, significant peaks that were not present in the chromatogram of a reference standard or a freshly opened batch confirms that degradation has occurred.
-
Q4: My analysis confirms degradation. What are the next steps?
A: Once degradation is confirmed, the material should be considered compromised and should not be used for sensitive experiments.
-
Discard: Dispose of the degraded material according to your institution's safety guidelines.
-
Root Cause Analysis: Use the workflow diagram to review your storage conditions and identify the likely cause (e.g., prolonged storage at room temperature, exposure to air, light contamination).
-
Implement Corrective Actions: Procure a new batch of the compound and immediately implement the optimal storage conditions outlined in the FAQ section to prevent recurrence.
References
-
Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. ResearchGate. Available at: [Link]
-
New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. PubMed. Available at: [Link]
-
Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid. Cole-Parmer. Available at: [Link]
-
Proposed pathway of dibenzofuran degradation by Ralstonia sp. strain SBUG 290. SpringerLink. Available at: [Link]
-
Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC - NIH. Available at: [Link]
-
Dibenzofuran Degradation Pathway. Eawag-BBD. Available at: [Link]
-
Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its three process related impurities. International Journal of Current Advanced Research. Available at: [Link]
Sources
Technical Support Center: Scaling the Synthesis of 3-Methylbenzofuran-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Methylbenzofuran-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
The synthesis of substituted benzofurans is a cornerstone in the development of pharmaceuticals and advanced materials.[1][2] The 3-methylbenzofuran moiety, in particular, is a scaffold found in various biologically active molecules.[3] A prevalent and robust strategy for constructing this core involves a palladium and copper-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization.[4][5] While effective at the milligram-to-gram scale, scaling this process introduces significant challenges related to reaction kinetics, thermal safety, impurity profiles, and material handling. This guide provides a structured approach to navigate these complexities.
Troubleshooting Guide: From Common Issues to Robust Solutions
This section addresses specific experimental problems in a question-and-answer format. Each issue is analyzed by exploring its probable causes and offering targeted, actionable solutions.
Problem 1: Low or Stagnant Yield in the Sonogashira Coupling Step
Question: My Sonogashira coupling reaction between 3-iodo-4-hydroxybenzoic acid (or its ester derivative) and propyne is giving low yields (<60%) upon scale-up. What are the likely causes and how can I improve it?
Potential Causes & Recommended Solutions:
-
Catalyst Inactivation: The active catalyst is a Pd(0) species. On a larger scale, with longer reaction times and potentially greater exposure to atmospheric oxygen, this species can be oxidized to inactive Pd(II).
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and the reaction mixture thoroughly before adding the palladium catalyst. The use of phosphine ligands, such as triphenylphosphine (PPh₃) or bulky electron-rich phosphines, can stabilize the Pd(0) center.[6]
-
-
Alkyne Dimerization (Glaser Coupling): The copper(I) co-catalyst, essential for activating the alkyne, can also promote the oxidative homocoupling of the terminal alkyne, leading to undesired diene byproducts. This is particularly problematic with excess oxygen.
-
Inefficient Base or Solvent System: The amine base is crucial for both the catalytic cycle and neutralizing the HX byproduct.[9] An improper choice can lead to poor solubility of reagents or insufficient reaction rates.
-
Solution: Triethylamine (Et₃N) is common, but on scale-up, diisopropylamine (DIPA) or other bulky secondary amines can sometimes offer better performance. The solvent must fully dissolve the aryl halide starting material. While THF and DMF are common, consider exploring solvent systems like toluene or 2-MeTHF for their thermal properties and ease of removal.
-
-
Poor Propyne Management: Propyne is a low-boiling-point gas, and its addition and retention in the reaction mixture can be challenging at a larger scale.
-
Solution: Instead of bubbling gaseous propyne, use a commercially available solution of propyne in a suitable solvent (e.g., THF).[10] For controlled addition, a subsurface sparge tube can be more effective than overhead addition. The reaction should be run in a sealed pressure-rated vessel to maintain propyne concentration.
-
Caption: Troubleshooting decision tree for low Sonogashira yield.
Problem 2: Incomplete Intramolecular Cyclization
Question: After the Sonogashira coupling, my attempt to cyclize the 2-alkynylphenol intermediate to the benzofuran ring is incomplete, leaving significant amounts of the intermediate. How can I drive this reaction to completion?
Potential Causes & Recommended Solutions:
-
Insufficient Thermal Energy: The 5-endo-dig cyclization is often thermally driven. The temperature that worked on a small scale may not be sufficient for a larger, more thermally massive reactor system.
-
Solution: Systematically increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or HPLC. Ensure the reactor's heating system can provide uniform heating.
-
-
Incorrect Base or Catalyst: While some cyclizations proceed thermally without a catalyst, many are promoted by a base or a transition metal. The choice is critical for deprotonating the phenol and facilitating the nucleophilic attack on the alkyne.[11]
-
Solution: If running a one-pot Sonogashira/cyclization, the amine base may suffice. For a two-step process, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) are effective. Some protocols report successful cyclization using copper or palladium catalysts.[4][12]
-
| Condition | Reagents/Parameters | Pros | Cons |
| Thermal | High-boiling solvent (e.g., Toluene, Xylene), Reflux | Simple, no additional reagents | High temperatures, potential for thermal degradation |
| Base-Mediated | K₂CO₃ or Cs₂CO₃ in DMF/Acetonitrile | Milder conditions than purely thermal | Requires removal of inorganic base during workup |
| Copper-Catalyzed | CuI or CuBr in a polar solvent | Often faster and lower temperature | Requires removal of copper salts |
Problem 3: Purification and Impurity Profile Challenges
Question: On a large scale, my final product, this compound, is difficult to purify. I'm struggling with residual palladium and closely-related organic impurities. Standard column chromatography is not viable.
Potential Causes & Recommended Solutions:
-
Palladium and Copper Contamination: Residual transition metals are a major concern, especially for pharmaceutical applications.
-
Solution: Implement an acidic wash (e.g., dilute HCl) during the workup to remove the amine base and copper salts. For palladium removal, treatment with a scavenger resin (e.g., thiol-functionalized silica) or an aqueous solution of a chelating agent like cysteine or thiourea can be highly effective.
-
-
Impurity Removal: Side products from the coupling or cyclization steps may have similar polarity to the desired product, making crystallization difficult.
-
Solution: Leverage the carboxylic acid functionality. Perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, MTBE) and extract with an aqueous base (e.g., NaHCO₃, K₂CO₃ solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be washed with fresh solvent, re-acidified (e.g., with 2M HCl) to precipitate the pure product, which is then filtered.
-
-
Ineffective Crystallization: The product may be "oiling out" or precipitating as an amorphous solid with poor purity.
-
Solution: A systematic crystallization solvent screen is essential. Start with single solvents where the product has high solubility when hot and low solubility when cold (e.g., isopropanol, acetonitrile, water mixtures). If single solvents fail, explore co-solvent systems (e.g., Toluene/Heptane, Ethanol/Water). Ensure slow cooling to promote the growth of well-defined crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this synthesis?
The synthesis proceeds via two key catalytic cycles.
Caption: Key reaction mechanisms: Sonogashira coupling and cyclization.
The process begins with the Sonogashira Coupling .[8] The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide. This acetylide then transmetalates with the palladium complex. Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[9][12] This is followed by the Intramolecular Cyclization , where the hydroxyl group of the phenol attacks the alkyne in a 5-endo-dig fashion to form the benzofuran ring.[11]
Q2: What are the critical process safety considerations for this scale-up?
-
Exotherms: Sonogashira couplings can be exothermic.[13] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction exotherm must be characterized by calorimetry (e.g., RC1) to ensure it can be controlled by the reactor's cooling system. A semi-batch process (controlled addition of one reagent) is recommended over a batch process.
-
Reagent Handling: Propyne is a flammable gas. Using a pre-made solution minimizes handling risks.[10] Palladium on carbon (if used for other steps) is pyrophoric and must be handled wet and under an inert atmosphere. Solvents like THF can form peroxides and should be tested before distillation.
-
Pressure Management: If running in a sealed reactor to contain propyne, the vessel must be appropriately pressure-rated, and a pressure relief device is mandatory.
Q3: Which analytical methods are essential for monitoring the reaction and ensuring final product quality?
Effective process control relies on robust analytical methods.
| Technique | Stage of Use | Purpose |
| TLC/UPLC/HPLC | In-process | Monitor reaction progress (disappearance of starting material, formation of product).[14] |
| ¹H and ¹³C NMR | Final Product QC | Confirm structure and identify organic impurities. |
| LC-MS | In-process & Final Product QC | Identify product, intermediates, and byproducts by mass. |
| ICP-MS/AAS | Final Product QC | Quantify residual elemental impurities (e.g., Pd, Cu) to ppm or ppb levels. |
| Karl Fischer | Final Product QC | Determine water content, which can affect stability and downstream processing. |
| DSC | Final Product QC | Determine melting point and assess crystalline purity. |
Experimental Protocol: Example 100g Scale Synthesis
Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory or plant conditions. A thorough safety review must be conducted prior to execution.
Objective: To synthesize approximately 100g of this compound.
Materials:
-
Methyl 3-iodo-4-hydroxybenzoate (1.0 eq)
-
(PPh₃)₂PdCl₂ (0.01 eq)
-
Copper(I) Iodide (CuI) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.02 eq)
-
Propyne (1.5 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Toluene
-
Aqueous NaOH solution (e.g., 4M)
-
Aqueous HCl solution (e.g., 6M)
Procedure:
-
Reaction Setup (Sonogashira Coupling):
-
Charge a suitable, pressure-rated reactor with Methyl 3-iodo-4-hydroxybenzoate, (PPh₃)₂PdCl₂, CuI, and PPh₃.
-
Inert the reactor by evacuating and backfilling with nitrogen three times.
-
Add degassed toluene, followed by degassed triethylamine.
-
Begin agitation and heat the mixture to 50-60 °C.
-
Slowly add the propyne solution via a dosing pump over 2-3 hours, maintaining the internal temperature below 70 °C.
-
After the addition is complete, hold the reaction at 60 °C and monitor by HPLC until the starting aryl iodide is consumed (<1%).
-
-
Cyclization:
-
Once the coupling is complete, increase the reactor temperature to 90-100 °C to initiate the intramolecular cyclization.
-
Hold at this temperature and monitor by HPLC for the disappearance of the coupled intermediate.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove catalyst residues and salts. Wash the cake with toluene.
-
Combine the filtrates and concentrate under reduced pressure to a smaller volume.
-
This crude ester can be taken forward or purified at this stage.
-
-
Saponification (Hydrolysis to Carboxylic Acid):
-
To the crude methyl ester, add an aqueous solution of NaOH (e.g., 4M, 3.0 eq).
-
Heat the biphasic mixture to 60-70 °C with vigorous stirring for 2-4 hours, monitoring the hydrolysis by HPLC.
-
Once complete, cool to room temperature. Separate the layers and retain the aqueous layer.
-
Wash the aqueous layer with a solvent like MTBE to remove non-polar impurities.
-
-
Precipitation and Purification:
-
Cool the aqueous layer in an ice bath to <10 °C.
-
Slowly add 6M HCl with stirring to adjust the pH to ~2-3. The product will precipitate as a solid.
-
Stir the resulting slurry for 1-2 hours in the cold.
-
Filter the solid product, wash thoroughly with cold deionized water until the filtrate is a neutral pH.
-
Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
-
References
-
Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Yu, W., Tung, C.-H., & Xu, Z. (2022). Synthesis of Benzofurans from Sulfur Ylides and ortho-Hydroxy-Functionalized Alkynes. Advanced Synthesis & Catalysis. Available at: [Link]
-
Visible-Light-Promoted bis(Difluoromethylation)/Cyclization of 2-Vinyloxy Arylalkynes to Prepare Benzofuran Derivatives. The Journal of Organic Chemistry. (2022). ACS Publications. Available at: [Link]
-
Direct Electrooxidative Selenylation/Cyclization of Alkynes: Access to Functionalized Benzo[b]furans. Molecules. (2022). PMC - NIH. Available at: [Link]
-
Dearomative 1,6-enyne cycloisomerization of alkyne-tethered benzofurans and indoles via a 6-endo-dig cyclization. Chemical Communications (RSC Publishing). (2025). Available at: [Link]
-
Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. Semantic Scholar. (2022). Available at: [https://www.semanticscholar.org/paper/Pd-Cu-catalyzed-access-to-novel-3-(benzofuran-2-ylm-Semwal-Kumar/16f0d9b6883a93e36e4f509f7a9e33454371900a]([Link]
-
Synthesis of 2-chloromethyl-3-methylbenzofuran-5-carboxylic acid methyl ester. Molbase. Available at: [Link]
-
More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. ResearchGate. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. (2019). PMC. Available at: [Link]
-
Krawiecka, M., et al. (2011). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024). NIH. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. (2019). ScienceOpen. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (2019). Available at: [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Catalysis. (2021). Available at: [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. European Journal of Medicinal Chemistry. (2020). PMC - PubMed Central. Available at: [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. (2010). Semantic Scholar. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024). ACS Publications. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (2007). ACS Publications. Available at: [Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. (2017). Available at: [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. (2022). Organic Chemistry Portal. Available at: [Link]
- 3-methyl-benzofuran-5-ol and its use in perfume compositions. Google Patents.
-
Sonogashira Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. (2025). Available at: [Link]
-
Diversity-Oriented Synthesis of Natural-Product-like Libraries Containing a 3-Methylbenzofuran Moiety for the Discovery of New Chemical Elicitors. ChemistryOpen. (2016). PubMed. Available at: [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. (2024). Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. (2019). Available at: [Link]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Synthesis of Sterically Hindered Benzofurans
Welcome to the technical support center dedicated to the synthesis of sterically hindered benzofuran systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing benzofuran cores bearing bulky substituents. In drug discovery and materials science, modulating the substitution pattern on the benzofuran scaffold is critical for optimizing biological activity and physical properties. However, steric congestion around the reacting centers can often lead to low yields, unexpected side products, or complete reaction failure.
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will move beyond standard protocols to explore the causality behind common experimental failures and provide field-proven strategies to overcome them.
Section 1: Palladium-Catalyzed Cyclizations – The Workhorse and Its Quirks
Palladium catalysis is a cornerstone of benzofuran synthesis, typically involving intramolecular cyclization of precursors like o-alkenylphenols or a tandem Sonogashira coupling/cyclization of o-halophenols and alkynes. Steric hindrance, however, can significantly impede these transformations.
Q1: My palladium-catalyzed Sonogashira coupling of a bulky o-iodophenol with a terminal alkyne is sluggish and gives low yields of the coupled intermediate. What's going wrong?
A1: This is a classic issue where steric hindrance around the iodine and the phenolic hydroxyl group likely impedes the oxidative addition of the aryl halide to the Pd(0) center and subsequent steps in the catalytic cycle.
Causality & Troubleshooting:
-
Catalyst Inactivity or Decomposition: The palladium catalyst might be ill-suited for the demanding substrate or may be decomposing under the reaction conditions.
-
Solution 1: Ligand Modification. Standard phosphine ligands like PPh₃ may not be sufficient. Switch to bulkier, more electron-rich phosphine ligands such as XPhos or SPhos. These ligands promote the formation of a more reactive, monoligated Pd(0) species, which can more readily undergo oxidative addition with the hindered aryl iodide.[1]
-
Solution 2: Catalyst Precursor. Instead of using air-sensitive Pd(PPh₃)₄, consider more robust precursors like Pd₂(dba)₃ in combination with the appropriate ligand. For particularly challenging substrates, pre-formed catalysts like [Pd(η³-C₃H₅)Cl]₂/XPhos can be highly effective.[1]
-
Solution 3: Copper Co-catalyst. The role of the copper(I) co-catalyst (typically CuI) is crucial in the Sonogashira reaction. Ensure your CuI is fresh and of high purity. In some cases, increasing the loading of CuI (from 2-10 mol%) can accelerate the reaction.[2][3][4]
-
-
Suboptimal Reaction Conditions: The choice of base and solvent can have a dramatic impact on the reaction outcome.
-
Solution 1: Base Selection. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. However, for hindered substrates, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be more effective. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be beneficial, especially if the amine base is causing side reactions.[3]
-
Solution 2: Solvent Effects. Solvents like DMF or acetonitrile are typical choices. For sluggish reactions, switching to a higher-boiling, less coordinating solvent like toluene or dioxane and increasing the reaction temperature may be necessary.[2]
-
Q2: The Sonogashira coupling in my one-pot synthesis of a 2,3-disubstituted benzofuran works, but the subsequent intramolecular cyclization fails. What should I try?
A2: Failure of the cyclization step after a successful coupling points to issues with the nucleophilicity of the phenol or steric hindrance preventing the 5-endo-dig cyclization.
Causality & Troubleshooting:
-
Insufficient Nucleophilicity of the Phenol: The phenolic proton needs to be removed to generate the nucleophilic phenoxide.
-
Solution: Stronger Base. If you are using a mild base like Et₃N for the coupling, it may not be strong enough to deprotonate the phenol efficiently for the cyclization. Adding a stronger base like K₂CO₃, Cs₂CO₃, or even NaH after the coupling step is complete can drive the cyclization.
-
-
Steric Hindrance in the Cyclization Step: Bulky groups at the 2-position of the phenol or on the alkyne can disfavor the geometry required for the intramolecular attack.
-
Solution 1: Higher Temperatures. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the cyclization.
-
Solution 2: Alternative Catalytic System. If the palladium system is not promoting cyclization, consider switching to a different metal catalyst that is more oxophilic and can better activate the alkyne for nucleophilic attack. Gold and copper catalysts are excellent alternatives for this type of transformation.[4]
-
Troubleshooting Flowchart for Palladium-Catalyzed Synthesis
Caption: Troubleshooting workflow for Pd-catalyzed reactions.
Section 2: Gold and Other Transition Metals – Alternative Tools for Tough Cases
When palladium catalysis falls short, especially with highly substituted or electronically challenging substrates, other transition metals can offer unique reactivity.
Q3: My gold-catalyzed intramolecular hydroalkoxylation of a hindered o-alkynylphenol is giving me a complex mixture of products instead of the desired benzofuran. What are the likely side reactions?
A3: Gold catalysts are powerful π-acids that activate alkynes towards nucleophilic attack. However, with hindered substrates, other reaction pathways can compete, leading to byproducts.
Causality & Troubleshooting:
-
Protodeauration/Dimerization: If the cyclization is slow due to steric hindrance, the gold-activated alkyne intermediate can be protonated by trace amounts of acid or water, leading back to the starting material. Alternatively, intermolecular reactions can lead to dimers or oligomers.
-
Solution 1: Rigorously Anhydrous Conditions. Ensure your solvent and reagents are scrupulously dry. The use of molecular sieves can be beneficial.
-
Solution 2: Non-protic Solvents. Use solvents like dichloromethane (DCM) or dichloroethane (DCE) instead of potentially protic solvents.
-
-
Meyer-Schuster or Rupe Rearrangement: If the alkyne is a propargyl alcohol derivative, gold catalysts can promote rearrangement to form α,β-unsaturated ketones or aldehydes, which will not cyclize to benzofurans.
-
Solution: Catalyst Choice. The choice of gold catalyst and ligands can influence the reaction pathway. For simple hydroalkoxylations, catalysts like (Ph₃P)AuCl/AgOTf are common. For more complex substrates, N-heterocyclic carbene (NHC) ligated gold complexes, such as [(NHC)AuCl]/AgNTf₂, can be more selective and prevent rearrangements.[5]
-
-
6-endo-dig Cyclization: While 5-exo-dig cyclization to form the furan ring is generally favored, with certain substitution patterns, the competing 6-endo-dig pathway to form a six-membered ring can occur.
-
Solution: Substrate Modification. If possible, modify the substrate to electronically or sterically disfavor the 6-endo pathway.
-
Comparative Table of Catalysts for Hindered Systems
| Catalyst System | Typical Substrate | Advantages for Hindered Systems | Common Limitations |
| Pd₂(dba)₃ / XPhos | o-Iodophenols, alkynes | High activity, overcomes steric hindrance in oxidative addition.[1] | Can be sensitive to air and moisture. |
| [(NHC)AuCl] / AgNTf₂ | o-Alkynylphenols | Highly oxophilic, activates alkynes under mild conditions, can prevent rearrangements.[5] | Can be prone to protodeauration with acidic protons. |
| [RhCp*Cl₂]₂ | Phenols with directing groups | Enables C-H activation/annulation, offering novel disconnection approaches. | Often requires a directing group on the substrate. |
| CuI / 1,10-phenanthroline | o-Haloketones | Less expensive than palladium, robust for certain intramolecular C-O bond formations.[6] | May require higher temperatures than Pd or Au. |
| Ni(OTf)₂ / Ligand | Aryl halides and ketones | Effective for intramolecular nucleophilic addition to form the furan ring.[6] | Can be sensitive to substrate electronic effects. |
Section 3: Metal-Free Strategies – Avoiding Catalyst-Related Issues
For some applications, avoiding transition metals is desirable to prevent product contamination. Metal-free methods offer viable alternatives, though they come with their own set of challenges.
Q4: I am attempting an iodine(III)-catalyzed oxidative cyclization of a hindered 2-hydroxystilbene, but the reaction is incomplete and gives poor yields. How can I optimize this?
A4: Hypervalent iodine reagents like PhI(OAc)₂ are excellent for this transformation, but their reactivity can be insufficient for sterically demanding substrates.
Causality & Troubleshooting:
-
Insufficient Oxidizing Power: The catalytic amount of PhI(OAc)₂ may not be turning over efficiently, or its oxidative potential may not be enough to overcome the hindered transition state.
-
Solution 1: Stoichiometric Reagent. In challenging cases, using a stoichiometric amount of the hypervalent iodine reagent can force the reaction to completion.
-
Solution 2: Stronger Oxidant. In a catalytic system, a stronger terminal oxidant can be used to regenerate the active iodine(III) species more effectively. m-Chloroperbenzoic acid (m-CPBA) is often used in conjunction with catalytic PhI(OAc)₂ for this purpose.[7]
-
-
Side Reactions: The highly reactive intermediates in hypervalent iodine chemistry can lead to side reactions, especially with electron-rich aromatic rings.
-
Solution: Temperature Control. These reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve selectivity and minimize byproduct formation.
-
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of a 2,3-Disubstituted Benzofuran
This protocol is a general guideline for the synthesis of a hindered benzofuran via a one-pot Sonogashira coupling and cyclization.
Materials:
-
Hindered o-iodophenol (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
CuI (5 mol%)
-
Cs₂CO₃ (2.5 eq)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the o-iodophenol, Pd₂(dba)₃, XPhos, CuI, and Cs₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to 100-110 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Gold-Catalyzed Intramolecular Hydroalkoxylation
This protocol describes the cyclization of a hindered o-alkynylphenol.
Materials:
-
Hindered o-alkynylphenol (1.0 eq)
-
[(IPr)AuCl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (1 mol%)
-
AgNTf₂ (1 mol%)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [(IPr)AuCl] and AgNTf₂.
-
Add anhydrous DCM and stir for 5 minutes at room temperature.
-
Add a solution of the o-alkynylphenol in anhydrous DCM to the catalyst mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with DCM.
-
Concentrate the filtrate and purify the crude product by column chromatography if necessary.
Conclusion
The synthesis of sterically hindered benzofurans presents a significant challenge that often requires moving beyond standard protocols. A logical, cause-and-effect approach to troubleshooting is essential for success. By understanding the limitations of a given synthetic method and knowing which variables to adjust—be it the catalyst, ligand, base, or solvent—researchers can overcome the hurdles posed by steric congestion. This guide provides a framework for this analytical approach, empowering chemists to rationally design and optimize their synthetic strategies for these valuable molecular scaffolds.
References
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). National Institutes of Health. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health. [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). National Institutes of Health. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Pisor, J. W., Garcia, I. C., Mamo, K. T., & Muchalski, H. (2025). Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. Chemistry, an Asian Journal, e2500093. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Methyl vs. 2-Aryl Benzofurans
Introduction: The Benzofuran Scaffold as a Privileged Core in Drug Discovery
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of pharmacological properties, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[4][5][6][7][8] The versatility and favorable physicochemical features of the benzofuran core make it an exceptional starting point for the design of novel therapeutics.[5][9]
The biological activity of a benzofuran derivative is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth, objective comparison of two of the most significant classes of substituted benzofurans: 3-methylbenzofurans and 2-arylbenzofurans. By examining experimental data and structure-activity relationships (SAR), we will elucidate how these distinct substitution patterns dictate their therapeutic potential and mechanisms of action.
Section 1: The Biological Profile of 3-Methyl Benzofurans: A Focus on Anticancer Activity
The introduction of a small methyl group at the C-3 position of the benzofuran ring has been strongly correlated with significant cytotoxic activity against various cancer cell lines. While active across several therapeutic areas, the anticancer potential of this class is particularly noteworthy.
Potent Anticancer Effects
A key structure-activity relationship insight is that the presence of a methyl group at the C-3 position can significantly enhance antiproliferative activity compared to unsubstituted analogues.[10]
One prominent study detailed the synthesis of two series of benzofurans, 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans, and evaluated their efficacy against non-small cell lung carcinoma (NSCLC) cell lines, A549 and NCI-H23.[11][12] The 3-methylbenzofuran derivatives demonstrated potent growth inhibition, with IC₅₀ values against the A549 cell line ranging from a highly active 1.48 µM to 47.02 µM.[11] This activity was found to be mediated, at least in part, through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis.[11][12]
Further SAR analysis revealed that additional substitutions play a crucial role. For instance, derivative 4c , which features a para-methoxy group on a terminal phenyl ring, exhibited the highest antiproliferative activity in its series (IC₅₀ = 1.48 µM), a potency comparable to the control drug staurosporine.[11]
Other research has shown that modifying the 3-methyl group itself can amplify cytotoxicity. Bromoalkyl derivatives of benzofurans, particularly those derived from 1-(3-methyl-1-benzofuran-2-yl)ethanone, exhibit high cytotoxicity by inducing apoptosis in leukemia cells.[8] This highlights a synergistic relationship between the 3-methyl scaffold and halogenation.
Antimicrobial and Anti-inflammatory Activity
While the primary focus has been on anticancer applications, 3-methyl benzofurans are not devoid of other biological activities. A brominated 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative (compound 7) was found to possess moderate antibacterial activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values between 16 and 64 µg/mL.[8] This suggests that while perhaps not as potent as other antimicrobial scaffolds, the 3-methyl benzofuran core can be a viable starting point for developing anti-infective agents.
Section 2: The Biological Profile of 2-Aryl Benzofurans: A Hub for Anti-inflammatory and Neuroprotective Activity
Substituting the benzofuran core at the C-2 position with a bulky aryl group dramatically shifts the biological activity profile. This class of compounds has demonstrated exceptional promise as anti-inflammatory, neuroprotective, and, to a lesser extent, anticancer and antimicrobial agents.
Potent Anti-inflammatory and Neuroprotective Effects
2-Arylbenzofurans have emerged as powerful modulators of inflammatory and neurodegenerative pathways.
-
Anti-inflammatory Action: A study on 2-aroylbenzofurans revealed exceptional potency in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW-264.7 macrophages.[13] Several compounds exhibited IC₅₀ values in the low micromolar and even nanomolar range (0.75 to 13.27 µM), with the most potent compound recording an IC₅₀ of 0.57 µM.[13] The SAR from this study indicated that hydroxyl groups on both the benzofuran motif and a 4-hydroxyphenyl group at the C-2 position were critical for this high level of activity.[13]
-
Anti-Alzheimer's Disease Potential: In a groundbreaking application, 2-arylbenzofurans were specifically designed as multi-target agents for Alzheimer's disease.[14][15] These compounds act as potent dual inhibitors of both cholinesterases (like acetylcholinesterase, AChE) and β-secretase (BACE1), two key enzymes in the pathology of the disease. One lead compound, 20 , displayed an AChE inhibition IC₅₀ value of 0.086 µM, which is nearly identical to the clinically used drug Donepezil.[14][15] The same compound also showed potent BACE1 inhibition with an IC₅₀ of 0.043 µM.[14] The presence of multiple hydroxyl groups on the C-2 aryl ring was found to enhance BACE1 inhibitory activity.[14]
Anticancer and Antimicrobial Activities
While less pronounced than their anti-inflammatory effects, 2-arylbenzofurans do possess other valuable bioactivities.
-
Anticancer Activity: Naturally occurring 2-arylbenzofurans isolated from the plant Sesbania grandiflora have demonstrated moderate cytotoxicity against several cancer cell lines, including HeLa (cervical), HepG2 (liver), and MCF-7 (breast).[16][17] Furthermore, synthetic hybrids that incorporate a 2-arylbenzofuran structure, such as benzofuran-chalcone derivatives, have been developed as potent VEGFR-2 inhibitors.[18] One such derivative, 4g , showed impressive activity against HCC1806 (breast) and HeLa cells with IC₅₀ values of 5.93 µmol L⁻¹ and 5.61 µmol L⁻¹, respectively.[18]
-
Antimicrobial Activity: The 2-arylbenzofurans from Sesbania grandiflora also exhibited moderate activity specifically against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, though they were inactive against a panel of other common bacteria.[16][17]
Comparative Analysis and Structure-Activity Relationship (SAR)
The distinct biological profiles of 3-methyl and 2-aryl benzofurans are a direct consequence of their substitution patterns. The position and nature of the substituent dictate how the molecule interacts with biological targets.
Summary of Biological Activities
| Biological Activity | 3-Methyl Benzofurans | 2-Aryl Benzofurans | Key SAR Insights |
| Anticancer | Highly Potent , especially against NSCLC.[11] Activity enhanced by halogenation of the methyl group.[8] | Moderately Potent . Activity often linked to VEGFR-2 inhibition in hybrid structures.[18] | The C-3 methyl group is a strong driver of cytotoxicity. The C-2 aryl group can contribute, but often requires hybridization with other pharmacophores. |
| Anti-inflammatory | Moderate activity reported.[8] | Highly Potent . Driven by inhibition of inflammatory mediators like NO.[13] | The C-2 aryl group, particularly with hydroxyl substitutions, is crucial for potent anti-inflammatory action.[13] |
| Antimicrobial | Moderate activity, primarily against Gram-positive bacteria.[8] | Moderate and specific activity, notably against M. tuberculosis.[16][17] | Neither class is a broad-spectrum antimicrobial leader, but both show potential for targeted development. |
| Neuroprotective | Not a primary reported activity. | Highly Potent as dual AChE/BACE1 inhibitors for Alzheimer's disease.[14][15] | The 2-aryl scaffold is uniquely suited for interacting with the active sites of key neurodegenerative enzymes. |
Causality Behind Experimental Choices
The selection of substituents and their positions is a deliberate process rooted in medicinal chemistry principles. A small, electron-donating methyl group at C-3 may enhance interactions within the typically hydrophobic pockets of kinase domains like VEGFR-2. Conversely, the larger, planar aryl group at C-2, with its capacity for hydrogen bonding (via hydroxyl groups) and π-stacking interactions, is ideally suited to bind to the active sites of enzymes like acetylcholinesterase and those involved in inflammatory pathways.
Caption: Structure-activity relationship of 3-methyl vs. 2-aryl benzofurans.
Experimental Protocols & Methodologies
To ensure scientific integrity, the claims made in this guide are supported by established, self-validating experimental protocols. Below are methodologies for synthesizing these compounds and evaluating their primary biological activities.
Protocol 1: Synthesis of 3-Methyl Benzofuran Derivatives
This protocol is based on the classical reaction between an o-hydroxyacetophenone and chloroacetone.[8]
Materials:
-
Substituted o-hydroxyacetophenone (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (solvent)
-
Diethyl ether (Et₂O)
-
Deionized water
Procedure:
-
To a solution of the o-hydroxyacetophenone (16.6 mmol) and chloroacetone (16.6 mmol) in acetonitrile (30 mL), add K₂CO₃ (33.2 mmol).
-
Heat the mixture to 80 °C and stir vigorously for 48-96 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute with deionized water (20 mL).
-
Extract the aqueous layer with Et₂O (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the desired 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative.
Protocol 2: Synthesis of 2-Aryl Benzofuran Derivatives (Rap-Stoermer Reaction)
This protocol utilizes the Rap-Stoermer reaction, a reliable method for generating 2-substituted benzofurans.[13]
Materials:
-
Substituted salicylaldehyde (1.0 eq)
-
Substituted α-bromoacetophenone (phenacyl bromide) (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetone or DMF (solvent)
Procedure:
-
Dissolve the salicylaldehyde (1.0 eq) and K₂CO₃ (2.0 eq) in acetone.
-
Add the appropriate phenacyl bromide (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol) to obtain the pure 2-aroylbenzofuran product.
Caption: Comparative synthesis workflows for benzofuran derivatives.
Protocol 3: Evaluation of Anticancer Activity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, providing quantitative IC₅₀ data.[2][11]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test benzofuran derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 4: Evaluation of Anti-inflammatory Activity (Nitric Oxide Assay)
This assay quantifies the inhibition of NO production in macrophages stimulated with LPS, a common model for inflammation.[13][19]
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test 2-aryl benzofuran compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a non-stimulated control group. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). This reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-only control. Calculate IC₅₀ values accordingly.
Conclusion and Future Outlook
The substitution pattern on the benzofuran ring is a critical determinant of its biological activity. This guide demonstrates that:
-
3-Methylbenzofurans are a highly promising scaffold for the development of anticancer agents , particularly when combined with other strategic modifications like halogenation. Their activity is often linked to the inhibition of key kinases involved in tumor progression.
-
2-Arylbenzofurans excel as anti-inflammatory and neuroprotective agents . The aryl moiety is uniquely suited to interact with enzymes central to inflammation and neurodegeneration, making this class a prime candidate for treating conditions like arthritis and Alzheimer's disease.
While these general trends are clear, the overall biological profile of any given derivative remains a multifactorial outcome of its complete substitution pattern.[9] Future research will likely focus on creating hybrid molecules that combine the beneficial features of both classes, potentially leading to dual-action drugs with enhanced efficacy and novel mechanisms of action.
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Structure-activity relationship of halogenated vs. non-halogenated benzofurans
An In-Depth Comparative Guide to the Structure-Activity Relationship of Halogenated vs. Non-Halogenated Benzofurans
Introduction: The Benzofuran Scaffold and the Strategic Role of Halogenation
Benzofuran, a heterocyclic compound featuring a fused benzene and furan ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are abundant in nature and have been synthesized to create a vast library of molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7][8][9] The journey from a lead compound to a clinical drug is one of meticulous optimization, where small structural modifications can lead to profound changes in efficacy and safety. This is the core principle of the Structure-Activity Relationship (SAR).
This guide provides a comparative analysis of the SAR of halogenated versus non-halogenated benzofuran derivatives. We will explore how the strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine) influences the physicochemical properties, biological activities, and pharmacokinetic profiles of these compounds. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of this critical aspect of drug design.
Halogenation is a cornerstone of modern medicinal chemistry. The introduction of a halogen atom can modulate a molecule's lipophilicity, electronic distribution, and conformation. Crucially, halogens can participate in "halogen bonding," an attractive, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on a biological target, such as a protein.[1][10] This can significantly enhance binding affinity and, consequently, biological potency.[1][10] Furthermore, particularly with fluorine, halogenation can block sites of metabolic attack, improving a drug's stability and half-life in the body.[11][12]
Caption: The core benzofuran scaffold with numbered positions for substitution.
Comparative Analysis of Biological Activities
The true impact of halogenation is best understood by comparing the performance of halogenated and non-halogenated analogs in various biological assays.
Anticancer Activity: A Clear Advantage for Halogenation
In anticancer research, the addition of halogens to the benzofuran scaffold has consistently resulted in a significant enhancement of cytotoxic activity.[1][10]
-
Halogenated Derivatives: The ability of halogens to form strong halogen bonds often leads to superior binding affinity at the target site.[1][10] For instance, a benzofuran derivative with a bromine atom attached to the methyl group at the 3-position demonstrated remarkable and selective cytotoxicity against leukemia cell lines, with IC₅₀ values of 5 µM for K562 and a potent 0.1 µM for HL60, all while showing no toxicity towards normal cells.[1] This highlights that the specific placement of the halogen is a critical determinant of its biological effect.[1] Similarly, the addition of a single fluorine atom to the 4-position of a 2-benzofuranyl ring resulted in a twofold increase in inhibitory potency (Kᵢ = 88 nM; IC₅₀ = 0.43 µM).[1][10] Another study found a bromo-substituted benzofuran-oxadiazole conjugate to be the most effective compound against the HCT116 human colon cancer cell line, with an IC₅₀ of 3.27 µM.[5]
-
Non-Halogenated Derivatives: While often less potent than their halogenated counterparts, non-halogenated benzofurans, particularly when hybridized with other pharmacophores like piperazine or oxindole, still exhibit significant anticancer effects.[1][5][13] A 3-methylbenzofuran derivative bearing a para-methoxy phenyl group showed strong activity against the A549 lung cancer cell line (IC₅₀ = 1.48 µM).[5] Another non-halogenated hybrid compound displayed potent cytotoxicity against cervical cancer cell lines SiHa and HeLa, with IC₅₀ values of 1.10 µM and 1.06 µM, respectively.[5][13]
Table 1: Comparative In Vitro Anticancer Activity (IC₅₀, µM)
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated | Brominated (Position 3) | HL60 (Leukemia) | 0.1 | [1] |
| Halogenated | Fluorinated (Position 4) | Not Specified | 0.43 | [1][10] |
| Halogenated | Bromo-oxadiazole Hybrid | HCT-116 (Colon) | 3.27 | [5] |
| Non-Halogenated | Methoxy-substituted | A549 (Lung) | 1.48 | [5] |
| Non-Halogenated | Benzofuran Hybrid | HeLa (Cervical) | 1.06 | [5][13] |
| Non-Halogenated | Benzofuran Hybrid | SiHa (Cervical) | 1.10 | [5][13] |
Antimicrobial Activity: A More Complex Relationship
The influence of halogenation on antimicrobial activity is more nuanced and highly dependent on the overall molecular structure.
-
Halogenated Derivatives: In certain molecular contexts, halogenation significantly boosts antibacterial potency. A notable example involves derivatives with two bromo substituents—one on the benzofuran ring's C-5 position and another on an attached phenyl ring—which showed excellent broad-spectrum antibacterial activity.[4]
-
Non-Halogenated Derivatives: In other cases, non-halogenated substituents, such as hydroxyl groups, are the key drivers of activity. Benzofuran derivatives with a hydroxyl group at the C-6 position exhibited excellent antibacterial effects against a range of strains, with MIC₈₀ values between 0.78 and 3.12 µg/mL.[4] Similarly, a hydroxyl group at the C-4 position conferred potent activity against S. aureus and MRSA.[4]
-
Contradictory Evidence: It is crucial to note that the positive effect of halogenation is not universal. In at least one synthesized series of benzofurans, compounds with halogen substituents demonstrated no antibacterial activity, underscoring that SAR is not determined by a single functional group but by the interplay of the entire molecular architecture.[4]
Anti-inflammatory and Antiviral Activities
The exploration of benzofurans extends to other therapeutic areas where halogenation also plays a key role.
-
Anti-inflammatory: Fluorinated benzofuran and dihydrobenzofuran derivatives have been identified as efficient anti-inflammatory agents.[14] They act by suppressing the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS).[14] For some of these fluorinated compounds, IC₅₀ values for the inhibition of inflammatory cytokines were in the low micromolar range.[14]
-
Antiviral: Benzofuran derivatives have shown promise as antiviral agents.[15][16] Recently, a series of benzofurans were identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which is crucial for the innate immune response to viral infections.[17] This activity conferred broad-spectrum antiviral capabilities, including potent inhibition of SARS-CoV-2 replication at nanomolar concentrations.[17]
Caption: Workflow for comparing halogenated vs. non-halogenated benzofurans.
Experimental Protocols: A Framework for Validation
To ensure scientific integrity, the claims made in this guide are supported by established experimental methodologies. Below are detailed protocols for key experiments central to SAR studies of benzofuran derivatives.
Protocol 1: Synthesis of 2-Substituted Benzofurans via TiCl₄-Promoted Cyclization
This protocol describes a one-step synthesis of benzofurans from readily available phenols and α-haloketones, a method noted for its high regioselectivity and broad substrate scope.[18]
Rationale: This method combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration into a single, efficient step, avoiding the need for expensive transition metal catalysts or harsh conditions often required in other synthetic routes.[18][19]
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted phenol (1.2 mmol) and the α-haloketone (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Catalyst Addition: Slowly add titanium tetrachloride (TiCl₄, 1.0 M solution in DCM, 2.0 mmol) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated by thin-layer chromatography (TLC) monitoring (typically 2-6 hours).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure benzofuran derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard method for determining the cytotoxic potential (IC₅₀ value) of a compound.[1][3]
Rationale: This assay relies on the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust and quantifiable measure of cytotoxicity.[3]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT116, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test benzofuran derivatives (both halogenated and non-halogenated) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing a key parameter (intrinsic clearance) for predicting in vivo pharmacokinetic behavior.[12][20][21]
Rationale: The liver is the primary site of drug metabolism.[22] Using liver microsomes, which contain a high concentration of Phase I metabolizing enzymes like Cytochrome P450s, allows for a reliable in vitro assessment of a compound's metabolic stability.[12][21] A compound that is rapidly metabolized will have a low half-life and potentially poor bioavailability.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing human liver microsomes (final concentration ~0.5 mg/mL) and NADPH regenerating system (to supply the necessary cofactor for enzyme activity) in a phosphate buffer (pH 7.4).
-
Incubation Setup: In a 96-well plate, pre-warm the master mix at 37°C.
-
Initiate Reaction: Add the test benzofuran derivative (final concentration typically 1 µM) to the wells to initiate the metabolic reaction. Include a positive control compound with known metabolic instability (e.g., Verapamil) and a negative control (incubation without the NADPH regenerating system) to check for non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and quench the reaction by adding it to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Centrifuge the collection plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the rate of elimination (k). Calculate the in vitro half-life (t½) as 0.693/k. Calculate the intrinsic clearance (Clᵢₙₜ) based on the half-life and the protein concentration.
Conclusion and Future Outlook
The structure-activity relationship of benzofurans is a dynamic field where halogenation has proven to be a powerful and effective strategy for enhancing biological activity, particularly in the development of anticancer agents. The evidence strongly indicates that the introduction of halogens, through mechanisms like halogen bonding and the modulation of physicochemical properties, frequently leads to derivatives with superior potency compared to their non-halogenated analogs.[1][14][23]
However, the effect is not a simple "on/off" switch. The type of halogen, its precise location on the benzofuran scaffold, and the overall molecular environment are all critical factors that dictate the final biological outcome.[1][4] In some contexts, such as for certain antimicrobial targets, other functional groups like hydroxyls may play a more dominant role.[4]
For drug development professionals, this comparative guide underscores a key principle: successful lead optimization requires a multi-parameter approach. While halogenation can significantly boost potency and improve metabolic stability, these benefits must be carefully balanced against potential changes in solubility, permeability, and off-target effects. The experimental protocols provided herein offer a robust framework for systematically evaluating these parameters, enabling a more rational and efficient design of next-generation benzofuran-based therapeutics.
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Cincinelli, R., et al. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PubMed. Available at: [Link]
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Keri, R.S., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]
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Xu, X., et al. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]
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Rashad, A.E., et al. (2009). Synthesis of potent antitumor and antiviral benzofuran derivatives. PubMed. Available at: [Link]
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Wang, L., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]
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Al-Warhi, T., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]
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Papadaki-Valiraki, A., et al. (1993). Synthesis and antiviral activity of some new benzofuran derivatives. PubMed. Available at: [Link]
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Abu-Shahba, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. Available at: [Link]
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A Comparative Spectroscopic Guide to Benzofuran Isomers: Differentiating Methoxybenzofurans
For researchers and professionals in drug discovery and organic synthesis, the unambiguous identification of isomers is a critical step. Positional isomers, such as the methoxy-substituted benzofurans, often exhibit subtle but significant differences in their spectroscopic profiles. This guide provides a detailed comparative analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 4-, 5-, 6-, and 7-methoxybenzofuran, offering a robust framework for their differentiation.
The Structural Significance of Spectroscopic Differentiation
Benzofuran and its derivatives are prevalent scaffolds in numerous biologically active compounds. The precise location of a substituent on the benzofuran ring system can profoundly influence a molecule's pharmacological activity. Consequently, the ability to confidently distinguish between isomers is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the exact substitution pattern by probing the electronic and vibrational environment of the molecule.
In this guide, we will explore how the position of the methoxy group in methoxybenzofuran isomers creates a unique electronic fingerprint, leading to characteristic shifts and patterns in their respective spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is arguably the most informative technique for isomer differentiation, as the chemical shift of each proton is highly sensitive to its local electronic environment. The electron-donating methoxy group exerts a significant influence on the aromatic protons of the benzofuran ring, with the magnitude of this effect being position-dependent.
Comparative ¹H NMR Data of Methoxybenzofuran Isomers
| Proton | 4-Methoxybenzofuran (δ, ppm) | 5-Methoxybenzofuran (δ, ppm) | 6-Methoxybenzofuran (δ, ppm) | 7-Methoxybenzofuran (δ, ppm) |
| H-2 | ~7.55 | ~7.50 | ~7.51 | ~7.58 |
| H-3 | ~6.75 | ~6.85 | ~6.70 | ~6.80 |
| H-4 | - | ~7.10 | ~7.35 | ~6.85 |
| H-5 | ~6.90 | - | ~6.90 | ~7.15 |
| H-6 | ~7.20 | ~6.95 | - | ~7.15 |
| H-7 | ~6.80 | ~7.40 | ~7.00 | - |
| -OCH₃ | ~3.90 | ~3.85 | ~3.85 | ~3.95 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. Data is compiled from various sources, including the Spectral Database for Organic Compounds (SDBS).
Expert Interpretation:
The position of the methoxy group significantly impacts the chemical shifts of the protons on the benzene ring. For instance, in 4-methoxybenzofuran , the H-5 proton is shielded and appears at a relatively upfield position (~6.90 ppm) compared to the corresponding proton in unsubstituted benzofuran. Conversely, in 7-methoxybenzofuran , the H-6 proton is shielded. The furan ring protons (H-2 and H-3) are less affected by the methoxy group's position on the benzene ring, but subtle differences in their coupling constants and long-range couplings can provide further structural confirmation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the methoxy substituent.
Comparative ¹³C NMR Data of Methoxybenzofuran Isomers
| Carbon | 4-Methoxybenzofuran (δ, ppm) | 5-Methoxybenzofuran (δ, ppm) | 6-Methoxybenzofuran (δ, ppm) | 7-Methoxybenzofuran (δ, ppm) |
| C-2 | ~145.0 | ~146.0 | ~145.5 | ~145.2 |
| C-3 | ~103.0 | ~106.5 | ~104.0 | ~105.0 |
| C-3a | ~115.0 | ~128.0 | ~122.0 | ~118.0 |
| C-4 | ~156.0 | ~112.0 | ~112.5 | ~105.0 |
| C-5 | ~100.0 | ~156.0 | ~119.0 | ~122.0 |
| C-6 | ~125.0 | ~112.5 | ~158.0 | ~122.0 |
| C-7 | ~105.0 | ~115.0 | ~96.0 | ~145.0 |
| C-7a | ~150.0 | ~150.0 | ~156.0 | ~140.0 |
| -OCH₃ | ~55.5 | ~56.0 | ~55.8 | ~56.0 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. Data is compiled from various sources, including the Spectral Database for Organic Compounds (SDBS).
Expert Interpretation:
The most dramatic effect of the methoxy group is observed on the carbon to which it is directly attached (ipso-carbon), which is significantly deshielded and appears at a downfield chemical shift (e.g., C-4 in 4-methoxybenzofuran at ~156.0 ppm). The ortho and para carbons to the methoxy group are shielded due to resonance effects, resulting in upfield shifts. For example, in 6-methoxybenzofuran , the C-7 carbon appears at a remarkably upfield position (~96.0 ppm). These distinct patterns in the aromatic region of the ¹³C NMR spectrum provide a definitive method for isomer assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints
FT-IR spectroscopy probes the vibrational modes of a molecule. While it may not always provide as definitive evidence for isomer differentiation as NMR, characteristic C-O and C-H bending vibrations can offer valuable confirmatory data.
Comparative FT-IR Data of Methoxybenzofuran Isomers (Key Bands, cm⁻¹)
| Vibrational Mode | 4-Methoxybenzofuran | 5-Methoxybenzofuran | 6-Methoxybenzofuran | 7-Methoxybenzofuran |
| C-H aromatic stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H aliphatic stretch (-OCH₃) | ~2950-2850 | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=C aromatic stretch | ~1620-1450 | ~1620-1450 | ~1620-1450 | ~1620-1450 |
| C-O-C asymmetric stretch | ~1260 | ~1270 | ~1250 | ~1280 |
| C-O-C symmetric stretch | ~1030 | ~1025 | ~1035 | ~1020 |
| C-H out-of-plane bend | ~850-750 | ~850-750 | ~850-750 | ~850-750 |
Note: The wavenumbers are approximate. Data is compiled from various sources, including the Spectral Database for Organic Compounds (SDBS).
Expert Interpretation:
The most diagnostic bands for methoxybenzofuran isomers in the IR spectrum are the C-O-C stretching vibrations of the methoxy group and the furan ring, as well as the C-H out-of-plane bending modes in the fingerprint region. The precise position of the strong C-O-C asymmetric stretch can vary slightly between isomers. Furthermore, the pattern of C-H out-of-plane bending bands between 750 and 850 cm⁻¹ is characteristic of the substitution pattern on the benzene ring and can serve as a key differentiator.
Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion Confirmation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While all methoxybenzofuran isomers have the same molecular weight, their fragmentation patterns upon electron ionization (EI) can differ, providing clues to their structure.
Comparative Mass Spectrometry Data of Methoxybenzofuran Isomers (Key Fragments, m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 |
| 4-Methoxybenzofuran | 148 | 133 ([M-CH₃]⁺) | 105 ([M-CH₃-CO]⁺) | 77 ([C₆H₅]⁺) |
| 5-Methoxybenzofuran | 148 | 133 ([M-CH₃]⁺) | 105 ([M-CH₃-CO]⁺) | 77 ([C₆H₅]⁺) |
| 6-Methoxybenzofuran | 148 | 133 ([M-CH₃]⁺) | 105 ([M-CH₃-CO]⁺) | 77 ([C₆H₅]⁺) |
| 7-Methoxybenzofuran | 148 | 133 ([M-CH₃]⁺) | 105 ([M-CH₃-CO]⁺) | 77 ([C₆H₅]⁺) |
Note: Fragmentation patterns can be influenced by the ionization energy and the specific instrument used.
Expert Interpretation:
All four isomers will exhibit a strong molecular ion peak at m/z 148. The primary fragmentation pathway for methoxyaromatic compounds is the loss of a methyl radical (•CH₃) to form a stable oxonium ion, resulting in a prominent peak at m/z 133. Subsequent loss of carbon monoxide (CO) from this fragment leads to a peak at m/z 105. While the major fragments are often the same, the relative intensities of these fragment ions can sometimes differ between isomers, offering a potential, albeit less definitive, means of differentiation. For unequivocal identification, MS is best used in conjunction with chromatographic separation techniques like GC-MS.[1]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide. It is essential to consult the specific instrument manuals and adapt the procedures as necessary.
¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring NMR spectra involves dissolving the sample in a deuterated solvent and placing it in an NMR tube.[2]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the benzofuran isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each carbon.
Caption: General workflow for NMR sample preparation and data acquisition.
FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining FT-IR spectra of solid and liquid samples.[3]
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the benzofuran isomer directly onto the ATR crystal. If the sample is a solid, ensure good contact by applying pressure with the built-in clamp.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates the components of a mixture before their detection by mass spectrometry.[4]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the benzofuran isomer (typically 10-100 ppm) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup: Set the appropriate GC and MS parameters, including the GC column type, temperature program, injector temperature, and MS scan range.
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Separation and Detection: The sample is vaporized and separated on the GC column. The separated components then enter the mass spectrometer for ionization, fragmentation, and detection.
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the compound and its fragmentation pattern.
Caption: A simplified workflow for the analysis of a sample by GC-MS.
Conclusion
The differentiation of benzofuran isomers is readily achievable through a systematic and comparative analysis of their spectroscopic data. ¹H and ¹³C NMR spectroscopy, in particular, provide definitive evidence for the position of the methoxy substituent, with each isomer displaying a unique set of chemical shifts and coupling patterns. FT-IR and Mass Spectrometry serve as valuable complementary techniques for confirming the functional groups present and the molecular weight of the compounds. By understanding the principles behind these spectroscopic methods and following robust experimental protocols, researchers can confidently identify and characterize benzofuran isomers, a crucial step in the advancement of medicinal chemistry and materials science.
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A Comparative Guide to the In Vivo Validation of 3-Methylbenzofuran-5-carboxylic Acid as a Potential Anticancer Agent
Introduction: The benzofuran scaffold is a core component in numerous biologically active compounds, with many derivatives demonstrating significant anticancer potential.[1][2] Recent research has highlighted the promise of this chemical class, with various synthetic derivatives showing potent cytotoxic activity against a range of human cancer cell lines.[2][3] Specifically, compounds from the 3-methylbenzofuran series have shown encouraging in vitro antiproliferative activity against non-small cell lung carcinoma (NSCLC) cell lines, A549 and NCI-H23, with a hypothesized mechanism involving the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
This guide provides a comprehensive framework for the subsequent in vivo validation of a promising candidate from this series: 3-Methylbenzofuran-5-carboxylic acid (herein referred to as 3-MBCA). The transition from a controlled in vitro environment to a complex biological system is a critical and often challenging phase in preclinical drug development.[5][6] This document outlines a robust, comparative experimental strategy designed to rigorously evaluate the efficacy and safety of 3-MBCA in vivo, providing the foundational data necessary for further development. We will detail the scientific rationale behind the selection of models and comparators, provide step-by-step protocols for key experiments, and present a framework for data analysis and interpretation.
Part 1: Strategic Framework for In Vivo Validation
The primary objective of in vivo testing is to determine if the promising cytotoxic effects of 3-MBCA observed in cell culture translate to a therapeutic benefit in a living organism.[6] This involves assessing not only the compound's ability to inhibit tumor growth but also its overall safety profile and pharmacokinetic behavior, which are impossible to model accurately in vitro.[7]
Our strategy is built on a comparative approach, benchmarking 3-MBCA against both a vehicle control and a clinically relevant standard-of-care agent. This allows for a clear interpretation of its therapeutic index and potential advantages over existing treatments.
The Pharmacologic Audit Trail (PhAT)
To ensure a rigorous and rational evaluation, our experimental design follows the principles of the Pharmacologic Audit Trail (PhAT).[8] This paradigm involves a sequential series of questions to validate the drug's behavior, from target engagement to clinical activity. Key stages include:
-
Pharmacokinetics (PK): Does 3-MBCA achieve sufficient concentration in the plasma and tumor tissue?[9][10]
-
Pharmacodynamics (PD): Does 3-MBCA engage its intended target (VEGFR-2) and modulate downstream pathways in the tumor?[11][12]
-
Efficacy: Does target engagement translate into a significant antitumor effect?
-
Toxicity: What is the safety profile of 3-MBCA at therapeutically effective doses?[13]
Selection of In Vivo Model and Comparators
Rationale for Model Selection: Based on the strong in vitro activity of 3-methylbenzofuran derivatives against the A549 NSCLC cell line[4][14], the most logical starting point is a human tumor xenograft model . This involves implanting A549 human cancer cells into immunocompromised mice.[15] This model allows for the direct assessment of the compound's effect on human tumor growth.
-
Host Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are an excellent choice due to their profound immunodeficiency, which supports robust engraftment of human cells.
-
Alternative Models: Should the mechanism of 3-MBCA be suspected to involve the immune system, a syngeneic model would be necessary.[16][17] This involves transplanting murine tumor cells (e.g., Lewis Lung Carcinoma) into a genetically identical and immunocompetent mouse strain (e.g., C57BL/6), allowing for the study of interactions between the therapeutic agent and a fully functional immune system.[18] For this initial validation, we will focus on the xenograft model.
Rationale for Comparator Selection:
-
Cisplatin: A platinum-based chemotherapy agent that is a standard-of-care for NSCLC. It serves as a benchmark for traditional cytotoxic therapy.
-
Sorafenib: A multi-kinase inhibitor that targets VEGFR, among other kinases. It provides a relevant mechanistic comparator to evaluate the efficacy of targeted anti-angiogenic therapy.
Part 2: Experimental Design & Protocols
A successful in vivo evaluation relies on meticulously executed protocols.[15] The overall workflow is designed to assess efficacy, toxicity, and pharmacokinetics concurrently.
Caption: High-level workflow for the in vivo validation of 3-MBCA.
Protocol 1: A549 Xenograft Tumor Model Establishment
This protocol is adapted from standard methodologies for establishing subcutaneous xenografts.[19][20]
-
Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin. Wash the cells twice with cold, serum-free medium or PBS.[19]
-
Cell Counting & Viability: Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; it should be >95%.
-
Resuspension: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® or a similar basement membrane extract to a final concentration of 5 x 10^7 cells/mL.[19][21] The Matrigel aids in tumor take and growth.[21] Keep cells on ice until injection.
-
Implantation: Anesthetize 6-8 week old female NSG mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[19]
-
Monitoring: Observe mice for tumor development. Tumors should become palpable within 7-14 days. Begin caliper measurements once tumors are established.
Protocol 2: In Vivo Efficacy and Toxicity Study
-
Tumor Measurement: Measure tumors 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[15]
-
Randomization: When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) with similar mean tumor volumes.
-
Group 1: Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80 in water, p.o., daily)
-
Group 2: 3-MBCA (e.g., 50 mg/kg, p.o., daily)
-
Group 3: Cisplatin (e.g., 5 mg/kg, i.p., once weekly)
-
Group 4: Sorafenib (e.g., 30 mg/kg, p.o., daily)
-
-
Treatment Administration: Administer compounds as per the defined schedule. The dose and schedule for 3-MBCA may need to be optimized in a preliminary dose-range finding study.
-
Efficacy Monitoring: Continue monitoring tumor volume throughout the study. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Toxicity Monitoring: Record body weight for each animal at every measurement. Observe mice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, labored breathing).[13] A body weight loss exceeding 20% typically requires euthanasia.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days).[15] Euthanize all animals, and collect tumors and major organs (liver, kidney, spleen, lungs, heart) for further analysis.
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
This requires a separate satellite group of tumor-bearing mice (n=3 per time point) that will not be used for efficacy endpoints.[22]
-
PK Sample Collection: After a single dose of 3-MBCA, collect blood samples (e.g., via submandibular bleed) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[22] Process blood to plasma and store at -80°C. At the final time point, collect the tumor and other organs.
-
PK Analysis: Analyze plasma and tissue homogenate concentrations of 3-MBCA using a validated LC-MS/MS method. This will determine key parameters like Cmax, Tmax, half-life (T½), and area under the curve (AUC).[22]
-
PD Sample Collection: From the main efficacy study, collect a portion of the tumors at the end of the study. Flash-freeze one portion for molecular analysis and fix the other in formalin for immunohistochemistry (IHC).
-
PD Biomarker Analysis: Assess the modulation of the VEGFR-2 pathway.
-
Western Blot/ELISA: Measure levels of phosphorylated VEGFR-2 (pVEGFR-2) and downstream effectors like p-ERK in tumor lysates.
-
IHC: Stain tumor sections for markers of angiogenesis (e.g., CD31 to quantify microvessel density) and proliferation (e.g., Ki-67). A reduction in these markers would provide evidence of 3-MBCA's biological effect.[11]
-
Caption: Hypothesized mechanism of 3-MBCA inhibiting the VEGFR-2 pathway.
Part 3: Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear comparison. The following tables represent hypothetical outcomes for this study.
Table 1: Comparative Antitumor Efficacy
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI, %) | p-value (vs. Vehicle) |
| Vehicle Control | - | 1650 ± 150 | - | - |
| 3-MBCA | 50 mg/kg, p.o., qd | 742 ± 95 | 55% | <0.01 |
| Cisplatin | 5 mg/kg, i.p., qw | 610 ± 88 | 63% | <0.01 |
| Sorafenib | 30 mg/kg, p.o., qd | 693 ± 92 | 58% | <0.01 |
TGI (%) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Systemic Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths | Notable Clinical Signs |
| Vehicle Control | <2% | 0/10 | None |
| 3-MBCA | ~5% | 0/10 | None |
| Cisplatin | ~18% | 1/10 | Lethargy, ruffled fur |
| Sorafenib | ~12% | 0/10 | Mild lethargy |
Table 3: Pharmacokinetic Parameters of 3-MBCA (50 mg/kg, single oral dose)
| Parameter | Plasma | Tumor |
| Cmax (ng/mL or ng/g) | 1250 | 850 |
| Tmax (hr) | 2 | 4 |
| AUC (0-24h) (ng·h/mL) | 7800 | 9500 |
| T½ (hr) | 6.5 | - |
Conclusion
This guide presents a comprehensive, scientifically grounded strategy for the in vivo validation of this compound. By employing a human tumor xenograft model and benchmarking against standard-of-care agents, this experimental plan is designed to robustly assess the compound's therapeutic potential. The integrated analysis of efficacy, toxicity, pharmacokinetics, and pharmacodynamics will provide a clear, data-driven basis for decision-making.[11] The hypothetical data presented suggests that 3-MBCA could possess significant antitumor activity with a favorable safety profile compared to conventional chemotherapy. Successful validation through this framework would strongly support its advancement as a novel anticancer drug candidate.
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A Comparative Efficacy Analysis of 3-Methylbenzofuran-5-carboxylic acid and Established NAMPT Inhibitors in Oncology Research
In the landscape of modern oncology, the targeting of metabolic pathways essential for tumor growth and survival represents a frontier of intense research and development. One such pivotal target is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3][4] Given the heightened metabolic demands of cancer cells, their reliance on the NAMPT-mediated NAD+ supply makes this enzyme an attractive therapeutic vulnerability.[5][6][7] This guide provides a comprehensive comparison of the putative novel inhibitor, 3-Methylbenzofuran-5-carboxylic acid, with well-characterized NAMPT inhibitors, namely FK866 and GMX1778 (also known as CHS-828).
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of the mechanistic underpinnings of NAMPT inhibition, comparative efficacy data, and the requisite experimental protocols for independent validation. The benzofuran scaffold is of significant interest in medicinal chemistry, with various derivatives demonstrating potent biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[8][9][10] While direct evidence for this compound as a NAMPT inhibitor is emerging, its structural class warrants a rigorous comparative evaluation against established benchmarks.
The Central Role of NAMPT in Cancer Cell Metabolism and Survival
NAMPT is a key enzyme that catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway.[2][4] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions in energy metabolism, DNA repair through Poly(ADP-ribose) polymerases (PARPs), and signaling through sirtuins.[5][11] Cancer cells, with their rapid proliferation and high energy expenditure, exhibit a heightened dependence on this pathway, making them particularly susceptible to NAMPT inhibition.[5][7]
By blocking NAMPT, inhibitors deplete the intracellular NAD+ pool, leading to a cascade of events that culminate in cell death.[5] These include the disruption of ATP production, impairment of DNA repair mechanisms, and the induction of apoptosis or necrosis.[5] The therapeutic potential of NAMPT inhibitors is thus rooted in their ability to selectively starve cancer cells of a critical metabolite.
Comparative Efficacy of NAMPT Inhibitors
A direct comparison of the inhibitory potential of this compound with established inhibitors like FK866 and GMX1778 is crucial for determining its therapeutic promise. The following table summarizes hypothetical in-vitro efficacy data for this compound alongside published data for the reference compounds.
| Inhibitor | Target | In-vitro IC50 (Enzymatic Assay) | Cell-based IC50 (A549 Lung Carcinoma) | Mechanism of Action |
| This compound | NAMPT (putative) | Data not yet available | Data not yet available | Competitive/Non-competitive (putative) |
| FK866 (Daporinad) | NAMPT | 0.09 nM[2] | ~1-10 nM | Non-competitive inhibitor[1] |
| GMX1778 (CHS-828) | NAMPT | < 25 nM[2][12] | ~5-50 nM | Competitive inhibitor[12] |
| Staurosporine | Protein Kinases | Not Applicable | 1.52 µM[13] | Broad-spectrum kinase inhibitor |
Note: Data for this compound is hypothetical and serves as a placeholder for experimental determination. Staurosporine is included as a general cytotoxic reference.
Derivatives of 3-methylbenzofuran have shown antiproliferative activity against the A549 non-small cell lung cancer cell line, with some compounds exhibiting IC50 values as low as 1.48 µM, comparable to staurosporine.[13] This suggests that the benzofuran scaffold may be a promising starting point for the development of potent anti-cancer agents.
Experimental Protocols for Comparative Analysis
To empirically determine the efficacy of this compound as a NAMPT inhibitor and compare it to known standards, a series of well-defined experiments are necessary. The following protocols provide a framework for such a comparative study.
Biochemical NAMPT Inhibition Assay
Objective: To determine the in-vitro half-maximal inhibitory concentration (IC50) of the test compound against recombinant human NAMPT.
Methodology:
-
Reagents and Materials: Recombinant human NAMPT, nicotinamide, ATP, PRPP, NAD+/NADH detection kit, 96-well plates, plate reader.
-
Procedure: a. Prepare a serial dilution of this compound, FK866, and GMX1778 in a suitable buffer. b. In a 96-well plate, add the recombinant NAMPT enzyme to each well. c. Add the diluted inhibitor compounds to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C. d. Initiate the enzymatic reaction by adding a substrate mixture containing nicotinamide, ATP, and PRPP. e. Incubate the reaction for a specified period (e.g., 60 minutes) at 37°C. f. Stop the reaction and measure the amount of NAD+ produced using a commercially available NAD+/NADH detection kit, following the manufacturer's instructions. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines and determine the cell-based IC50 value.
Methodology:
-
Cell Lines: A549 (non-small cell lung carcinoma) or other relevant cancer cell lines.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound, FK866, and GMX1778 for a specified duration (e.g., 72 hours). c. After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Intracellular NAD+ Level Measurement
Objective: To confirm the on-target effect of the test compound by measuring the depletion of intracellular NAD+ levels.
Methodology:
-
Procedure: a. Seed cells in a 96-well plate and treat with the test compounds at various concentrations for a defined period (e.g., 24 hours).[14] b. Lyse the cells and measure the intracellular NAD+ levels using a commercially available NAD+/NADH-Glo™ Assay. c. Normalize the NAD+ levels to the total protein concentration in each sample. d. Compare the NAD+ levels in treated cells to those in untreated controls to determine the extent of NAD+ depletion.
Discussion and Future Directions
The comparative analysis of this compound with established NAMPT inhibitors like FK866 and GMX1778 provides a critical framework for evaluating its potential as a novel anti-cancer agent. While the benzofuran scaffold has demonstrated promise in oncology, rigorous experimental validation is paramount. The outlined protocols offer a standardized approach to generate the necessary data for a comprehensive efficacy assessment.
Future studies should focus on elucidating the precise mechanism of action of this compound, including its binding kinetics and potential off-target effects. In-vivo studies using xenograft models will be essential to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.[15][16] Furthermore, exploring combination therapies, where NAMPT inhibitors are used in conjunction with other anti-cancer drugs, may reveal synergistic effects and provide new avenues for treatment.[6][15] The development of novel NAMPT inhibitors remains a promising strategy in the ongoing effort to combat cancer.
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A Head-to-Head Comparison of Synthetic Routes to Benzofuran Cores: A Guide for Researchers
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1] Its synthesis has been a subject of intense research, leading to a diverse array of synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes to the benzofuran core, offering insights into their mechanisms, practical applications, and relative merits. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
The Perkin Rearrangement: A Classic Route to 2-Carboxybenzofurans
First reported by William Henry Perkin in 1870, the Perkin rearrangement is a classic method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[2][3] The reaction proceeds via a base-catalyzed ring contraction, offering a reliable, albeit somewhat indirect, route to this class of benzofurans.
Mechanism of the Perkin Rearrangement
The reaction is initiated by a hydroxide-mediated cleavage of the lactone ring in the 3-halocoumarin. This is followed by an intramolecular nucleophilic substitution to form the five-membered furan ring. The generally accepted mechanism involves the formation of a vinylidene intermediate after the initial ring opening.
Caption: Mechanism of the Perkin Rearrangement.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
Modern adaptations of the Perkin rearrangement often employ microwave irradiation to significantly reduce reaction times and improve yields.[2]
Synthesis of 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid: [2]
-
To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol).
-
Add ethanol (5ml) and sodium hydroxide (0.0201g, 0.503mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water and acidify with concentrated hydrochloric acid to pH 1.
-
Collect the resulting precipitate by vacuum filtration and dry to yield the product.
Palladium-Catalyzed Routes: Versatility and Efficiency
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the construction of the benzofuran core is no exception. The Sonogashira and Heck reactions are two of the most powerful methods in this category.
Sonogashira Coupling Followed by Cyclization
This powerful domino reaction typically involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to afford the benzofuran.[4] This method allows for the synthesis of a wide variety of 2,3-disubstituted benzofurans in a single pot.[5]
Mechanism of Sonogashira Coupling and Cyclization
The catalytic cycle begins with the oxidative addition of the o-iodophenol to the Pd(0) catalyst. This is followed by a copper-catalyzed deprotonation of the terminal alkyne and transmetalation to the palladium center. Reductive elimination furnishes the coupled product, which then undergoes an intramolecular hydroalkoxylation to yield the benzofuran.
Caption: Palladium-catalyzed Sonogashira coupling and cyclization.
Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Benzofurans[5]
General Procedure:
-
To a sealed tube, add 2-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Add a solution of the terminal alkyne (1.2 equiv) and aryl iodide (1.5 equiv) in DMF.
-
Add K₂CO₃ (3.0 equiv).
-
Seal the tube and heat at 100 °C for the specified time.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Intramolecular Heck Reaction
The intramolecular Heck reaction provides a powerful means to construct the benzofuran ring from readily available o-alkenylphenols or their precursors.[6] This reaction involves the palladium-catalyzed cyclization of an alkene onto an aryl ring.
Mechanism of the Intramolecular Heck Reaction
The catalytic cycle is initiated by the oxidative addition of an aryl halide or triflate to a Pd(0) species. The resulting Pd(II) complex then undergoes an intramolecular carbopalladation across the double bond of the tethered alkene. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and furnishes the benzofuran product.
Caption: Intramolecular Heck reaction for benzofuran synthesis.
Experimental Protocol: Intramolecular Heck Reaction in Ionic Liquid[7]
General Procedure:
-
A mixture of the o-allyloxyphenyl bromide (1 mmol), PdCl₂ (0.05 mmol), and NaOAc (2 mmol) in the ionic liquid [BMIm]BF₄ (2 mL) is stirred at 120 °C for 12 hours.
-
After cooling to room temperature, the product is extracted with diethyl ether.
-
The combined ether layers are washed with water, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
O-Alkylation of Phenols Followed by Cyclization
This is a straightforward and widely used two-step method for the synthesis of benzofurans.[7] The first step involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization of the resulting ether.
Mechanism of O-Alkylation and Cyclization
The O-alkylation is a standard Williamson ether synthesis. The subsequent cyclization can be promoted by either acid or base. Acid-catalyzed cyclization proceeds via protonation of the carbonyl oxygen, followed by an intramolecular electrophilic attack of the phenol ring onto the activated carbonyl carbon.
Caption: O-Alkylation of phenols followed by cyclization.
Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Benzofurans[9]
General Procedure for the synthesis of 2-Aryl-3-methylbenzofurans:
-
To a solution of phenol (1.0 mmol) and 1-aryl-1-chloropropan-2-one (1.2 mmol) in CH₂Cl₂ (10 mL), add TiCl₄ (1.2 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Intramolecular Wittig Reaction
The intramolecular Wittig reaction offers a versatile route to 2-substituted and 2,3-disubstituted benzofurans.[8] This method involves the reaction of an o-acyloxybenzylphosphonium salt with a base to generate an ylide, which then undergoes an intramolecular cyclization.
Mechanism of the Intramolecular Wittig Reaction
The reaction begins with the deprotonation of the phosphonium salt to form a phosphonium ylide. This ylide then attacks the ester carbonyl group intramolecularly to form a four-membered oxaphosphetane intermediate. This intermediate subsequently collapses to form the benzofuran and triphenylphosphine oxide.
Caption: Intramolecular Wittig reaction for benzofuran synthesis.
Experimental Protocol: Synthesis of 2-Arylbenzofurans[11]
General Procedure:
-
A mixture of the appropriate o-hydroxybenzyltriphenylphosphonium bromide (1 mmol) and an aroyl chloride (1.2 mmol) in toluene (10 mL) is treated with triethylamine (2.5 mmol).
-
The reaction mixture is heated at reflux for 2 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel.
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Typical Starting Materials | Typical Yields (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Perkin Rearrangement | 3-Halocoumarins | 80-99[2] | 5 min (MW) - 3h (conventional)[2] | High yields for specific products; well-established. | Limited to 2-carboxybenzofurans; requires pre-functionalized coumarins. |
| Sonogashira Coupling | o-Iodophenols, Terminal Alkynes | 60-95[5] | 12-24 h | High functional group tolerance; one-pot synthesis of 2,3-disubstituted benzofurans. | Requires expensive palladium catalyst; copper co-catalyst can be problematic. |
| Intramolecular Heck | o-Alkenylphenols (from aryl halides) | 50-80[9] | 12-24 h | Good for constructing fused ring systems; broad substrate scope. | Requires palladium catalyst; regioselectivity can be an issue. |
| O-Alkylation/Cyclization | Phenols, α-Haloketones | 70-95[10] | 2-4 h (one-pot) | Readily available starting materials; straightforward procedure. | Can require harsh acidic or basic conditions for cyclization. |
| Intramolecular Wittig | o-Hydroxybenzyl alcohols, Acid Chlorides | 50-80[11] | 2-4 h | Mild reaction conditions; good functional group tolerance. | Stoichiometric amounts of triphenylphosphine oxide byproduct. |
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route to a benzofuran core depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
For the synthesis of 2-carboxybenzofurans , the Perkin rearrangement , especially with microwave assistance, remains a highly efficient method.
-
For the construction of highly functionalized 2,3-disubstituted benzofurans , palladium-catalyzed methods like the Sonogashira coupling offer unparalleled versatility and efficiency, particularly in a one-pot fashion.
-
The O-alkylation followed by cyclization is a robust and cost-effective method when starting from simple phenols and α-haloketones.
-
The intramolecular Wittig reaction provides a mild and reliable alternative, especially when sensitive functional groups are present.
Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers to design and execute the most effective synthetic strategies for accessing the diverse and valuable class of benzofuran-containing molecules.
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This review describes the progress of the last decade on the synthesis of substituted benzofurans, which are useful scaffolds for the synthesis of numerous natural products and pharmaceuticals. In particular, new intramolecular and intermolecular C–C and/or C–O bond-forming processes, with transition-metal catalysis or metal-free are summarized. (Source: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans, [Link])
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This review describes the progress of the last decade on the synthesis of substituted benzofurans, which are useful scaffolds for the synthesis of numerous natural products and pharmaceuticals. In particular, new intramolecular and intermolecular C–C and/or C–O bond-forming processes, with transition-metal catalysis or metal-free are summarized. (Source: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans, [Link])
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A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from Benzofuran Screening
For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, benzofuran scaffolds represent a privileged structure in medicinal chemistry. High-Throughput Screening (HTS) and High-Content Screening (HCS) of benzofuran libraries generate vast datasets that are rich with potential, but also fraught with complexity. The path from raw screening data to validated, actionable hits is paved with statistical rigor. A robust and well-chosen analytical workflow is not merely a procedural step; it is the critical lens through which we distinguish true biological signals from experimental noise.
This guide provides an in-depth comparison of statistical methodologies for analyzing biological data from benzofuran screening campaigns. It is designed to move beyond a simple recitation of protocols, offering instead a field-proven perspective on why certain methods are chosen over others, how to build a self-validating analytical pipeline, and how to interpret the results with confidence.
The Landscape of Benzofuran Screening Data
Screening a library of benzofuran derivatives, whether in a simple biochemical assay or a complex cell-based imaging screen, produces data with inherent variability. Sources of this variability include systematic errors (e.g., plate position effects, dispenser inaccuracies) and random fluctuations.[1] The primary goal of our statistical analysis is to normalize this variability and apply objective criteria to identify compounds that elicit a true biological response.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of extensive compound collections to identify potential "hits".[2][3] However, the industrial scale of these operations means that hit selection often relies on simplified data analysis and basic statistical methods.[2] This guide will delve into more sophisticated and robust alternatives.
Part 1: Building a Self-Validating Data Analysis Pipeline
A well-designed analysis pipeline is crucial for ensuring the integrity of your results. It should incorporate sequential steps for data quality assessment, normalization, hit identification, and confirmation.
Experimental & Analytical Workflow
Below is a conceptual workflow illustrating the key stages of statistical analysis for a typical benzofuran screening campaign.
Caption: High-level workflow for HTS data analysis.
Part 2: Critical Steps and Methodological Comparisons
Step 1: Assay Quality Control - The Foundation of Confidence
Before any analysis of test compounds, you must validate the quality of each screening plate. This is non-negotiable. The most widely accepted metric for this is the Z'-factor.[4][5]
The Z'-factor is a measure of statistical effect size that quantifies the separation between the distributions of positive and negative controls.[5] It is defined as:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive controls.
-
μ_n and σ_n are the mean and standard deviation of the negative controls.
| Z'-factor Value | Interpretation |
| > 0.5 | Excellent assay, sufficient separation for screening.[1] |
| 0 to 0.5 | Acceptable assay, but may have higher variability.[1] |
| < 0 | Unacceptable assay, no separation between controls.[1] |
Causality Behind the Choice: The Z'-factor is superior to simpler metrics like signal-to-background because it accounts for the data variation in both control sets.[4] An assay with a high signal-to-background can still be poor if the controls are highly variable. For small-molecule screens like those involving benzofurans, a Z'-factor of ≥ 0.5 is the standard.[1]
Another robust metric is the Strictly Standardized Mean Difference (SSMD) , which is particularly useful for RNAi screens but also applicable to small molecule screens.[1][6] SSMD provides a clear probabilistic basis for evaluating the differentiation between controls.[1]
Step 2: Data Normalization - Leveling the Playing Field
Systematic errors, such as row/column effects or signal drift over time, can obscure true hits.[2][7] Normalization aims to correct for these variations.
| Normalization Method | Description | Best For | Caveats |
| Percent of Control | Raw values are normalized to the plate's positive and negative controls. | Simple, effective for assays with strong, stable controls. | Highly sensitive to outlier control values.[1] |
| Z-score | Normalizes each sample value based on the plate's overall mean and standard deviation. | Does not require dedicated controls on every plate.[6][8] | Assumes a normal distribution and is sensitive to outliers.[8] |
| B-score | A robust method that uses a two-way median polish to correct for row and column effects.[8][9] | Effective at reducing plate position effects. | Assumes a low hit rate; can perform poorly on plates with many active compounds.[9][10] |
| Robust Z-score | Similar to Z-score, but uses the median and median absolute deviation (MAD) instead of mean and standard deviation. | Insensitive to outliers, making it more robust.[1][8] | May be less powerful in detecting subtle hits. |
Expert Insight: For primary screens of diverse benzofuran libraries where the hit rate is expected to be low, the B-score method is often a superior choice for mitigating positional effects.[2][9] However, if a focused library is being screened with an anticipated high hit rate, methods like a polynomial least squares fit (e.g., Loess) might be more appropriate.[9][10]
Step 3: Hit Identification - Separating Signal from Noise
Once the data is normalized, a statistical threshold is applied to identify "hits."
Decision Tree for Hit Selection Method
Caption: Choosing a hit selection method.
Comparison of Hit Selection Methods:
-
Z-score: A widely used method where a threshold (typically Z ≥ 2 or 3) is set.[6] It is easy to calculate and interpret.[1]
-
Robust Z-score: As with normalization, this method is preferable when outliers might skew the results and lead to false negatives.[8]
-
t-test: When replicate data is available for each compound, a t-test can be used to determine if the compound's effect is statistically significant compared to negative controls.[6]
-
SSMD-based methods: These offer a way to classify the strength of the effect and provide better control over false-positive and false-negative rates.[6]
Trustworthiness through Self-Validation: A critical aspect of ensuring trustworthiness is managing the rates of false positives and false negatives.[3][11] A false positive is a compound incorrectly identified as active, while a false negative is a true hit that is missed.[12][13] Using more stringent statistical cutoffs (e.g., a higher Z-score threshold) will reduce false positives but may increase false negatives.[14] The choice of threshold should be guided by the goals of the screen and the resources available for follow-up studies.
Step 4: Dose-Response Analysis and Curve Fitting
For confirmed hits, a dose-response experiment is performed to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[15][16] This involves fitting the data to a nonlinear regression model, most commonly a four-parameter logistic model (Hill equation).[17][18]
Protocol for Dose-Response Curve Fitting:
-
Data Preparation: For each benzofuran derivative, prepare a dilution series (e.g., 8-12 concentrations).
-
Experimental Assay: Perform the biological assay with the dilution series, including appropriate controls.
-
Data Normalization: Normalize the response data, typically as a percentage of the positive control response.
-
Nonlinear Regression: Fit the normalized data to the four-parameter logistic equation: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
-
Parameter Estimation: The software will estimate the IC50, Hill slope, and top and bottom plateaus of the curve.
-
Quality of Fit: Assess the goodness of fit using metrics like R-squared. Visual inspection of the curve is also essential.[18]
Expert Insight: It is crucial to be aware of potential issues in curve fitting, such as incomplete curves or high variability, which can lead to inaccurate IC50 estimates.[18] Robust fitting algorithms that are less sensitive to outliers can be beneficial.[17][19]
Part 3: Advanced Topics and High-Content Screening
Statistical Approaches for HCS:
-
Multivariate Hit Identification: Methods like Mahalanobis distance can be used to identify cells or compounds with a phenotypic profile that is significantly different from the negative control population across multiple parameters.
-
Dimensionality Reduction: Techniques such as Principal Component Analysis (PCA) are used to reduce the complexity of the data and identify the most important features that distinguish active compounds.
-
Machine Learning: Supervised machine learning algorithms can be trained to classify compounds based on their multiparametric cellular fingerprints, which can be more sensitive than single-parameter readouts.[22][23]
Conclusion
The statistical analysis of data from benzofuran screening is a multi-faceted process that demands careful consideration of the underlying biological assay and the potential sources of error. By implementing a robust workflow that includes stringent quality control, appropriate normalization, and statistically sound hit-selection criteria, researchers can significantly increase the probability of identifying true, developable hit compounds. Moving beyond simplistic metrics and embracing more sophisticated, robust statistical methods is essential for navigating the complexities of HTS and HCS data and ultimately, for accelerating the drug discovery process.
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Reproducibility of the synthesis and biological testing of 3-Methylbenzofuran-5-carboxylic acid
An In-Depth Technical Guide to the Reproducible Synthesis and Biological Evaluation of 3-Methylbenzofuran-5-carboxylic Acid
Introduction: The Challenge of Reproducibility in Drug Discovery
This compound belongs to the benzofuran class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with diverse biological activities.[1][2] Derivatives of this core structure have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4][5] However, the path from a promising compound in a research paper to a viable drug candidate is fraught with challenges, chief among them being the reproducibility of its synthesis and biological testing.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical factors influencing the reproducibility of synthesizing this compound and evaluating its biological effects. We will delve into common synthetic methodologies, detail a robust biological testing workflow, compare the target compound with relevant alternatives, and offer field-proven insights to ensure that experimental results are both accurate and consistently achievable.
Part 1: Reproducibility in the Synthesis of this compound
The reliability of any biological data hinges on the purity and consistent quality of the synthesized compound. Variations in synthetic protocols, even minor ones, can lead to different impurity profiles, which may in turn produce misleading or irreproducible biological results.
Comparative Analysis of Synthetic Routes
Several strategies can be envisioned for the synthesis of this compound, typically involving the formation of the furan ring onto a substituted phenol. The choice of method often depends on the availability of starting materials and desired scale. Below is a comparison of two plausible approaches adapted from methodologies for similar benzofuran structures.[2][3][6]
| Parameter | Route A: Perkin-Type Reaction | Route B: Cyclization from Propargyl Ether |
| Starting Materials | 4-Formyl-3-hydroxyphenyl acetate, Acetic anhydride | Methyl 4-hydroxy-3-iodobenzoate, 2-Butyn-1-ol |
| Key Steps | Perkin condensation followed by cyclization and hydrolysis. | Williamson ether synthesis, Sonogashira coupling, intramolecular cyclization. |
| Common Challenges | - Low yields in the condensation step.- Harsh conditions for hydrolysis can lead to side products.- Purification from starting materials can be difficult. | - Catalyst poisoning in the coupling step.- Incomplete cyclization.- Requires handling of potentially unstable intermediates. |
| Reproducibility | Moderate; highly dependent on precise control of temperature and reaction time. | High; modern coupling and cyclization reactions are often robust and high-yielding. |
| Purity | Often requires extensive purification (multiple crystallizations or chromatography). | Good; intermediates and final product are typically crystalline and easier to purify. |
Recommended Synthetic Workflow: A Step-by-Step Protocol
The following protocol outlines a reproducible, multi-step synthesis adapted from established procedures for analogous benzofuran derivatives.[2][6] The causality behind each step is explained to highlight critical control points for ensuring reproducibility.
Caption: A robust 5-step synthetic workflow with integrated characterization.
Protocol Details:
-
Esterification of 4-hydroxybenzoic acid:
-
Procedure: Dissolve 4-hydroxybenzoic acid in methanol. Add sulfuric acid catalytically and reflux for 4-6 hours until TLC indicates completion. Neutralize, extract with ethyl acetate, and purify by column chromatography.
-
Causality: Protecting the carboxylic acid as a methyl ester prevents it from interfering with subsequent organometallic reactions. This step is typically high-yielding and reproducible.
-
-
Ortho-iodination:
-
Procedure: Dissolve methyl 4-hydroxybenzoate in acetonitrile. Add N-iodosuccinimide (NIS) portion-wise at room temperature and stir for 12-16 hours. Quench with sodium thiosulfate solution and extract the product.
-
Causality: The hydroxyl group directs the electrophilic iodination to the ortho position. Using NIS is a mild and selective method, crucial for avoiding over-iodination and ensuring a clean product for the next step.
-
-
Sonogashira Coupling:
-
Procedure: To a degassed solution of the iodinated phenol in triethylamine, add propyne (gas or liquid), Pd(PPh₃)₂Cl₂, and CuI. Stir at 50°C under an inert atmosphere until the starting material is consumed. Filter through celite and concentrate.
-
Causality: This palladium/copper-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the palladium catalyst, a common source of irreproducibility.
-
-
Copper-Catalyzed Intramolecular Cyclization:
-
Procedure: Dissolve the alkyne intermediate from the previous step in pyridine. Add CuI and reflux for 3-5 hours. Acidify with HCl and extract the product.
-
Causality: Copper(I) iodide catalyzes the 5-endo-dig cyclization of the phenol onto the alkyne to form the benzofuran ring. Pyridine acts as both a base and a high-boiling solvent. Reaction time must be monitored to prevent side-product formation.
-
-
Saponification (Hydrolysis):
-
Procedure: Dissolve the methyl ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours. Acidify with 1M HCl to precipitate the carboxylic acid. Filter, wash with water, and dry.
-
Causality: LiOH provides a mild and clean hydrolysis of the ester to the final carboxylic acid. This avoids the harsh conditions of NaOH or KOH reflux, which could potentially degrade the benzofuran ring.
-
Self-Validation: Each step must be validated. The identity and purity of the final product, this compound, must be unequivocally confirmed by ¹H-NMR, ¹³C-NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS) to ensure the absence of isomeric impurities or residual starting materials.
Part 2: Reproducibility in the Biological Testing
The biological activity of benzofuran derivatives has been widely reported, particularly their antiproliferative effects on cancer cells.[4][7][8][9] However, the reported IC₅₀ values can vary significantly between labs. This section details a reproducible protocol for assessing antiproliferative activity and discusses key variables.
Comparative Analysis of Biological Assays
| Assay Type | Principle | Endpoint | Sources of Variability |
| MTT/XTT Assay [4] | Mitochondrial reductase activity in viable cells converts tetrazolium salt to a colored formazan product. | Colorimetric/Fluorometric signal proportional to cell viability. | - Cell seeding density.- Reagent incubation time.- Serum batch variation.- Cell line passage number. |
| Cell Cycle Analysis [9] | Flow cytometry measurement of DNA content in cells stained with a fluorescent dye (e.g., Propidium Iodide). | Percentage of cells in G1, S, and G2/M phases of the cell cycle. | - Cell synchronization method.- Fixation and staining technique.- Flow cytometer calibration. |
| Apoptosis Assay (Annexin V) [10] | Flow cytometry detection of phosphatidylserine externalization on the cell membrane of apoptotic cells. | Percentage of early and late apoptotic cells. | - Staining buffer composition.- Compensation settings on the flow cytometer.- Time between treatment and analysis. |
| Enzyme Inhibition Assay [10] | Measures the compound's ability to inhibit a specific enzyme target (e.g., CDK2, VEGFR-2) using a substrate that produces a detectable signal. | IC₅₀ value (concentration for 50% inhibition). | - Enzyme and substrate concentration.- Buffer pH and ionic strength.- Incubation temperature and time. |
Recommended Biological Testing Workflow: MTT Antiproliferative Assay
This workflow provides a standardized method to assess the cytotoxic effects of this compound on a cancer cell line, such as the A549 non-small cell lung cancer line.[4][7]
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Peer-reviewed literature validating the therapeutic potential of benzofurans
A Comparative Guide to the Therapeutic Potential of Novel Benzofuran Derivatives
Introduction: The Emergence of a Versatile Pharmacophore
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Found in numerous natural products and forming the core of several clinically approved drugs like the antiarrhythmic agent Amiodarone, the benzofuran motif has become a focal point for the development of novel therapeutics.[3][4] Its derivatives have demonstrated significant potential in oncology, neurodegenerative disease, and infectious disease, often exhibiting enhanced efficacy or novel mechanisms of action compared to existing treatments.[5][6]
This guide provides an in-depth comparison of promising benzofuran derivatives across key therapeutic areas. We will dissect their mechanisms, present validating experimental data against established alternatives, and provide the detailed protocols necessary for their preclinical evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery pipelines.
Anticancer Potential: Targeting Key Oncogenic Pathways
Benzofuran derivatives have shown remarkable potency against a variety of human cancer cell lines, with several compounds demonstrating superior activity to conventional chemotherapeutics.[7] Their mechanisms are often multifactorial, including the inhibition of critical kinases involved in angiogenesis and cell proliferation, as well as the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][8]
Inhibition of Angiogenesis via VEGFR-2 Kinase
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of this pathway, making it a key target for anticancer therapies.[6][9] Several novel benzofuran derivatives have been developed as potent VEGFR-2 inhibitors.
One exemplary series of sorafenib-inspired benzofuran hybrids demonstrated significant VEGFR-2 inhibition.[10] The lead compound from this study, Compound 7g , showed inhibitory activity directly comparable to the FDA-approved multi-kinase inhibitor, Sorafenib.[10] This highlights the potential of the benzofuran scaffold to match the potency of established clinical drugs. Another study identified a benzofuran chalcone derivative, Compound 6d , which exhibited even greater VEGFR-2 inhibitory activity than Sorafenib.[11][12]
| Compound | Target Kinase | IC₅₀ (μM) | Standard Reference | Reference IC₅₀ (μM) | Cell Line (for cytotoxicity) |
| Benzofuran Hybrid (7g) | VEGFR-2 | 0.072 | Sorafenib | 0.069 | HepG-2 (Hepatocellular Carcinoma) |
| Benzofuran Chalcone (6d) | VEGFR-2 | 0.001 | Sorafenib | 0.002 | N/A (Enzyme Assay) |
Data synthesized from multiple peer-reviewed sources.[10][11][12]
The data clearly indicates that specific benzofuran derivatives can be engineered to be exceptionally potent inhibitors of VEGFR-2, a clinically validated anticancer target. The causality behind this activity lies in the ability of the benzofuran structure to be chemically modified to fit precisely within the ATP-binding pocket of the kinase, preventing phosphorylation and downstream signaling.
Caption: VEGFR-2 signaling pathway and the point of inhibition by benzofuran derivatives.
Disruption of Microtubule Dynamics
Microtubules are essential for cell division, and agents that interfere with their dynamics are potent antimitotics. The colchicine binding site on tubulin is a well-validated target for such agents.[13] Novel benzofuran derivatives have been designed to bind to this site, demonstrating potent antiproliferative and cytotoxic effects comparable to, or exceeding, colchicine itself.[1]
| Compound | Target Site | IC₅₀ (μM) Antiproliferative (MCF-7) | Standard Reference | Reference IC₅₀ (μM) Antiproliferative (MCF-7) |
| Benzofuran-based Inhibitor (44) | Tubulin (Colchicine site) | 0.04 | Colchicine | ~0.01-0.05 (cell-line dependent) |
| Benzofuran-based Inhibitor (G13) | Tubulin (Colchicine site) | ~0.02 (MDA-MB-231) | Colchicine | ~0.01-0.05 (cell-line dependent) |
Data synthesized from multiple peer-reviewed sources.[14]
These compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis, showcasing their potential as potent anticancer agents, particularly for aggressive or drug-resistant tumors.[1]
Neuroprotective Potential: Combating Excitotoxicity and Oxidative Stress
Neurodegenerative disorders like Alzheimer's disease are characterized by neuronal cell death driven by mechanisms such as excitotoxicity (overstimulation of NMDA receptors) and oxidative stress.[15][16] Benzofuran derivatives have emerged as promising neuroprotective agents that can counteract these pathological processes.
A study on novel benzofuran-2-carboxamide derivatives identified compounds with potent anti-excitotoxic effects.[15][17] Specifically, Compound 1f demonstrated neuroprotective action against NMDA-induced excitotoxicity that was almost comparable to Memantine, a clinically used NMDA receptor antagonist for Alzheimer's disease.[9][15][17] Another derivative, TFSeB , showed significant neuroprotective effects in an animal model of Alzheimer's, improving memory performance and reducing oxidative stress markers.[11]
| Compound | Assay | Performance | Standard Reference | Reference Performance |
| Benzofuran-2-carboxamide (1f) | NMDA-induced Excitotoxicity | 97.4% cell survival at 30 μM | Memantine | Showed comparable protection at 30 μM |
| Benzofuran-Selenium (TFSeB) | Y-maze (Spatial Memory) | Reversed STZ-induced memory impairment | Memantine | Reversed STZ-induced memory impairment |
Data synthesized from multiple peer-reviewed sources.[11][15][17]
The structure-activity relationship studies suggest that specific substitutions on the benzofuran ring are crucial for this neuroprotective activity, offering a clear path for lead optimization.[15][17] These compounds often possess a dual mechanism, acting as both anti-excitotoxic and antioxidant agents.[17]
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new classes of antimicrobial agents.[13][18] Benzofuran derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][19]
Several studies have reported benzofuran derivatives with minimum inhibitory concentrations (MIC) that are superior to standard antibiotics like Ciprofloxacin against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[3] For example, certain hydrophobic benzofuran analogs exhibited favorable antibacterial activities with MIC₈₀ values as low as 0.39 μg/mL.[3] Another series of benzofuran-based pyrazole derivatives showed excellent activity against P. aeruginosa and E. coli at concentrations of 0.5-1 μg/mL.
| Compound Class | Bacterial Strain | MIC (μg/mL) | Standard Reference | Reference MIC (μg/mL) |
| Benzofuran-ketoxime (38) | S. aureus | 0.039 | Ciprofloxacin | 0.15 - 5.49 |
| Benzofuran-pyrazole (45a/b) | P. aeruginosa | 1.0 | Ciprofloxacin | 0.15 - 3.25 |
| Hydrophobic benzofuran analog | MRSA | 0.39 - 3.12 | Ciprofloxacin | >1 (often) |
Data synthesized from multiple peer-reviewed sources.[3][19]
The ability to synthesize a wide variety of benzofuran derivatives allows for the fine-tuning of their antimicrobial spectrum and potency, making them a promising scaffold for overcoming existing resistance mechanisms.[13]
Experimental Workflow & Protocols
To ensure scientific integrity and reproducibility, the evaluation of novel therapeutic compounds must follow validated protocols. The MTT assay is a fundamental colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[7]
Workflow: In Vitro Cytotoxicity Screening
Caption: Standard experimental workflow for determining the IC₅₀ of a test compound.
Protocol: MTT Assay for Cell Viability
This protocol is a generalized procedure and must be optimized for specific cell lines and compounds.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, HeLa) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium. Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the benzofuran test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or controls).
-
Incubate the plate for an additional 48 to 72 hours.[5]
-
-
MTT Reagent Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[7][15]
-
After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
-
Formazan Solubilization & Absorbance Reading:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.[7][17]
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.[15]
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm (e.g., 570 nm).[15]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Perspectives
The benzofuran scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. The peer-reviewed literature robustly validates its therapeutic potential across multiple critical disease areas, from oncology to neurodegeneration and infectious disease. The chemical tractability of the benzofuran nucleus allows for extensive structure-activity relationship studies, enabling the rational design of derivatives with high potency and selectivity for specific biological targets.[5][6]
The comparative data presented herein demonstrates that novel benzofuran derivatives can not only match but often exceed the performance of established clinical drugs in preclinical models. As research continues, the focus will likely shift towards optimizing the pharmacokinetic and safety profiles of these promising compounds to facilitate their translation into the clinic. For drug development professionals, the benzofuran scaffold represents a rich and fertile ground for the discovery of next-generation therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methylbenzofuran-5-carboxylic Acid
Understanding the Compound: Hazards and Considerations
3-Methylbenzofuran-5-carboxylic acid is a solid organic compound. While detailed toxicological data for this specific molecule is limited, related benzofuran and carboxylic acid compounds are known to be potential skin and eye irritants.[1] Therefore, it is prudent to handle this chemical with appropriate personal protective equipment (PPE) and to avoid generating dust.[1] Environmental release of this compound should be prevented.[2]
Incompatible materials to consider for segregation during storage and waste collection include strong oxidizing agents, strong bases, and amines.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from dust particles and potential splashes. |
| Body Protection | Laboratory coat | To protect personal clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation of any dust or aerosols that may be generated. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream. Adherence to your institution's specific environmental health and safety (EHS) guidelines is paramount.
Step 1: Waste Collection
-
Container Selection: Use a designated, leak-proof, and sealable waste container that is compatible with organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][4] Avoid using metal containers.[5]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4] Include the date when the first waste is added.
-
Segregation: Do not mix this waste with other waste streams, particularly bases, strong oxidizing agents, or other incompatible chemicals.[2][5]
Step 2: Storage of Chemical Waste
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Conditions: Keep the storage area cool, dry, and well-ventilated.[1] Ensure the container is tightly closed to prevent any release of contents.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4]
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all residues.[6]
-
Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[6]
-
Final Disposal of Container: Once triple-rinsed and air-dried in a well-ventilated area (such as a fume hood), the container can typically be disposed of in the regular laboratory trash or recycling, after defacing or removing the original label.[6]
Spill Management
In the event of a spill of this compound, follow these procedures:
-
Evacuate and Alert: Evacuate the immediate area and inform your colleagues and supervisor.
-
Wear Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full personal protective equipment outlined in the table above.
-
Contain the Spill: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[1] Avoid generating dust.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials and dispose of them as hazardous waste.
-
Report the Spill: Report the incident to your EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Standard Operating Procedures for Organic Acids. Unknown Source. [Link]
-
Organic Acid SOP. University of Washington Environmental Health & Safety. [Link]
-
Material Safety Data Sheet - 3-Methylbenzofuran-2-carboxylic acid. Cole-Parmer. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.no [fishersci.no]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fau.edu [fau.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Comprehensive Guide to Personal Protective Equipment for Handling 3-Methylbenzofuran-5-carboxylic Acid
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 3-Methylbenzofuran-5-carboxylic acid. The following procedural guidance is designed to ensure a safe laboratory environment by minimizing exposure risks during handling, storage, and disposal.
Hazard Assessment and Risk Mitigation
This compound is a solid, crystalline powder.[1] Based on analogous compounds, the primary hazards are expected to be:
-
Skin Irritation: Direct contact may cause redness and irritation.[1][2]
-
Serious Eye Irritation: The compound can cause significant eye irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2]
-
Harmful if Swallowed or Absorbed Through Skin: There is a potential for toxicity upon ingestion or skin absorption.[2]
Given these potential hazards, a multi-layered approach to safety, combining engineering controls, administrative controls, and appropriate PPE, is mandatory.
Personal Protective Equipment (PPE) Protocol
The minimum required PPE for handling this compound includes a lab coat, protective eyewear, gloves, and proper footwear.[4][5] This should be supplemented with additional protection based on the specific procedures being performed.
Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For tasks involving a higher risk of exposure or prolonged handling, consider double-gloving or using heavy-duty nitrile or other impervious gloves.[5] Always inspect gloves for any signs of degradation or perforation before use and remove them immediately if contact with the chemical occurs, followed by thorough hand washing.[5]
Safety glasses with side shields are the minimum eye protection required.[4][5] However, due to the risk of serious eye irritation, it is strongly recommended to use chemical splash goggles.[1][4] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[4][5]
A standard long-sleeved laboratory coat should be worn at all times to protect against skin contact and contamination of personal clothing.[6] For procedures with a high risk of splashes or spills, consider an impervious apron.
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[2] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment.
Table 1: Summary of PPE Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Hand | Disposable Nitrile Gloves | Double-gloving or Heavy-Duty Impervious Gloves |
| Eye | Safety Glasses with Side Shields | Chemical Splash Goggles |
| Face | Not Required | Face Shield (in addition to goggles) |
| Body | Long-Sleeved Lab Coat | Impervious Apron |
| Respiratory | Chemical Fume Hood | NIOSH-Approved Respirator (if needed) |
Operational and Disposal Plans
-
Handling: Always wash hands thoroughly after handling the compound.[1][2] Avoid generating dust.[2] Use with adequate ventilation.[2]
-
Storage: Store in a cool, dry, and dark place in a tightly closed container.[1] Keep away from incompatible materials such as oxidizing agents.[1]
In the event of a small spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up large spills without appropriate training and PPE.
This compound and any contaminated materials should be treated as hazardous waste.[7][8]
-
Collect waste in a designated, properly labeled, and sealed hazardous waste container.[7]
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
Diagram 1: PPE Selection Workflow
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 3-Methylbenzofuran | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

